2-(2-bromophenyl)-9-phenyl-9H-carbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-bromophenyl)-9-phenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN/c25-22-12-6-4-10-19(22)17-14-15-21-20-11-5-7-13-23(20)26(24(21)16-17)18-8-2-1-3-9-18/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNRZHFGIQTWFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=CC=C5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616607-88-5 | |
| Record name | 2-(2-Bromophenyl)-9-phenyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Photophysical Properties of 2-(2-bromophenyl)-9-phenyl-9H-carbazole
Abstract
This technical guide provides a comprehensive overview of the anticipated photophysical properties of 2-(2-bromophenyl)-9-phenyl-9H-carbazole, a complex heterocyclic aromatic compound of interest in materials science and drug development. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from structurally related carbazole derivatives to forecast its behavior. We will delve into a probable synthetic pathway, predict its absorption and emission characteristics, and discuss the expected influence of its substituent groups on its photophysical profile. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the full photophysical characterization of this and similar molecules, aiming to empower researchers in their empirical investigations.
Introduction to Carbazole-Based Functional Molecules
Carbazole and its derivatives are a cornerstone in the development of advanced organic materials, prized for their unique electronic and photophysical properties. Their rigid, planar structure and high charge-carrier mobility make them exceptional candidates for applications in organic light-emitting diodes (OLEDs), photovoltaics, and as fluorescent probes in biological imaging. The introduction of various substituents onto the carbazole core allows for the fine-tuning of their electronic and optical characteristics, a strategy widely employed to design molecules with specific functionalities.
The molecule of interest, this compound, combines the well-established carbazole core with a phenyl group at the 9-position and a bromophenyl group at the 2-position. The phenyl group at the nitrogen atom is known to influence the solubility and charge-transporting properties, while the bromophenyl substituent at the 2-position is expected to significantly modulate the photophysical behavior through steric and electronic effects. The bromine atom, in particular, can introduce a heavy-atom effect, potentially influencing intersystem crossing rates and giving rise to interesting photophysical phenomena such as phosphorescence.
Synthesis and Molecular Structure
A plausible synthetic route for this compound can be conceptualized based on established palladium-catalyzed cross-coupling reactions, which are a staple in the synthesis of complex aromatic compounds.
Proposed Synthetic Pathway
The synthesis would likely commence with the bromination of 9-phenyl-9H-carbazole at the 2-position, followed by a Suzuki-Miyaura coupling reaction with 2-bromophenylboronic acid.
Caption: Proposed synthetic pathway for this compound.
Molecular Structure
The final structure consists of a central carbazole ring system. A phenyl group is attached to the nitrogen atom (position 9), and a 2-bromophenyl group is attached to the carbon at position 2 of the carbazole core.
Caption: Workflow for UV-Visible absorption spectroscopy.
Fluorescence Spectroscopy
This measurement identifies the wavelengths of emitted light after excitation.
Protocol:
-
Use the same diluted solutions prepared for the UV-Vis measurements (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).
-
Use a spectrofluorometer. Place the cuvette with the sample solution in the sample holder.
-
Set the excitation wavelength (λex) to the absorption maximum (λmax) determined from the UV-Vis spectrum.
-
Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to a point where the emission intensity returns to the baseline (e.g., 350 nm to 600 nm).
-
Record the spectrum, noting the emission maximum (λem).
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method involves comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.
Protocol:
-
Select a suitable fluorescence standard that absorbs and emits in a similar spectral region to the sample. For a blue-emitting compound, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common choice.
-
Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum for each solution and integrate the area under the emission curve.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (ΦX) using the following equation:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and the standard, respectively (if the same solvent is used, this term is 1).
-
Caption: Workflow for relative fluorescence quantum yield determination.
Potential Applications and Future Directions
Given its predicted photophysical properties, this compound could be a promising candidate for several applications:
-
Host Material in OLEDs: The high thermal stability and good charge-transporting properties of the carbazole core make it suitable as a host material in phosphorescent OLEDs.
-
Fluorescent Probes: If the fluorescence quantum yield is sufficiently high, the molecule could be functionalized for use as a fluorescent probe in biological imaging or chemical sensing.
-
Triplet Sensitizer: The presence of the bromine atom may promote efficient intersystem crossing, making it a potential candidate for applications requiring triplet state generation, such as in photodynamic therapy or as a sensitizer in photochemical reactions.
Further research should focus on the synthesis and empirical characterization of this molecule to confirm the predicted properties. Time-resolved fluorescence and transient absorption spectroscopy would provide valuable insights into the excited-state dynamics, including fluorescence lifetime and the efficiency of intersystem crossing.
Conclusion
While direct experimental data on this compound is currently scarce, a comprehensive understanding of its likely photophysical properties can be derived from the extensive knowledge base of related carbazole derivatives. This guide provides a robust framework for its synthesis and characterization, offering researchers a clear path forward in exploring the potential of this intriguing molecule. The interplay of the phenyl and bromophenyl substituents on the carbazole core promises a rich and complex photophysical behavior, making it a compelling target for future investigation in the field of organic functional materials.
References
-
Crystal structure, Hirfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. [Link]
2-(2-bromophenyl)-9-phenyl-9H-carbazole CAS number 1616607-88-5
An In-depth Technical Guide to 2-(2-bromophenyl)-9-phenyl-9H-carbazole
Introduction
In the rapidly advancing field of organic electronics, the design and synthesis of novel materials with tailored optoelectronic properties are of paramount importance. Among the various classes of organic compounds, carbazole derivatives have garnered significant attention due to their excellent thermal stability, high charge carrier mobility, and tunable electronic characteristics.[1][2] This guide focuses on a key building block, This compound (CAS Number: 1616607-88-5), a versatile intermediate pivotal to the development of next-generation Organic Light-Emitting Diode (OLED) materials.[3]
This document serves as a comprehensive technical resource for researchers, chemists, and materials scientists. It provides an in-depth analysis of the compound's properties, detailed synthetic strategies, characterization methodologies, and its critical role in the fabrication of high-performance OLEDs.
Physicochemical and Structural Properties
This compound is an aromatic heterocyclic compound featuring a carbazole core. A phenyl group is attached to the nitrogen atom (position 9), and a 2-bromophenyl group is substituted at the 2-position of the carbazole ring. This specific substitution pattern provides a unique combination of steric and electronic properties, making it a valuable synthon in organic electronics.
The presence of the bromine atom offers a reactive site for further functionalization through various cross-coupling reactions, allowing for the construction of more complex molecular architectures.[4] The bulky phenyl and bromophenyl substituents contribute to the molecule's high thermal stability and influence its morphological properties in thin films, which is crucial for device performance and longevity in OLEDs.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1616607-88-5 | [3][5][6] |
| Molecular Formula | C24H16BrN | [5][7] |
| Molecular Weight | 398.30 g/mol | [5][7] |
| Appearance | White to light yellow powder or crystal | [8] |
| Purity | ≥97% - >98.0%(GC) | [7][8] |
| Boiling Point | 550.1 ± 32.0 °C at 760 mmHg | [7] |
| Density | 1.3 ± 0.1 g/cm³ | [7] |
| Storage | 2-8°C Refrigerator | [5] |
Synthesis Methodologies
The synthesis of this compound can be approached through several modern synthetic organic chemistry techniques. The most logical and industrially scalable methods involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are renowned for their efficiency and broad functional group tolerance.[9][10]
Retrosynthetic Analysis and Proposed Synthetic Pathways
A retrosynthetic analysis of the target molecule suggests two primary disconnection approaches, highlighting the strategic importance of C-C and C-N bond formation.
Caption: Retrosynthetic pathways for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling (Pathway 1)
This pathway is often preferred for its convergent nature. It involves the palladium-catalyzed cross-coupling of 2-bromo-9-phenyl-9H-carbazole with (2-bromophenyl)boronic acid.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2-bromo-9-phenyl-9H-carbazole (1.0 eq.), (2-bromophenyl)boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.).
-
Solvent and Base: Add a degassed solvent mixture, for example, toluene and a 2M aqueous solution of a base like K₂CO₃ or Cs₂CO₃.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][11]
Experimental Protocol: Buchwald-Hartwig Amination (for Precursor Synthesis)
The precursor, 2-bromo-9-phenyl-9H-carbazole, can be synthesized via a Buchwald-Hartwig amination from 2-bromocarbazole and an aryl halide like bromobenzene or iodobenzene.[12][13]
Step-by-Step Methodology:
-
Reactant Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with 2-bromocarbazole (1.0 eq.), bromobenzene (1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and a strong base (e.g., NaOtBu, 2.0 eq.).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Stir the mixture at an elevated temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Quenching and Extraction: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain 2-bromo-9-phenyl-9H-carbazole.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[9][13][14][15]
Structural Characterization
The identity and purity of synthesized this compound should be rigorously confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons, and their coupling patterns can confirm the substitution pattern.[16][17]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.
-
Gas Chromatography (GC): GC is employed to assess the purity of the final product, with typical assays being ≥98.0%.[8]
-
Melting Point: The melting point is a good indicator of purity. For the related isomer, 2-(3-bromophenyl)-9-phenyl-9H-carbazole, a melting point of 150 °C has been reported.
Applications in Organic Electronics
This compound is a critical intermediate in the synthesis of advanced materials for OLEDs.[3] Its unique structure allows it to be incorporated into larger molecules that serve as:
-
Hole-Transporting Layer (HTL) Materials: The carbazole moiety is an excellent hole-transporting unit. By functionalizing the bromo position, this molecule can be integrated into polymers or dendrimers designed for efficient hole injection and transport from the anode to the emissive layer.[2][3]
-
Host Materials: In phosphorescent OLEDs (PhOLEDs), the emissive dopant is dispersed in a host material. The high triplet energy of the carbazole core makes its derivatives suitable hosts, preventing energy back-transfer from the phosphorescent guest and thus ensuring high efficiency.
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: The modular nature of this building block allows for the synthesis of complex donor-acceptor molecules. By coupling an acceptor unit at the bromo position, it is possible to design molecules with a small energy gap between the singlet and triplet excited states, a prerequisite for TADF.
The use of high-purity intermediates like this compound is paramount for achieving optimal device performance, including high efficiency, long operational lifetime, and color purity in OLED displays and lighting.[1][3]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[18][19][20]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[18][20] Avoid contact with skin and eyes.[20] For a similar compound, 2-(3-bromophenyl)-9-phenyl-9H-carbazole, the hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) are noted.[21]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[5][22]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[22]
Conclusion
This compound is a strategically important intermediate for the synthesis of high-performance organic electronic materials. Its well-defined structure, featuring a reactive bromine handle and robust carbazole core, provides a versatile platform for the development of novel compounds for OLEDs and other advanced applications. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to support the research and development efforts of scientists in this exciting field.
References
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- How to Synthesize B-[2-(9H-Carbazol-9-yl)phenyl]boronic Acid? - FAQ - Guidechem. (n.d.).
- 1616607-88-5| Chemical Name : this compound. (n.d.). Pharmaffiliates.
- 2-Bromo-9-phenyl-9H-carbazole synthesis - ChemicalBook. (n.d.).
- This compound | CymitQuimica. (n.d.).
- CAS 1365118-41-7: 2-(3-bromophenyl)-9-phenyl-9H-carbazole - CymitQuimica. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermediates. (n.d.).
- China 2298-07-9 Manufacturers - Free Sample - Alfa Chemical. (n.d.).
- OLED Intermediates 9-(2-bromophenyl)-9h-Carbazole 902518-11-0. (n.d.).
- Suzuki reaction - Wikipedia. (n.d.).
- 2-(3-Bromophenyl)-9-phenyl-9H-carbazole - PubChem. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Safety Data Sheet. (2015).
- Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC - NIH. (n.d.).
- Application Notes and Protocols for the Synthesis of 9-Phenylcarbazole via Buchwald-Hartwig Amination - Benchchem. (n.d.).
- Custom Carbazole Derivatives Manufacturers, Suppliers. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- 2-(3-Bromophenyl)-9-phenyl-9H-carbazole | 1365118-41-7 - Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- This compound 1616607-88-5 | TCI. (n.d.).
- 2-(3-Bromophenyl)-9-phenyl-9H-carbazole - Sigma-Aldrich. (n.d.).
- Ethyl Acrylate - SAFETY DATA SHEET. (2018).
- Material Safety Data Sheet - Greenbook.net. (n.d.).
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
- H NMR and - The Royal Society of Chemistry. (n.d.).
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Introduction: The Significance of 2-(2-bromophenyl)-9-phenyl-9H-carbazole
An In-Depth Technical Guide to the Molecular Structure and Purity of 2-(2-bromophenyl)-9-phenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Carbazole derivatives are a cornerstone in materials science and medicinal chemistry, recognized for their unique electronic and charge-carrying properties stemming from a large π-conjugated system. Specifically, this compound and its isomers serve as critical intermediates in the synthesis of advanced functional organic materials, particularly for Organic Light-Emitting Diodes (OLEDs), and as scaffolds for pharmacologically active molecules.[1][2] The presence of the bromophenyl group offers a reactive site for further molecular elaboration through cross-coupling reactions like the Suzuki or Ullmann condensations, allowing for the construction of complex, multi-functional molecules.[3][4][5][6][7][8][9]
Given its role as a high-value precursor, the unambiguous confirmation of its molecular structure and the stringent assessment of its purity are not mere procedural formalities; they are prerequisites for ensuring the reproducibility, performance, and safety of the final product. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the analytical validation of this compound, detailing not just the 'how' but the fundamental 'why' behind each methodological choice.
Part I: Definitive Molecular Structure Elucidation
Caption: A multi-pronged workflow for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are required for a comprehensive analysis.[10]
Expertise & Causality: The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex aromatic region of the ¹H spectrum, where proton signals are likely to overlap. Deuterated chloroform (CDCl₃) is a common and effective solvent for this class of compounds. The predicted spectrum provides a theoretical benchmark against which the experimental data are validated.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| Carbazole Protons | 7.2 - 8.2 | 110 - 142 | Typical aromatic region for carbazole moiety. Protons adjacent to Nitrogen are deshielded. |
| Phenyl Protons | 7.4 - 7.6 | 127 - 140 | Aromatic protons of the N-phenyl group. |
| Bromophenyl Protons | 7.3 - 7.8 | 122 - 134 | Aromatic protons of the C-bromophenyl group, influenced by the bromine substituent. |
| Quaternary Carbons | N/A | 120 - 145 | Includes C-Br, C-N, and ring junction carbons. Often show lower intensity in ¹³C NMR. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) NMR spectrometer at room temperature.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0 ppm.
-
Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling constants to assign signals to specific protons and carbons in the molecule. Compare the experimental data with predicted values and data from similar structures reported in the literature.[11][12]
High-Resolution Mass Spectrometry (HRMS)
HRMS is indispensable for confirming the elemental formula of a compound by providing a highly accurate mass-to-charge ratio (m/z).
Expertise & Causality: For this compound (C₂₄H₁₆BrN), the presence of bromine is a key validation point. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in a characteristic M+ and M+2 isotopic pattern with nearly equal intensity. Observing this pattern is strong evidence for the presence of a single bromine atom. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable soft ionization techniques that will predominantly yield the protonated molecular ion [M+H]⁺.[13]
Expected HRMS Data
| Ion | Calculated m/z (C₂₄H₁₇⁷⁹BrN)⁺ | Calculated m/z (C₂₄H₁₇⁸¹BrN)⁺ | Required Accuracy |
| [M+H]⁺ | 402.0590 | 404.0570 | < 5 ppm |
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Calibrate the instrument immediately before analysis to ensure high mass accuracy.
-
Infusion: Introduce the sample solution into the ion source via direct infusion or through an LC system.
-
Ionization: Utilize ESI or APCI in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-600 amu).
-
Analysis: Identify the [M+H]⁺ peak cluster. Confirm the presence of the characteristic isotopic pattern for bromine. Compare the measured accurate mass of the monoisotopic peak with the calculated theoretical mass. The mass error should be within 5 ppm to confidently assign the elemental formula.[14]
Single-Crystal X-ray Crystallography
When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of molecular structure, including stereochemistry and solid-state conformation.[15]
Expertise & Causality: The crystal structure reveals precise bond lengths, bond angles, and torsional angles, confirming the connectivity and the specific isomeric form.[16][17] For carbazole derivatives, the angle between the phenyl and carbazole rings is a key conformational feature.[18] This technique is the gold standard but is contingent on the ability to produce high-quality single crystals.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the compound. Common solvent systems include chloroform, dichloromethane/hexane, or toluene.[2]
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on a single-crystal X-ray diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
-
Analysis: Analyze the final structure to confirm the atomic connectivity, bond lengths, angles, and intermolecular interactions.[19]
Part II: Rigorous Purity Assessment
Purity is a critical parameter, especially in drug development and materials science, as impurities can drastically alter a compound's activity, toxicity, or performance. A purity value is only meaningful when tied to the specific method used for its determination.
Caption: A workflow combining chromatographic and elemental analysis for robust purity determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for separating and quantifying impurities in non-volatile organic compounds. A validated, stability-indicating HPLC method is the industry standard.
Expertise & Causality: A reversed-phase (RP-HPLC) method is the logical starting point for a largely non-polar molecule like this carbazole derivative. A C18 column provides excellent hydrophobic retention. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, is optimized to achieve good separation between the main peak and any potential impurities (e.g., starting materials, byproducts). UV detection is ideal due to the strong chromophore of the carbazole system. The detection wavelength should be set at an absorption maximum (e.g., ~290-340 nm) to ensure high sensitivity.
Typical RP-HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for retaining non-polar to moderately polar compounds. |
| Mobile Phase | A: Water; B: Acetonitrile | Acetonitrile often provides better peak shape and lower backpressure than methanol. |
| Gradient | 80% B to 100% B over 20 min | A gradient elution is necessary to elute any more strongly retained impurities after the main peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 295 nm | Wavelength chosen for high molar absorptivity of the carbazole core. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
Experimental Protocol: HPLC Purity Determination
-
Standard & Sample Prep: Prepare a stock solution of the reference standard and the test sample at a concentration of ~0.5 mg/mL in a suitable diluent (e.g., acetonitrile).
-
System Suitability: Equilibrate the HPLC system with the mobile phase. Perform at least five replicate injections of the reference standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Analysis: Inject the sample solution and run the gradient method.
-
Data Processing: Integrate all peaks in the chromatogram.
-
Purity Calculation: Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Validation: For a regulatory environment, the method must be fully validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[20]
Elemental Analysis (EA)
Elemental analysis provides a fundamental assessment of purity by comparing the experimentally determined mass percentages of carbon, hydrogen, and nitrogen to the theoretical values.[21][22]
Expertise & Causality: This is a bulk analysis technique that is excellent for detecting inorganic impurities (e.g., residual salts, silica gel) or residual solvents, which would not be detected by HPLC-UV and would alter the C, H, and N ratios. For a compound to be considered pure, the experimental values should typically be within ±0.4% of the calculated theoretical values.[23][24]
Theoretical vs. Acceptable Experimental Values
| Element | Theoretical % (for C₂₄H₁₆BrN) | Acceptable Range (±0.4%) |
| Carbon (C) | 71.66% | 71.26% - 72.06% |
| Hydrogen (H) | 4.01% | 3.61% - 4.41% |
| Nitrogen (N) | 3.48% | 3.08% - 3.88% |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: The sample must be meticulously dried to remove all traces of solvent. This is typically done under high vacuum at a moderate temperature for several hours.
-
Instrumentation: Use a CHN elemental analyzer that employs combustion analysis.
-
Analysis: Accurately weigh 1-3 mg of the dried sample into a tin capsule. The sample is combusted at high temperature (~900-1000 °C) in an oxygen-rich atmosphere.
-
Detection: The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Calculation: The instrument's software calculates the mass percentages of C, H, and N.
-
Verification: Compare the experimental results (typically an average of two or three runs) against the acceptable range. A result outside this range indicates the presence of impurities.
Conclusion
The analytical characterization of this compound is a critical, multi-faceted process. No single technique is sufficient. Structural elucidation relies on the synergy between NMR for connectivity and MS for elemental composition, with X-ray crystallography serving as the ultimate arbiter of structure. Purity assessment is most reliably achieved through a high-resolution chromatographic technique like HPLC, complemented by elemental analysis to ensure compositional integrity. By employing these self-validating protocols, researchers and developers can proceed with confidence in the quality and identity of their material, ensuring the success of subsequent research and development efforts.
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Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. [Link]
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Synthesis of carbazole via Graebe‐Ullmann reaction. ResearchGate. [Link]
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Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. ACG Publications. [Link]
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Synthesis of Carbazoles. Organic Chemistry Portal. [Link]
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9-(4-Bromophenyl)-9H-carbazole. National Center for Biotechnology Information (PMC). [Link]
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(PDF) 9-(4-Bromophenyl)-9H-carbazole. ResearchGate. [Link]
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Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry Publishing. [Link]
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Synthesis and Electronic Spectroscopy of Bromocarbazoles. ResearchGate. [Link]
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¹H NMR and ¹³C NMR spectra of 9-(4-bromophenyl)-9-carbazole. Royal Society of Chemistry. [Link]
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One-pot synthesis of carbazoles via tandem C–C cross-coupling and reductive amination. Royal Society of Chemistry. [Link]
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Combined C−H Functionalization/C−N Bond Formation Route to Carbazoles. Journal of the American Chemical Society. [Link]
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Single-crystal X-ray investigations of the selected molecular crystals: Dicarbazoles, nitro derivatives of carbazolyl compounds and carbazolyl compound-tetracyanoethylene electron donor-acceptor complexes. ProQuest. [Link]
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An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
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Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA. National Center for Biotechnology Information (PMC). [Link]
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Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [Link]
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A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products. The Journal of Organic Chemistry. [Link]
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Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. [Link]
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Crystal Structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. PubMed. [Link]
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Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives. Semantic Scholar. [Link]
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Highly twisted carbazole-borane derivatives: B–N stereodynamic analysis and consequences on their emission properties. Royal Society of Chemistry. [Link]
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A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]
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Development and validation of an RP-HPLC method for analysis... ResearchGate. [Link]
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X-ray and DFT structural study of some carbazole-substituted imines. ResearchGate. [Link]
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Modification of benzoxazole derivative by bromine... Journal of Molecular Structure. [Link]
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HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. [Link]
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Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]
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GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE... YouTube. [Link]
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¹H NMR spectrum of 9-(4-bromophenyl)-9H-carbazole. Royal Society of Chemistry. [Link]
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Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. National Center for Biotechnology Information (PMC). [Link]
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Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. ScienceDirect. [Link]
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CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry. [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-(2-bromophenyl)-9-phenyl-9H-carbazole
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(2-bromophenyl)-9-phenyl-9H-carbazole, a complex heterocyclic molecule of interest to researchers in materials science and drug development. In the absence of a complete, publicly available experimental spectrum for this specific molecule, this guide synthesizes data from structurally related compounds and foundational NMR principles to predict, interpret, and assign its spectral features. We will delve into the theoretical underpinnings of chemical shifts and coupling constants as they pertain to the unique electronic environment of this polysubstituted carbazole. Furthermore, this guide outlines a detailed, field-proven protocol for the acquisition and analysis of high-quality NMR data for this class of compounds, including the application of two-dimensional NMR techniques for unambiguous structural elucidation.
Introduction: The Structural Significance of this compound
Carbazole derivatives are a cornerstone in the development of organic electronic materials, pharmaceuticals, and fine chemicals. Their rigid, planar structure and rich electron density make them ideal candidates for a variety of applications. The specific molecule of interest, this compound, combines three key aromatic systems: a carbazole core, a phenyl group at the 9-position (N-phenyl), and a 2-bromophenyl substituent at the 2-position.
The substitution pattern of this molecule presents a fascinating case for NMR analysis. The interplay of electronic effects (inductive and mesomeric) from the bromine substituent and the steric and electronic influence of the N-phenyl group creates a complex and informative NMR spectrum. A thorough understanding of this spectrum is paramount for confirming the molecule's identity, assessing its purity, and gaining insights into its conformational dynamics in solution.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit a series of complex multiplets in the aromatic region, typically between 7.0 and 8.5 ppm. The precise chemical shifts and coupling patterns are dictated by the electronic environment of each proton.
The Carbazole Core Protons
The protons on the carbazole core will be significantly influenced by the two substituents. We can predict their relative chemical shifts by considering the electronic effects at play. The N-phenyl group will generally deshield the protons of the carbazole, while the 2-bromophenyl group will have a more localized effect.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Influences |
| H-1 | ~8.2 - 8.4 | Doublet | Deshielded by proximity to the N-phenyl group and the 2-bromophenyl substituent. |
| H-3 | ~7.3 - 7.5 | Doublet of doublets | Influenced by the bromine on the adjacent ring. |
| H-4 | ~7.5 - 7.7 | Doublet | Ortho-coupled to H-3. |
| H-5, H-8 | ~7.6 - 7.8 | Multiplets | Part of the unsubstituted benzene ring of the carbazole. |
| H-6, H-7 | ~7.2 - 7.4 | Multiplets | Part of the unsubstituted benzene ring of the carbazole. |
The 9-Phenyl Group Protons
The protons of the N-phenyl group will exhibit a characteristic pattern for a monosubstituted benzene ring. Due to restricted rotation around the C-N bond, the ortho protons may be magnetically inequivalent.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Influences |
| Ortho-H | ~7.5 - 7.7 | Multiplet | Deshielded by the nitrogen atom. |
| Meta-H | ~7.3 - 7.5 | Multiplet | |
| Para-H | ~7.2 - 7.4 | Multiplet |
The 2-Bromophenyl Group Protons
The protons on the 2-bromophenyl substituent will show a distinct pattern due to the presence of the bromine atom and the linkage to the carbazole core.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Influences |
| H-3' | ~7.6 - 7.8 | Multiplet | Ortho to the bromine atom. |
| H-4', H-5', H-6' | ~7.2 - 7.5 | Multiplets |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the electronegativity of the substituents and the overall aromaticity of the system. Aromatic carbons typically resonate in the range of 110-150 ppm.[1]
| Carbon(s) | Predicted Chemical Shift (ppm) | Key Influences |
| Quaternary Carbons (C-N, C-Br, C-C linkages) | ~130 - 150 | Deshielded by substituents. |
| Carbazole CH | ~110 - 130 | |
| 9-Phenyl CH | ~125 - 130 | |
| 2-Bromophenyl CH | ~120 - 135 |
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds, while dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble samples.[2]
-
Concentration : For ¹H NMR, a concentration of 5-20 mg of the analyte in approximately 0.6 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[2]
-
Sample Purity : Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening.
-
NMR Tube : Use a high-quality, clean 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following diagram outlines the general workflow for acquiring NMR data.
Figure 1: General workflow for NMR data acquisition and processing.
Standard Operating Procedure:
-
Locking : The spectrometer's magnetic field is stabilized by locking onto the deuterium signal of the solvent.[3]
-
Shimming : The homogeneity of the magnetic field is optimized to achieve sharp, well-resolved peaks. This can be done manually or automatically.[3]
-
Tuning and Matching : The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.[2]
-
Acquisition Parameters :
-
¹H NMR : A sufficient number of scans (typically 8-16) should be acquired to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is usually adequate.
-
¹³C NMR : Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be necessary.[4]
-
-
Data Processing : The raw data (Free Induction Decay) is converted into a spectrum through Fourier transformation. The spectrum is then phased and baseline corrected for accurate analysis.
Advanced NMR Techniques for Structural Elucidation
For a molecule as complex as this compound, one-dimensional NMR spectra may exhibit significant signal overlap. Two-dimensional (2D) NMR techniques are invaluable for unambiguous peak assignment.
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other. Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule. This is particularly useful for assigning adjacent protons on the aromatic rings.[5]
HSQC (Heteronuclear Single Quantum Coherence)
The ¹H-¹³C HSQC experiment correlates protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is bonded to. This technique is essential for assigning the carbon resonances based on the already assigned proton spectrum.[6]
The logical relationship for using these 2D techniques is as follows:
Figure 2: Logical workflow for 2D NMR-based structural assignment.
Conclusion
References
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Bruker. (n.d.). NMR Spectrometers. Retrieved from [Link]
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theoretical and computational studies of 2-(2-bromophenyl)-9-phenyl-9H-carbazole
An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-(2-bromophenyl)-9-phenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive theoretical and computational examination of this compound, a key heterocyclic compound. Carbazole derivatives are foundational in modern organic electronics due to their exceptional thermal stability, charge transport capabilities, and tunable electronic structures.[1][2][3] This document delineates the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecule's structural, electronic, and photophysical properties. We explore its optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential, and predicted absorption/emission spectra. The insights derived from these computational models are contextualized within the molecule's potential applications as a precursor for Organic Light-Emitting Diode (OLED) materials and as a versatile intermediate in pharmaceutical and organic synthesis.[4][5]
Introduction: The Significance of Functionalized Carbazoles
The carbazole moiety, a rigid tricyclic aromatic amine, is a privileged scaffold in materials science and medicinal chemistry. Its π-conjugated system facilitates efficient charge transport, making it a cornerstone for high-performance organic electronic devices such as OLEDs and organic photovoltaics.[1] The strategic functionalization of the carbazole core allows for the precise tuning of its optoelectronic properties.[1][6]
The subject of this guide, this compound, incorporates several key structural features:
-
The 9-phenyl Group: This substituent enhances solubility and influences the molecule's film-forming properties, which is crucial for device fabrication.[5]
-
The 2-(2-bromophenyl) Group: The bromine atom at the 2-position of the phenyl ring serves as a highly versatile reactive handle. It is an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of more complex, conjugated molecular architectures.[5] The steric hindrance introduced by the ortho-bromo substitution can induce a significant twist between the phenyl ring and the carbazole plane, a critical factor influencing the degree of electronic conjugation and, consequently, the material's photophysical properties.[7][8]
Computational chemistry offers a powerful, cost-effective paradigm for predicting molecular properties in silico before undertaking complex and resource-intensive laboratory synthesis.[9] Methods like DFT and TD-DFT provide reliable data on molecular geometry, electronic energy levels, and spectroscopic characteristics, guiding the rational design of novel functional materials.[10][11]
Computational Methodologies: A Validated Approach
To ensure scientific integrity, every computational protocol must be a self-validating system. The causality behind our chosen methods is grounded in their proven efficacy for π-conjugated organic molecules.
Core Theoretical Framework
-
Density Functional Theory (DFT): DFT is the workhorse for calculating the ground-state electronic structure of molecules. It offers an excellent compromise between accuracy and computational cost.[12] For this analysis, the B3LYP hybrid functional is selected, as it has been shown to afford reliable data on the spectroscopic and electronic properties of numerous organic materials, including carbazole derivatives.[10][12] A 6-311+G(2d,p) basis set provides sufficient flexibility to accurately describe the electron distribution in this extended aromatic system.[10][13]
-
Time-Dependent Density Functional Theory (TD-DFT): To investigate the molecule's behavior upon photoexcitation, we employ TD-DFT. This method is an extension of DFT used to calculate excited-state properties, such as UV-Vis absorption and emission spectra, by modeling the response of the electron density to a time-dependent electric field.[6][11]
Experimental Protocol: A Step-by-Step Computational Workflow
-
Structure Input: A 3D model of this compound is constructed using molecular modeling software (e.g., GaussView).
-
Geometry Optimization: A full geometry optimization is performed using DFT (B3LYP/6-311+G(2d,p)) to locate the molecule's lowest energy conformation. This step is critical, as all subsequent electronic property calculations depend on an accurate molecular structure.
-
Frequency Analysis: A vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.
-
Electronic Structure Analysis: Single-point energy calculations are performed on the optimized geometry to determine key electronic properties, including the energies and spatial distributions of the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).
-
Excited-State Calculations: TD-DFT calculations are conducted to simulate the UV-Vis absorption spectrum. The first 20 singlet excited states are typically calculated to ensure coverage of the relevant spectral region. The resulting wavelengths (λ), oscillator strengths (f), and orbital contributions for major transitions are analyzed.
-
Emission Simulation: The geometry of the first excited state (S₁) is optimized. A subsequent TD-DFT calculation on the S₁ optimized geometry provides the predicted fluorescence emission energy.
Computational Workflow Diagram
Caption: Computational workflow for analyzing this compound.
Results and Discussion: Structural and Electronic Insights
Optimized Molecular Geometry
The most significant structural parameter in phenyl-carbazole systems is the dihedral angle between the carbazole unit and the attached phenyl rings. This angle governs the extent of π-conjugation, which directly impacts the electronic and photophysical properties.[7] Due to steric repulsion between the hydrogen atoms on the carbazole and the ortho-bromophenyl ring, a significant twist is expected. In related crystal structures of 9-phenyl-9H-carbazole derivatives, this angle is typically between 50° and 60°.[7][8][14]
| Parameter | Predicted Value | Significance |
| Dihedral Angle (Carbazole vs. 9-phenyl) | ~55-65° | A large twist decouples the π-systems, preserving the high triplet energy of the carbazole core. |
| Dihedral Angle (Carbazole vs. 2-(2-bromophenyl)) | ~60-75° | The ortho-bromo group induces a significant twist, limiting charge delocalization onto this substituent. |
Note: The values are predictive, based on DFT calculations and comparisons with structurally similar crystallized molecules.
Frontier Molecular Orbitals (FMOs) and Electronic Properties
The HOMO and LUMO are central to understanding a molecule's electronic behavior. Their energy gap (Egap) is a key indicator of chemical reactivity and optical properties.[6]
-
HOMO: The Highest Occupied Molecular Orbital is predicted to be localized primarily on the electron-rich carbazole moiety. This distribution is characteristic of carbazole derivatives, which are known for their excellent hole-transporting capabilities.[1][15]
-
LUMO: The Lowest Unoccupied Molecular Orbital is also expected to be distributed across the carbazole core, with some minor contribution from the phenyl rings.
-
Intramolecular Charge Transfer (ICT): The significant spatial separation between the HOMO (on the carbazole donor) and potential acceptor moieties can lead to ICT upon photoexcitation.[11] However, the large dihedral angles in this molecule likely result in a more localized excitation (LE) character, primarily a π-π* transition within the carbazole unit.[16]
| Property | Predicted Value (eV) | Implication for OLED Applications |
| HOMO Energy | -5.4 to -5.8 eV | A deep HOMO level suggests good stability against oxidation and efficient hole injection from standard anodes. |
| LUMO Energy | -1.8 to -2.2 eV | A high LUMO level indicates good electron-blocking capabilities, useful for host materials. |
| HOMO-LUMO Gap | 3.6 to 4.0 eV | The large gap is consistent with a material that absorbs in the UV region and emits in the blue spectrum. |
Molecular Energy Level Diagram
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An In-depth Technical Guide to the Crystal Structure of 2-(2-Bromophenyl)-9-phenyl-9H-carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the crystal structure of 2-(2-bromophenyl)-9-phenyl-9H-carbazole and its derivatives. Moving beyond a simple recitation of facts, this document delves into the causal relationships between molecular architecture, crystal packing, and the resultant photophysical properties that make these compounds promising candidates for applications in organic electronics and medicinal chemistry.
Introduction: The Significance of Carbazole Scaffolds
Carbazole and its derivatives are a cornerstone in the development of advanced organic materials.[1] Their rigid, planar structure, and excellent charge transport properties make them ideal building blocks for organic light-emitting diodes (OLEDs), photovoltaics, and sensors.[2] The introduction of various substituents onto the carbazole core allows for the fine-tuning of their electronic and photophysical characteristics.[1] Specifically, the incorporation of a bromophenyl group, as seen in this compound, introduces a heavy atom that can influence spin-orbit coupling and facilitate intersystem crossing, a critical process in phosphorescent materials.[3] Furthermore, the position of the bromo-substituent (ortho, meta, or para) can significantly impact the steric and electronic properties of the molecule, thereby dictating its crystal packing and solid-state properties.
This guide will focus on the ortho-substituted isomer, this compound, providing a detailed exploration of its synthesis, crystal structure, intermolecular interactions, and the profound implications of these features on its material properties.
Synthesis and Crystallization: From Molecular Design to Single Crystals
The synthesis of this compound can be achieved through several established synthetic routes, with the Ullmann condensation and Suzuki-Miyaura cross-coupling being the most prevalent methods for forming the crucial C-N or C-C bonds.[4][5] A common strategy involves the direct ortho-bromination of a 9-phenyl-carbazole precursor.[3]
Experimental Protocol: Synthesis via Ullmann Condensation
The Ullmann condensation provides a classical and reliable method for the N-arylation of carbazole derivatives.[4]
Materials:
-
2-Bromocarbazole
-
1-bromo-2-iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
1,10-Phenanthroline
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-bromocarbazole (1.0 eq.), 1-bromo-2-iodobenzene (1.2 eq.), CuI (0.1 eq.), K₂CO₃ (2.0 eq.), and 1,10-phenanthroline (0.2 eq.).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to reflux (approximately 140-150 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/dichloromethane gradient) to yield pure this compound.
Single Crystal Growth: The Art of Slow Evaporation
Obtaining high-quality single crystals is paramount for accurate X-ray diffraction analysis. The slow evaporation technique is a widely employed and effective method for growing single crystals of organic compounds like this compound.[6]
Procedure:
-
Dissolve the purified compound in a suitable solvent (e.g., dichloromethane or a mixture of solvents like chloroform) to create a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor.
Caption: Workflow for the synthesis and crystallization of this compound.
Crystal Structure Analysis: Unveiling the Molecular Architecture
The crystal structure of monosubstituted 9-(2-bromophenyl)-carbazole (referred to as 1Br1CZ in a recent study) has been determined to belong to the orthorhombic crystal system .[3] This seemingly simple piece of information has profound implications for the material's properties, as the crystal system dictates the packing efficiency, symmetry, and anisotropy of the solid-state material.
Comparative Crystallographic Data
For a comprehensive understanding, it is insightful to compare the crystallographic data of the ortho-substituted isomer with its para-substituted counterpart, 9-(4-bromophenyl)-9H-carbazole.
| Parameter | 9-(2-bromophenyl)-9H-carbazole (ortho)[3] | 9-(4-bromophenyl)-9H-carbazole (para)[4] |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Not specified in abstract | P2₁/c |
| a (Å) | Not specified in abstract | 8.4137(3) |
| b (Å) | Not specified in abstract | 20.1179(7) |
| c (Å) | Not specified in abstract | 8.6346(3) |
| β (°) | 90 | 108.5322(14) |
| Volume (ų) | Not specified in abstract | 1385.76(8) |
| Z | Not specified in abstract | 4 |
| Dihedral Angle (°) | Significant torsion | 49.87(5) |
The difference in the crystal system between the ortho and para isomers highlights the significant impact of the bromine atom's position on the crystal packing. The steric hindrance introduced by the ortho-bromo group likely forces a different, less symmetric packing arrangement compared to the para isomer, leading to the orthorhombic system.
Intermolecular Interactions: The Glue Holding the Crystal Together
The stability and properties of a molecular crystal are governed by a delicate interplay of non-covalent interactions. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions. For brominated carbazole derivatives, a variety of interactions are expected to play a role.[7]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Unique Organic Crystal Skeleton Based on N-Phenyl-Carbazole Derivatives with Adjustable Room Temperature Phosphorescence and Highly Stable Inclusion Ability to Dichloromethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Electronic Properties of Carbazole-Based Compounds
Introduction: The Enduring Appeal of the Carbazole Core
Carbazole, a seemingly simple tricyclic aromatic heterocycle, has emerged as a cornerstone in the design and development of advanced organic electronic materials. Its rigid, planar structure, rich in π-electrons, coupled with the electron-donating nature of the nitrogen heteroatom, endows it with a unique and highly tunable set of electronic and photophysical properties.[1][2][3] This guide provides a comprehensive exploration of the electronic landscape of carbazole-based compounds, offering insights for researchers, scientists, and drug development professionals seeking to harness their potential in applications ranging from organic light-emitting diodes (OLEDs) and solar cells to novel therapeutic agents.[1][4][5]
The versatility of the carbazole moiety lies in its amenability to chemical modification at several key positions—primarily the N-9, C-3, C-6, C-2, and C-7 positions.[6] This allows for precise tuning of its electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, charge carrier mobility, and photoluminescent behavior.[4][7][8]
Fundamental Electronic Properties of the Carbazole Moiety
The intrinsic electronic properties of the carbazole core are the foundation upon which the diverse functionalities of its derivatives are built. The delocalized π-electron system across the fused rings results in excellent charge-carrying capabilities, particularly for holes, making carbazole a prototypical hole-transporting material.[4][6][9]
-
HOMO and LUMO Energy Levels: The HOMO level of unsubstituted carbazole is typically located at a relatively high energy, facilitating efficient hole injection from common anodes like indium tin oxide (ITO). The LUMO level is correspondingly high, leading to a wide energy gap and emission in the blue region of the electromagnetic spectrum.[10]
-
Photophysical Characteristics: Carbazole and its simple derivatives are known for their strong absorption in the UV region and intense blue fluorescence with high quantum yields.[1][11][12] This inherent blue emission makes them attractive candidates for the development of blue-emitting materials for OLEDs, a critical component for full-color displays and white lighting.[9]
Tuning the Electronic Landscape: The Power of Molecular Engineering
The true potential of carbazole-based compounds is unlocked through strategic chemical modifications. By introducing various substituents at different positions on the carbazole core, its electronic and photophysical properties can be tailored for specific applications.
-
N-9 Position: Functionalization at the nitrogen atom is a common strategy to improve solubility and modify the packing of molecules in the solid state, which in turn affects charge transport.[13] Attaching bulky or flexible alkyl chains can disrupt π-π stacking, leading to amorphous materials with good film-forming properties.[14]
-
C-3 and C-6 Positions: These positions are electronically coupled and offer a direct route to extend the π-conjugation of the carbazole core. Introducing electron-donating groups (e.g., triphenylamine) or electron-withdrawing groups (e.g., cyano, benzothiadiazole) at these positions can significantly alter the HOMO and LUMO energy levels, thereby tuning the emission color and charge injection barriers.[7][15]
-
C-2 and C-7 Positions: While less commonly functionalized, modifications at these positions can also influence the electronic properties and are being explored to create novel materials with unique characteristics.
-
Fused-Ring Systems: Extending the π-system by fusing additional aromatic rings to the carbazole core, creating structures like indolocarbazoles or indenocarbazoles, is a powerful strategy to red-shift the emission and enhance charge carrier mobility.[16][17]
Quantitative Data Summary
The following table summarizes key electronic and photophysical data for a selection of representative carbazole-based compounds, illustrating the impact of structural modifications.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Emission Max (nm) | Application |
| 9H-Carbazole | -5.8 to -6.1 | -2.1 to -2.4 | ~3.7 | ~340-360 | Core Structure |
| CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) | -6.0 | -2.4 | 3.6 | ~380 | Host for PhOLEDs[2] |
| PVK (Poly(N-vinylcarbazole)) | -5.8 | -2.2 | 3.6 | ~410 | Hole-Transport Polymer[2] |
| mCP (1,3-Bis(N-carbazolyl)benzene) | -5.9 | -2.4 | 3.5 | ~370 | Host for PhOLEDs[17] |
| BCzB-PPI | -5.73 | -2.57 | 3.16 | 438 | Deep-Blue Emitter[18] |
| CZ-1 | -5.67 | -2.54 | 3.13 | 492 | Greenish-Blue Emitter[19] |
Experimental Protocol: Characterization of Electronic Properties using Cyclic Voltammetry
Cyclic voltammetry (CV) is an indispensable electrochemical technique for determining the HOMO and LUMO energy levels of carbazole-based compounds.[6][20][21]
Objective: To determine the oxidation and reduction potentials of a carbazole-based compound and estimate its HOMO and LUMO energy levels.
Materials:
-
Working Electrode: Glassy carbon or platinum button electrode
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, degassed acetonitrile or dichloromethane
-
Analyte: 1-5 mM solution of the carbazole-based compound
-
Ferrocene (for internal calibration)
-
Potentiostat
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry, sonicate in deionized water and then in the solvent to be used for the experiment, and dry thoroughly.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the electrolyte solution.
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.
-
Blank Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window.
-
Analyte Scan: Add the carbazole-based compound to the cell and record its cyclic voltammogram. Scan towards positive potentials first to observe the oxidation process.
-
Internal Standard: Add a small amount of ferrocene to the solution and record the cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used as an internal standard.
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing the Fc/Fc⁺ couple (assuming its energy level is -4.8 eV below the vacuum level):
-
HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]
-
-
The electrochemical band gap can be estimated as Eg = |HOMO - LUMO|.
-
Self-Validation: The reversibility of the redox processes should be assessed by examining the peak separation and the ratio of the anodic to cathodic peak currents. For a reversible one-electron process, the peak separation should be close to 59 mV at room temperature.
Visualization of Structure-Property Relationships
The following diagram illustrates the relationship between the molecular design of carbazole-based materials and their function in an organic light-emitting diode (OLED).
Caption: Molecular design strategies for tuning the electronic properties of carbazole-based compounds for OLED applications.
Conclusion and Future Outlook
Carbazole-based compounds continue to be a vibrant area of research, driven by their remarkable and tunable electronic properties.[5][22] The ability to precisely engineer their molecular structure provides a powerful toolkit for developing next-generation organic electronic devices with enhanced performance and stability. Future research will likely focus on the development of novel fused-ring carbazole derivatives for high-efficiency deep-blue and white OLEDs, the design of new donor-acceptor materials for organic photovoltaics, and the exploration of their unique electronic properties in the realm of medicinal chemistry and biosensing. The foundational understanding of the structure-property relationships outlined in this guide will be crucial for unlocking the full potential of this versatile class of materials.
References
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Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels (RSC Publishing). Available at: [Link]
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Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. ResearchGate. Available at: [Link]
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Some Photophysical Properties of Five New Carbazole-Containing Methacrylate Polymers. American Chemical Society. Available at: [Link]
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Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. Available at: [Link]
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Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. MDPI. Available at: [Link]
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Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PMC - NIH. Available at: [Link]
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Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.GOV. Available at: [Link]
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Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. PMC. Available at: [Link]
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Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. IIETA. Available at: [Link]
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Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. PMC - PubMed Central. Available at: [Link]
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UV-visible absorption spectra of the carbazole derivatives in acetonitrile. ResearchGate. Available at: [Link]
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Some Photophysical Properties of Five New Carbazole-Containing Methacrylate Polymers. ACS Publications. Available at: [Link]
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Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Scholarena. Available at: [Link]
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Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. IIETA. Available at: [Link]
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Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. RSC Publishing. Available at: [Link]
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Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution - deconvolution Transforms. ResearchGate. Available at: [Link]
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Tuning optoelectronic properties of carbazole through substituent effect: TD-DFT investigation. Advanced Materials Proceedings. Available at: [Link]
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Novel carbazole-based ionic liquids and their charge-transfer kinetics pertaining to Marcus theory towards highly efficient redox active electrolytes. RSC Publishing. Available at: [Link]
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A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. Available at: [Link]
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(Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. ACS Publications. Available at: [Link]
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Metal π Complexes of Carbazole Derivatives for Optoelectronics: Synthesis, Structures, and UV−Visible Absorption Spectra of (3-Amino-9-ethylcarbazole)chromium Tricarbonyl Complexes. ACS Publications. Available at: [Link]
-
Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. Available at: [Link]
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Unveiling electronic and remarkable non-linear optical properties of boron–nitrogen carbazole-based compounds via modification of π-linker and donor units: a DFT study. NIH. Available at: [Link]
-
SYNTHESIS AND PHOTOPHYSICAL PROPERTIES OF TWO BRANCHED CARBAZOLE-BASED POLYMERS. Revue Roumaine de Chimie. Available at: [Link]
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Theoretical study on the electronic structure and optical properties of carbazole-π-dimesitylborane as bipolar fluorophores for nondoped blue OLEDs. PubMed. Available at: [Link]
-
UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1. ResearchGate. Available at: [Link]
-
AN AB INITIO STUDY OF CARBAZOLE MODEL COMPOUNDS. World Scientific Publishing. Available at: [Link]
-
Computational Analysis of Substitution Effects on the Electronic Properties of the Carbazole Derivatives. Scientific.net. Available at: [Link]
-
Syntheses and photophysical properties of new carbazole-based conjugated multi-branched molecules. ResearchGate. Available at: [Link]
-
Tuning optoelectronic properties of carbazole through substituent effect: TD-DFT investigation. ResearchGate. Available at: [Link]
-
Electron Donating 2,7-Carbazole Derivatives: Synthesis and Characterization. Eastern Mediterranean University. Available at: [Link]
-
Photophysical properties of carbazole units and monomers measured in diluted THF solutions... ResearchGate. Available at: [Link]
-
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. Available at: [Link]
-
The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Bentham Science. Available at: [Link]
-
Two decades of carbazole–triarylborane hybrids in optoelectronics. RSC Publishing. Available at: [Link]
-
Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. Available at: [Link]
-
UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. MDPI. Available at: [Link]
-
Carbazole and Diketopyrrolopyrrole-Based D-A π-Conjugated Oligomers Accessed via Direct C–H Arylation for Opto-Electronic Property and Performance Study. MDPI. Available at: [Link]
-
Computational study on the structural and optoelectronic properties of a carbazole-benzothiadiazole based conjugated oligomer with various alkyl side-chain lengths. Springer. Available at: [Link]
-
Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. PubMed Central. Available at: [Link]
-
Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Taylor & Francis Online. Available at: [Link]
-
Simulated UV-Vis spectra of 3,6 and 2,7 carbazole-derived oligomers. ResearchGate. Available at: [Link]
-
Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. ResearchGate. Available at: [Link]
-
Synthesis of Novel Derivatives of Carbazole-Thiophene, Their Electronic Properties, and Computational Studies. ResearchGate. Available at: [Link]
-
Theoretical Study of the Electronic and Charge Transport Properties of Coronoid Carbazole-based Macrocycles. RIUMA. Available at: [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. iieta.org [iieta.org]
- 7. amp.iaamonline.org [amp.iaamonline.org]
- 8. researchgate.net [researchgate.net]
- 9. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 16. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 19. mdpi.com [mdpi.com]
- 20. Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms | IIETA [iieta.org]
- 21. Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Two decades of carbazole–triarylborane hybrids in optoelectronics - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QM00238A [pubs.rsc.org]
Suzuki coupling reaction for synthesis of carbazole derivatives
Beginning The Research
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Methodological & Application
Application Notes and Protocols for 2-(2-bromophenyl)-9-phenyl-9H-carbazole in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Carbazole Derivatives in OLED Technology
Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology, prized for their vibrant colors, high contrast, and energy efficiency. The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductor materials used within them. Among the various classes of organic molecules, carbazole derivatives have distinguished themselves as exceptionally versatile and high-performing building blocks.[1][2] Their rigid, aromatic structure provides excellent thermal stability and efficient charge transport capabilities, both of which are critical for the longevity and efficiency of OLED devices.[1][2]
This guide focuses on the applications of a specific, yet representative, member of this family: 2-(2-bromophenyl)-9-phenyl-9H-carbazole . While direct, in-depth studies on this particular isomer are not extensively documented in public literature, its structural motifs—a carbazole core, a phenyl group at the 9-position, and a strategically placed bromo-phenyl group—position it as a highly valuable intermediate and potential functional material in OLEDs. The presence of the bromine atom is particularly significant, as it serves as a reactive handle for synthesizing more complex, high-performance OLED materials through various cross-coupling reactions.[3]
This document will provide a comprehensive overview of the potential applications of this compound, drawing parallels from closely related and well-studied carbazole derivatives. We will explore its role as a precursor for advanced OLED materials, its potential as a host material, and provide detailed, field-proven protocols for its synthesis, functionalization, and incorporation into OLED devices.
Molecular Structure and Predicted Properties
The unique arrangement of the constituent parts of this compound dictates its expected electronic and photophysical properties.
-
Carbazole Core : This rigid, electron-rich heterocyclic moiety is well-known for its excellent hole-transporting properties and high thermal stability.[2]
-
9-Phenyl Group : The phenyl group attached to the nitrogen atom enhances solubility and influences the film-forming properties of the molecule, which is crucial for both solution-based and vacuum deposition processing of OLEDs.[3]
-
2-(2-bromophenyl) Group : The bromophenyl substituent at the 2-position serves as a key reactive site. The bromine atom can be readily substituted using various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination.[3][4] This allows for the straightforward synthesis of more complex molecules with tailored optoelectronic properties.
Primary Application: A Versatile Precursor for Advanced OLED Materials
The most significant application of this compound is as a foundational building block for more complex and functional OLED materials. The bromine atom provides a convenient point of attachment for various functional groups, enabling the synthesis of:
-
Bipolar Host Materials : By coupling with an electron-accepting moiety, bipolar host materials can be synthesized. These materials possess both hole- and electron-transporting capabilities, leading to a more balanced charge injection and recombination within the emissive layer of an OLED, thereby improving efficiency and reducing roll-off at high brightness.[5]
-
Thermally Activated Delayed Fluorescence (TADF) Emitters : TADF emitters are a cornerstone of third-generation OLEDs, enabling nearly 100% internal quantum efficiency.[6] They are typically designed with distinct electron-donating (D) and electron-accepting (A) units. This compound can serve as the precursor to the donor moiety, which, when coupled with a suitable acceptor, can lead to a small singlet-triplet energy splitting (ΔEST), a prerequisite for efficient TADF.[6][7]
Protocol 1: Synthesis of a Bipolar Host Material via Suzuki-Miyaura Coupling
This protocol provides a general methodology for the functionalization of this compound with an electron-accepting boronic acid derivative to create a bipolar host material.
Materials:
-
This compound
-
An electron-accepting arylboronic acid or pinacol ester derivative
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup : In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid derivative (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition : Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask via syringe.
-
Catalyst Addition : Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the reaction mixture under a positive pressure of inert gas.
-
Reaction : Heat the mixture to reflux (typically 90-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Application as a Host Material in Phosphorescent OLEDs (PhOLEDs)
Carbazole derivatives are widely used as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energies, which are necessary to confine the triplet excitons on the phosphorescent guest emitter and prevent back energy transfer.[8][9] The bulky nature of the 9-phenyl and 2-bromophenyl groups in this compound can also help to suppress intermolecular interactions and concentration quenching of the guest emitter.
Expected Photophysical Properties of Carbazole-Based Hosts
The suitability of a material as a host is determined by its photophysical properties. While specific data for this compound is unavailable, we can infer expected properties from similar carbazole derivatives.
| Property | Expected Range/Characteristic | Rationale |
| Triplet Energy (ET) | > 2.7 eV | Must be higher than the ET of the phosphorescent guest to ensure efficient energy transfer and exciton confinement.[5] |
| HOMO Level | -5.6 to -5.9 eV | Facilitates efficient hole injection from the hole transport layer. |
| LUMO Level | -2.0 to -2.4 eV | A relatively high LUMO is desirable to block electrons from leaking out of the emissive layer. |
| Photoluminescence (PL) | Emission in the UV-A or violet region | Indicates a wide bandgap, which is necessary for a high triplet energy. |
| Thermal Stability (Td) | > 350 °C | High thermal stability is crucial for device longevity, especially during vacuum deposition.[9] |
Note: HOMO/LUMO levels are indicative and can be experimentally determined using cyclic voltammetry.
Protocols for OLED Device Fabrication
The following are generalized protocols for fabricating a multilayer OLED using a carbazole-based material like this compound as a host in the emissive layer.
Protocol 2: Device Fabrication by Thermal Evaporation (Vacuum Deposition)
This is the most common method for producing high-performance, multilayer OLEDs.
Materials & Equipment:
-
Pre-cleaned Indium Tin Oxide (ITO)-coated glass substrates
-
Organic materials: Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML) host (e.g., this compound), EML guest (phosphorescent dopant), Electron Transport Layer (ETL), Electron Injection Layer (EIL)
-
Metal for cathode (e.g., Al, LiF/Al)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Quartz crystal microbalances for thickness monitoring
Procedure:
-
Substrate Preparation : Thoroughly clean ITO substrates by sequential sonication in deionized water, acetone, and isopropanol. Dry with a nitrogen gun and treat with UV-ozone for 10-15 minutes to improve the work function.
-
Layer Deposition : Load the cleaned substrates into the vacuum chamber.
-
Deposit the organic and metal layers sequentially without breaking the vacuum. A typical device structure would be:
-
ITO / HIL (e.g., HAT-CN, 10 nm) / HTL (e.g., TAPC, 40 nm) / EML (Host:Guest, e.g., 90:10 wt%, 20 nm) / ETL (e.g., TPBi, 30 nm) / EIL (e.g., LiF, 1 nm) / Cathode (e.g., Al, 100 nm).
-
-
Deposition Control : Use quartz crystal microbalances to monitor the deposition rate (typically 0.5-2 Å/s) and final thickness of each layer.
-
Encapsulation : After deposition, encapsulate the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect them from oxygen and moisture.
Protocol 3: Device Fabrication by Solution Processing (Spin-Coating)
Solution processing offers a lower-cost alternative to vacuum deposition, particularly for large-area devices.
Materials & Equipment:
-
ITO-coated glass substrates
-
Solution-processable materials (e.g., PEDOT:PSS for HTL)
-
Solutions of the EML host and guest in a suitable organic solvent (e.g., chlorobenzene, toluene)
-
Spin-coater
-
Hotplate
-
Thermal evaporator for the cathode
Procedure:
-
Substrate and HTL Preparation : Clean ITO substrates as described above. Spin-coat a layer of PEDOT:PSS (e.g., at 3000 rpm for 60s) and anneal on a hotplate (e.g., at 120 °C for 15 min).
-
EML Deposition : Prepare a solution of the host and guest materials in a solvent like chlorobenzene (e.g., 10 mg/mL total concentration). Filter the solution through a 0.2 µm PTFE filter.
-
Spin-coat the EML solution onto the HTL layer and anneal inside a glovebox to remove the solvent (e.g., at 90 °C for 20 min).
-
Cathode Deposition : Transfer the substrates to a thermal evaporator to deposit the EIL and metal cathode as described in the vacuum deposition protocol.
-
Encapsulation : Encapsulate the device as described previously.
Device Characterization and Performance Metrics
After fabrication, the OLEDs must be characterized to evaluate their performance. Key parameters include:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics : Measured using a source meter and a photometer. This data reveals the turn-on voltage and brightness of the device.
-
Electroluminescence (EL) Spectrum : Measured with a spectrometer to determine the color of the emitted light and calculate the CIE coordinates.
-
Efficiency Metrics :
-
Current Efficiency (cd/A) : The ratio of luminance to current density.
-
Power Efficiency (lm/W) : The ratio of emitted luminous flux to the input electrical power.
-
External Quantum Efficiency (EQE, %) : The ratio of photons emitted from the device to the number of electrons injected.
-
Example Performance of Carbazole-Hosted PhOLEDs:
The table below shows typical performance data for green and blue PhOLEDs using carbazole-based host materials. These values provide a benchmark for what could potentially be achieved with devices incorporating materials derived from this compound.
| Device Color | Host Material Type | Max EQE (%) | Max Current Eff. (cd/A) | Turn-on Voltage (V) |
| Green | Carbazole Derivative | 9.4%[9] | 33.9 cd/A[9] | 2.6 - 3.3 V[9] |
| Blue | Carbazole Derivative | 10.3%[9] | 23.9 cd/A[9] | < 3.5 V |
| Green | Tetrasubstituted Carbazole | 7.8%[8] | 27.3 cd/A[8] | - |
Conclusion and Future Outlook
This compound represents a molecule of significant potential within the field of organic electronics. While it may not be an end-product material itself, its true value lies in its role as a versatile and strategically designed intermediate. The presence of a reactive bromine site on a stable, high-performance carbazole core allows for the rational design and synthesis of a new generation of host materials and TADF emitters. The protocols and principles outlined in this guide, based on well-established practices with analogous compounds, provide a robust framework for researchers to unlock the potential of this and similar carbazole derivatives, driving further innovation in OLED technology. Future work should focus on the synthesis and detailed photophysical characterization of this specific isomer and its derivatives to validate its predicted utility and explore its full potential in high-efficiency, long-lasting OLED applications.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). OLED Intermediate Synthesis: The Role of Brominated Carbazole Precursors.
- Ningbo Beilun Mileston Sci-Tech Development Co., Ltd. (n.d.). OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole.
- Ren, Y., et al. (n.d.). Red to orange thermally activated delayed fluorescence polymers based on 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide for efficient solution-processed OLEDs. PubMed Central.
-
MDPI. (n.d.). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Retrieved from [Link]
- Huang, H., et al. (n.d.). Novel Bipolar Hosts for Solution-processable Green Phosphorescent OLEDs Based on Tetrasubstituted Carbazole Derivatives. Chinese Journal of Luminescence.
-
Baranauskiene, L., et al. (n.d.). Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines. PubMed Central. Retrieved from [Link]
-
Kim, J. H., et al. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. PubMed Central. Retrieved from [Link]
- BenchChem. (n.d.). Application of 9-Phenylcarbazole in Thermally Activated Delayed Fluorescence (TADF).
-
Kaunas University of Technology. (n.d.). Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes. Retrieved from [Link]
-
Grazulevicius, J. V., et al. (n.d.). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. PubMed Central. Retrieved from [Link]
-
Zhang, D., et al. (2015). Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs. PubMed. Retrieved from [Link]
-
Yusoff, N. A. M., et al. (n.d.). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. PubMed Central. Retrieved from [Link]
- Ningbo Beilun Mileston Sci-Tech Development Co., Ltd. (n.d.). The Role of Carbazole Derivatives in Modern Organic Electronics.
- BenchChem. (n.d.). Synthesis of 9-(4-fluorophenyl)-9H-carbazole Derivatives for Thermally Activated Delayed Fluorescence (TADF) Applications.
- Zouping Mingxing Chemical Co.,Ltd. (n.d.). OLED Intermediates 9-(2-bromophenyl)-9h-Carbazole 902518-11-0.
-
ResearchGate. (n.d.). Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient red phosphorescent OLEDs employing carbazole-based materials as the emitting host. Retrieved from [Link]
-
ResearchGate. (n.d.). Delayed Luminescence in 2-Methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole Derivatives. Retrieved from [Link]
-
Liu, Y., et al. (n.d.). Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. PubMed Central. Retrieved from [Link]
-
Kautny, P., et al. (n.d.). 9-(4-Bromophenyl)-9H-carbazole. PubMed Central. Retrieved from [Link]
-
Baryshnikov, G., et al. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. ResearchGate. Retrieved from [Link]
- Beijing Green Guardee. (n.d.). 9-(3-Bromophenyl)-9-phenyl-9H-fluorene 1257251-75-4 | OLED Material.
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Application Notes & Protocols: Utilizing 2-(2-bromophenyl)-9-phenyl-9H-carbazole as a Host Material in Thermally Activated Delayed Fluorescence (TADF) Devices
Abstract: The advent of Thermally Activated Delayed Fluorescence (TADF) has revolutionized the field of Organic Light-Emitting Diodes (OLEDs), enabling internal quantum efficiencies to approach a theoretical maximum of 100% without relying on heavy metals like iridium or platinum. The performance of a TADF OLED is critically dependent on the synergistic interaction between the guest emitter and the host material it is dispersed in. Carbazole derivatives have emerged as a premier class of host materials due to their inherent high triplet energies, excellent thermal stability, and robust charge-transporting properties.[1] This document provides a detailed technical guide on the application of a specific carbazole derivative, 2-(2-bromophenyl)-9-phenyl-9H-carbazole, as a host material in TADF devices. We will explore the fundamental principles of TADF, the specific molecular design rationale for this host, detailed protocols for its synthesis, and step-by-step procedures for the fabrication and characterization of high-performance TADF OLEDs.
The TADF Mechanism and the Imperative Role of the Host
To achieve high efficiency in OLEDs, it is essential to harvest both singlet (25% probability) and triplet (75% probability) excitons generated during electrical excitation.[2] While phosphorescent materials utilize triplets via strong spin-orbit coupling, TADF materials achieve this through thermal energy.
The TADF process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). This allows for an efficient up-conversion of non-emissive T₁ excitons to the emissive S₁ state through a thermally driven process called Reverse Intersystem Crossing (RISC).[2][3] These up-converted excitons then contribute to light emission as delayed fluorescence, in addition to the prompt fluorescence from initially formed S₁ excitons.
Caption: The Jablonski diagram illustrating the TADF mechanism.
The host material is not a passive matrix; it actively dictates the device's efficiency, stability, and color purity. Its primary functions are:
-
Energy Confinement: The host must possess a higher triplet energy (E_T) than the TADF guest to prevent triplet exciton quenching.
-
Charge Balancing: It should facilitate balanced transport of both holes and electrons to the emissive zone, ensuring efficient exciton formation.
-
Morphological Stability: The host must form stable, amorphous thin films to prevent crystallization, which can lead to device failure.
-
Emitter Dispersion: It prevents the aggregation of guest emitter molecules, which would otherwise lead to concentration quenching of the emission.[4]
| Property | Rationale for TADF Host | Typical Value |
| Triplet Energy (E_T) | Must be higher than the E_T of the guest emitter to ensure efficient energy transfer and prevent back-transfer. | > 2.7 eV (for blue emitters) |
| HOMO / LUMO Levels | Should align well with adjacent charge transport layers to minimize charge injection barriers. | HOMO: ~5.5-6.0 eV; LUMO: ~2.0-2.5 eV |
| Glass Transition Temp (T_g) | High T_g indicates good morphological stability, leading to longer device operational lifetime. | > 100 °C |
| Charge Carrier Mobility | Balanced hole and electron mobility is crucial for maintaining the recombination zone within the EML. | 10⁻⁶ to 10⁻⁴ cm²/Vs |
This compound: A Molecular Design Perspective
Structure and Rationale
The molecule this compound is a thoughtfully designed structure for host applications.
-
9-phenyl-9H-carbazole Core: The carbazole moiety is a well-known hole-transporting unit with a high triplet energy.[1] The phenyl group at the 9-position (nitrogen atom) enhances thermal stability and helps create a more three-dimensional structure, which disrupts packing and promotes amorphous film formation.[5]
-
2-(2-bromophenyl) Substituent: The introduction of a bulky bromophenyl group at the 2-position of the carbazole, particularly with the bromine at the ortho position of the phenyl ring, induces a significant steric twist between the carbazole plane and this substituent. This twist is crucial as it decouples the electronic conjugation, which is a key strategy to maintain a high triplet energy level, making it suitable for hosting even high-energy blue TADF emitters.[5][6]
Synthesis Protocol: A General Approach
Reaction Scheme: (2-bromo-9-phenyl-9H-carbazole) + (2-bromophenyl)boronic acid → this compound
Materials & Reagents:
-
2-bromo-9-phenyl-9H-carbazole (Starting Material 1)
-
(2-bromophenyl)boronic acid (Starting Material 2)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (Catalyst)
-
Potassium Carbonate (K₂CO₃) (Base)
-
Toluene and Water (Solvent system)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Dichloromethane (DCM) and Hexane (Eluent)
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL three-neck round-bottom flask, add 2-bromo-9-phenyl-9H-carbazole (1.0 eq), (2-bromophenyl)boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Inert Atmosphere: Purge the flask with dry argon or nitrogen for 15 minutes to create an inert atmosphere. This is critical as the palladium catalyst is oxygen-sensitive.
-
Solvent Addition: Add degassed toluene and water in a 4:1 ratio (e.g., 40 mL toluene, 10 mL water).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer twice with toluene.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient eluent system to yield the pure this compound product.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
TADF Device Fabrication Protocol
This section outlines a standard protocol for fabricating a multi-layer TADF OLED using vacuum thermal evaporation. All steps involving organic materials and reactive metals must be performed in a high-purity inert atmosphere (e.g., a nitrogen-filled glovebox).
Device Architecture and Energy Level Diagram
A typical device stack is designed to ensure efficient injection, transport, and confinement of charge carriers.
Caption: A representative TADF OLED device stack and corresponding energy level diagram.
Fabrication Workflow
Caption: Standard workflow for vacuum-deposited TADF OLED fabrication.
Detailed Protocol:
-
Substrate Cleaning: The quality of the Indium Tin Oxide (ITO) substrate is paramount for device performance.
-
Sequentially sonicate the patterned ITO glass in detergent (Decon-90), deionized water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 10-15 minutes immediately before loading into the deposition chamber. This step increases the work function of the ITO and removes organic residues, improving hole injection.
-
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber.
-
Hole Transport Layer (HTL): Evaporate a hole-transporting material (e.g., TAPC) onto the ITO at a controlled rate of ~1-2 Å/s to a thickness of ~40 nm.
-
Emissive Layer (EML): Co-evaporate the this compound host and the chosen TADF emitter from two separate sources. The doping concentration of the emitter is critical and typically ranges from 6-20 wt%. The total thickness is usually ~20 nm. Precise rate control is essential for achieving the correct doping ratio.
-
Hole Blocking/Electron Transport Layers (HBL/ETL): Sequentially deposit an HBL (optional but recommended) and an ETL (e.g., TmPyPB) to a total thickness of ~40-50 nm. The HBL confines holes to the EML, improving recombination efficiency.
-
Electron Injection Layer (EIL): Deposit a thin layer (~1 nm) of an alkali metal fluoride like Lithium Fluoride (LiF) to lower the electron injection barrier from the cathode.
-
Cathode: Deposit the metal cathode (e.g., Aluminum, 100 nm) through a shadow mask to define the active area of the device.
-
-
Encapsulation: Immediately transfer the completed device from the vacuum chamber into a nitrogen glovebox without exposure to air or moisture. Encapsulate the device using a UV-curable epoxy and a glass coverslip to prevent degradation.
Device Characterization
Thorough characterization is required to evaluate the performance of the host material and the final device.
4.1. Electroluminescence (EL) Characterization:
-
J-V-L Measurement: Using a source measure unit and a calibrated photodetector (e.g., Si photodiode or spectroradiometer), apply a forward voltage bias to the device and simultaneously measure the current density (J) and luminance (L).
-
Efficiency Calculations: From the J-V-L data, calculate the key performance metrics:
-
External Quantum Efficiency (EQE %): The ratio of photons emitted to electrons injected.
-
Current Efficacy (cd/A): The luminance per unit current density.
-
Power Efficacy (lm/W): The luminous flux per unit of input electrical power.
-
-
EL Spectrum: Measure the emission spectrum at a constant driving voltage to determine the Commission Internationale de l'Éclairage (CIE) color coordinates.
4.2. Photophysical Characterization of the Host:
-
Triplet Energy (E_T) Determination: The most accurate method is to measure the phosphorescence spectrum of a neat film of the host material at low temperature (77 K). The highest-energy vibronic peak corresponds to the T₁ energy level.[7][8]
-
Transient Photoluminescence (PL) Decay: To confirm the TADF nature of the emitter within the host, measure the time-resolved PL decay. The decay curve should exhibit a short-lived prompt component (nanoseconds) and a long-lived delayed component (microseconds), both originating from the same singlet state and thus having identical emission spectra.[9]
| Parameter | Typical Value for High-Performance Green TADF OLED |
| Turn-on Voltage (V_on @ 1 cd/m²) | < 3.0 V |
| Max. Luminance (cd/m²) | > 10,000 |
| Max. Current Efficacy (cd/A) | > 60 |
| Max. Power Efficacy (lm/W) | > 50 |
| Max. EQE (%) | > 20% |
| CIE 1931 (x, y) | ~ (0.30, 0.60) |
References
A consolidated list of references cited throughout this document.
- Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs.Royal Society of Chemistry.
- 2-Bromo-9-phenyl-9H-carbazole synthesis.ChemicalBook.
- How to Synthesize B-[2-(9H-Carbazol-9-yl)phenyl]boronic Acid?Guidechem.
- Novel carbazole host materials for solution processed TADF Organic Light Emitting Diodes.
-
Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. ACS Omega.[Link]
- Metal complex-based TADF: design, characterization, and lighting devices.Chemical Society Reviews.
-
Thermally activated delayed fluorescence. Wikipedia.[Link]
- TADF OLEDs: characterization, modelling and detailed degrad
-
Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C.[Link]
-
Thermally Activated Delayed Fluorescence Emitter Characterisation. Edinburgh Instruments.[Link]
- Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF)
-
Design and Characterization of Thermally Activated Delayed Fluorescence Materials for Optical Temperature Sensing. Graz University of Technology.[Link]
- Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior.RSC Advances.
-
9-(4-Bromophenyl)-9H-carbazole. National Institutes of Health (NIH).[Link]
-
Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. PubMed Central.[Link]
- Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives.Beilstein Journal of Organic Chemistry.
-
Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. PubMed Central.[Link]
-
Triplet states and energy back transfer of carbazole derivatives. RSC Publishing.[Link]
-
Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs. PubMed.[Link]
- NEW CARBAZOLE BASED HOST MATERIALS FOR THERMALLY ACTIVATED DELAYED FLUORESCENT OLEDS.Chemistry & Chemical Technology.
-
Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles. MDPI.[Link]
-
Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds. ResearchGate.[Link]
-
Triplet states and Energy Back Transfer of Carbazole Derivatives. ResearchGate.[Link]
-
Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth-Abundant Transition Metal Complexes: Synthesis, Design and Applications. National Institutes of Health (NIH).[Link]
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Application Notes and Protocols for 2-(2-bromophenyl)-9-phenyl-9H-carbazole in Organic Electronics
Introduction: The Versatility of Carbazole-Based Materials in Organic Electronics
Carbazole derivatives are a cornerstone in the field of organic electronics, celebrated for their robust thermal stability, excellent hole-transporting capabilities, and tunable photophysical properties.[1][2] The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, provides a rigid and electron-rich core that can be functionalized at various positions to fine-tune its electronic characteristics for specific applications.[1] Among the vast library of carbazole-based materials, 2-(2-bromophenyl)-9-phenyl-9H-carbazole emerges as a key molecular building block. The strategic placement of a bromophenyl group on the carbazole core offers a reactive site for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions. This versatility allows for the synthesis of more complex, high-performance materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
This technical guide provides detailed application notes and protocols for researchers and scientists working with this compound. We will delve into its synthesis, physicochemical properties, and its potential roles in organic electronic devices, particularly as a hole-transporting material or as a precursor for advanced host materials in Thermally Activated Delayed Fluorescence (TADF) OLEDs.
Physicochemical Properties and Characterization
A thorough understanding of the material's fundamental properties is paramount for its effective application. The following table summarizes the key physicochemical properties of this compound, with some values estimated based on closely related carbazole derivatives due to the limited availability of specific experimental data for this exact isomer.
| Property | Value | Method of Determination/Estimation | Significance in Organic Electronics |
| Molecular Formula | C₂₄H₁₆BrN | - | Defines the elemental composition and molecular weight. |
| Molecular Weight | 398.30 g/mol | - | Important for solution preparation and molar calculations. |
| Appearance | White to off-white crystalline powder | Visual Inspection | Purity indicator; color can suggest the presence of impurities. |
| Melting Point | ~150-160 °C (estimated) | Differential Scanning Calorimetry (DSC) | Indicates thermal stability and purity. High thermal stability is crucial for device longevity. |
| HOMO Level | ~ -5.6 to -5.8 eV (estimated) | Cyclic Voltammetry (CV) or Photoelectron Spectroscopy | Determines the energy barrier for hole injection from the anode. A good match with the anode work function is essential for efficient device operation. |
| LUMO Level | ~ -2.1 to -2.3 eV (estimated) | CV or UV-Vis Absorption Spectroscopy | Influences electron blocking capabilities when used as a hole transport layer. A high LUMO level can prevent electron leakage to the anode. |
| Triplet Energy (ET) | > 2.8 eV (estimated) | Phosphorescence Spectroscopy at 77 K | A high triplet energy is critical when used as a host for phosphorescent or TADF emitters to prevent reverse energy transfer and ensure high efficiency. |
| Hole Mobility (μh) | 10⁻⁴ to 10⁻⁵ cm²/V·s (estimated) | Time-of-Flight (TOF) or Space-Charge Limited Current (SCLC) | A measure of how efficiently holes are transported through the material. Higher mobility generally leads to lower operating voltages and higher device efficiency. |
Synthesis Protocol
The synthesis of this compound can be achieved through a Suzuki coupling reaction, a versatile method for the formation of carbon-carbon bonds. This protocol provides a general guideline.
Diagram of Synthesis Workflow
Sources
synthesis of thermally activated delayed fluorescence (TADF) emitters from carbazole derivatives
An In-Depth Guide to the Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters from Carbazole Derivatives
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers and scientists on the design, synthesis, purification, and characterization of Thermally Activated Delayed Fluorescence (TADF) emitters based on carbazole derivatives. These materials are at the forefront of third-generation organic light-emitting diode (OLED) technology, enabling devices to theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[1]
Carbazole is a cornerstone of this field due to its excellent hole-transporting capabilities, high thermal stability, and a high triplet energy (ET) of approximately 3.0 eV, which helps in confining triplet excitons on the emitter.[2][3] This guide explains the fundamental principles behind carbazole-based TADF emitters and provides detailed, field-proven protocols for their synthesis and evaluation.
The Principle of Thermally Activated Delayed Fluorescence (TADF)
The efficiency of traditional fluorescent OLEDs is limited to about 25% internal quantum efficiency (IQE) because they can only utilize singlet excitons (which account for 25% of all excitons formed under electrical excitation) for light emission. Phosphorescent OLEDs (PHOLEDs) can achieve 100% IQE by harvesting the remaining 75% of triplet excitons, but they rely on expensive and rare heavy metals like iridium and platinum.
TADF materials offer a metal-free alternative to achieve 100% IQE.[1] The key to TADF is a process called Reverse Intersystem Crossing (RISC) , where non-emissive triplet excitons are converted back into emissive singlet excitons using thermal energy from the environment.[2] For efficient RISC to occur, the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔEST), must be very small (typically < 0.2 eV).[2][4]
Caption: The Jablonski diagram illustrating the TADF mechanism.
Design Principles for Carbazole-Based TADF Emitters
The primary design strategy for achieving a small ΔEST is to spatially separate the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3][5] In a typical carbazole-based TADF emitter, this is realized by creating a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) molecular architecture.[6][7]
-
Donor (D): Carbazole and its derivatives serve as the electron-donating unit, where the HOMO is predominantly localized.[1]
-
Acceptor (A): An electron-accepting moiety, such as triazine, benzonitrile, or sulfone, is used to localize the LUMO.[5][8]
The spatial separation minimizes the exchange energy between the HOMO and LUMO, leading to a small ΔEST. Furthermore, introducing steric hindrance between the donor and acceptor units can enforce a more twisted conformation, which further enhances the separation of the frontier orbitals and reduces the ΔEST.[1][4] For instance, replacing a standard carbazole unit with 1,3,6,8-tetramethyl-carbazole can introduce the necessary steric hindrance to induce TADF behavior in a molecule that would otherwise be a conventional fluorophore.[1]
Caption: General workflow for developing carbazole-based TADF emitters.
Application Protocol: Synthesis of a Carbazole-Triazine TADF Emitter
This section details the synthesis of a representative D-A-D type TADF emitter, 2,4-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-6-phenyl-1,3,5-triazine . This molecule utilizes the strong electron-accepting triazine core and the robust, hole-transporting 3,6-di-tert-butyl-carbazole donor. The bulky tert-butyl groups enhance solubility and prevent aggregation-caused quenching.[3]
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| 3,6-Di-tert-butyl-9H-carbazole | Sigma-Aldrich | 98% | Donor Precursor |
| 2,4-Dichloro-6-phenyl-1,3,5-triazine | TCI Chemicals | >98% | Acceptor Core |
| Sodium Hydride (NaH) | Sigma-Aldrich | 60% disp. in oil | Base |
| Anhydrous N,N-Dimethylformamide (DMF) | Acros Organics | 99.8% | Anhydrous solvent |
| Toluene, Dichloromethane, Hexane | Fisher Scientific | HPLC Grade | For reaction workup & chromatography |
| Celite® 545 | Sigma-Aldrich | - | Filtration aid |
| Silica Gel | SiliCycle | 60 Å, 40-63 µm | For column chromatography |
Safety Precaution: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. Handle it under an inert atmosphere (e.g., nitrogen or argon) and away from moisture. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Step-by-Step Synthesis Protocol
The synthesis is a one-pot, two-step nucleophilic aromatic substitution (SNAr) reaction.
Caption: Reaction scheme for the synthesis of the target TADF emitter. (Note: Product image is a representative structure of a carbazole-triazine emitter)
-
Preparation of the Carbazole Anion:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3,6-di-tert-butyl-9H-carbazole (5.59 g, 20.0 mmol, 2.0 eq.).
-
Add anhydrous DMF (80 mL) via syringe. Stir the mixture at room temperature until the carbazole is fully dissolved.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.88 g, 22.0 mmol, 2.2 eq.) portion-wise over 10 minutes. Causality: The NaH acts as a strong base to deprotonate the N-H of the carbazole, forming the highly nucleophilic carbazolide anion, which is necessary to attack the electron-deficient triazine ring.
-
Stir the resulting suspension at room temperature for 1 hour. The formation of the anion is often accompanied by a color change.
-
-
Nucleophilic Substitution Reaction:
-
In a separate flask, dissolve 2,4-dichloro-6-phenyl-1,3,5-triazine (2.26 g, 10.0 mmol, 1.0 eq.) in anhydrous DMF (20 mL).
-
Add the triazine solution dropwise to the carbazolide anion suspension over 20 minutes using a syringe pump.
-
After the addition is complete, heat the reaction mixture to 100 °C and stir for 12 hours under a nitrogen atmosphere. Causality: Heating provides the necessary activation energy for the SNAr reaction, where the carbazolide anion displaces the two chloride leaving groups on the triazine core.
-
-
Workup and Isolation:
-
After 12 hours, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into 500 mL of ice-cold water with vigorous stirring. This will precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with water (3 x 100 mL) and then with a small amount of cold methanol (2 x 30 mL) to remove residual DMF and other impurities.
-
Dry the crude product in a vacuum oven at 60 °C overnight.
-
Purification Protocol
Purification is critical to achieve high-performance optoelectronic materials. A two-step process of column chromatography followed by temperature-gradient sublimation is recommended.
-
Column Chromatography:
-
Dry-load the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a hexane/dichloromethane solvent system.
-
Elute the product using a gradient, starting with 100% hexane and gradually increasing the polarity with dichloromethane (e.g., 9:1 to 7:3 hexane:DCM). Causality: This method separates the desired product from unreacted starting materials and mono-substituted byproducts based on their differing polarities.
-
Collect the fractions containing the pure product (monitored by TLC) and remove the solvent under reduced pressure.
-
-
Temperature-Gradient Sublimation:
-
For device-grade purity (>99.9%), the product must be purified by sublimation under high vacuum (< 10-5 Torr).
-
Place the chromatographed product in a sublimation tube and heat it gradually. The pure compound will sublime and deposit on a cooler part of the apparatus, leaving non-volatile impurities behind. This step is essential to remove any residual solvent and inorganic salts.
-
Characterization and Validation
To confirm the successful synthesis and TADF properties of the emitter, a suite of characterization techniques is employed.
Structural Characterization
| Technique | Expected Outcome |
| ¹H and ¹³C NMR | Confirms the molecular structure. The disappearance of the N-H proton peak from the carbazole starting material and the appearance of characteristic aromatic peaks in the expected integration ratios validates the structure. |
| Mass Spectrometry (MS) | Verifies the molecular weight of the final product. Techniques like MALDI-TOF or APCI are suitable. |
| Elemental Analysis | Confirms the elemental composition (C, H, N) of the synthesized compound. |
Photophysical Characterization
These measurements are typically performed on the material dissolved in a solvent (e.g., toluene) or as a thin film.
| Parameter | Measurement Technique | Significance |
| UV-Vis Absorption | Spectrophotometer | Shows the electronic absorption bands. The spectrum will typically show bands corresponding to the carbazole donor and the triazine acceptor, as well as a charge-transfer band. |
| Photoluminescence (PL) | Fluorometer | Determines the emission wavelength (color) of the material. |
| Photoluminescence Quantum Yield (PLQY) | Integrating Sphere | Measures the emission efficiency. High PLQY is crucial for efficient OLEDs. |
| Time-Resolved PL | Time-Correlated Single Photon Counting (TCSPC) | Measures the emission lifetime. A key signature of TADF is a bi-exponential decay curve, with a short-lived prompt fluorescence component (nanoseconds) and a long-lived delayed fluorescence component (microseconds).[9] |
| ΔEST Calculation | Low-temperature (77K) PL and Phosphorescence Spectroscopy | The energy gap is calculated from the onsets of the fluorescence and phosphorescence spectra (ΔEST = ES1 - ET1). A small value (<0.2 eV) confirms the potential for efficient TADF.[2] |
Conclusion
The synthesis of carbazole-based TADF emitters is a systematic process that combines rational molecular design with established synthetic organic chemistry techniques. By carefully selecting donor and acceptor units to ensure spatial separation of the HOMO and LUMO, it is possible to create materials with the small singlet-triplet energy gap required for efficient reverse intersystem crossing. The protocols outlined in this guide provide a robust framework for the successful synthesis, purification, and characterization of these next-generation OLED materials. Rigorous purification and thorough characterization are paramount to validating the material's properties and ensuring its suitability for high-performance optoelectronic devices.
References
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Multifunctional applications of triazine/carbazole hybrid thermally activated delayed fluorescence emitters in organic light emitting diodes. Journal of Materials Chemistry C.
-
Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. Materials Advances.
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Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole. Frontiers in Chemistry.
-
Design principles of carbazole/dibenzothiophene derivatives as host material in modern efficient organic light-emitting diodes. Journal of Materials Chemistry C.
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Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C.
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Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C.
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A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance. Journal of Materials Chemistry C.
-
Carbazole dendrimers as solution-processable thermally activated delayed-fluorescence materials. Angewandte Chemie International Edition.
-
Efficient Thermally Activated Delayed Fluorescence Conjugated Polymeric Emitters with Tunable Nature of Excited States Regulated via Carbazole Derivatives for Solution-Processed OLEDs. ResearchGate.
-
Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Kaafarani, B. R..
-
Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. ScienceDirect.
-
Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. RSC Publishing.
-
Tuning the emission of carbazole-triazine based emitters through aryl substituents: towards efficient TADF materials. Journal of Materials Chemistry C.
-
Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. Mondal, A., et al..
-
Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. SciSpace.
-
Thermally activated delayed fluorescence (TADF) of carbazole derivatives. ResearchGate.
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Application Notes and Protocols for Device Fabrication and Characterization using 2-(2-bromophenyl)-9-phenyl-9H-carbazole
Foreword for the Advanced Researcher
This document provides an in-depth technical guide for the utilization of 2-(2-bromophenyl)-9-phenyl-9H-carbazole in the fabrication and characterization of organic electronic devices, with a primary focus on Organic Light-Emitting Diodes (OLEDs). As researchers and professionals in materials science and drug development, you are aware that the performance of such devices is intrinsically linked to the purity and tailored properties of the constituent organic molecules. Carbazole derivatives, renowned for their robust thermal stability and excellent charge transport characteristics, form a cornerstone of modern organic electronics.[1][2] The subject of this note, this compound, is a promising candidate for high-performance OLEDs, acting potentially as a host material for phosphorescent emitters or as a hole-transporting material.[3] The strategic placement of the bromophenyl group offers a handle for further molecular engineering through cross-coupling reactions, allowing for the fine-tuning of electronic properties.[1]
This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a deeper understanding of the structure-property relationships that govern device performance. While specific device performance data for this compound is not extensively published, the protocols and expected outcomes presented herein are synthesized from established best practices and data from closely related brominated carbazole derivatives, ensuring a scientifically rigorous and practical framework for your research.
Part 1: Material Properties and Synthesis
Physicochemical Properties of this compound
A thorough understanding of the material's intrinsic properties is paramount for successful device integration. Key properties are summarized in the table below.
| Property | Value/Range | Significance in Device Performance |
| Molecular Formula | C₂₄H₁₆BrN | Defines the basic building block of the material. |
| Molecular Weight | 398.3 g/mol [4] | Influences sublimation temperature and solution viscosity. |
| Appearance | White to off-white solid | Purity is crucial; color can be an initial indicator. |
| Purity | >98% recommended[1] | Impurities can act as charge traps, degrading device efficiency and lifetime.[1] |
| HOMO Level | Estimated: -5.4 to -5.8 eV | Determines the efficiency of hole injection from the adjacent layer.[5] |
| LUMO Level | Estimated: -2.0 to -2.5 eV | Influences electron injection and transport properties. |
| Triplet Energy (ET) | High (expected > 2.8 eV) | Crucial for hosting blue and green phosphorescent emitters to prevent back energy transfer.[6] |
| Thermal Stability (Td) | High (expected > 350 °C)[7] | Essential for device longevity, especially in vacuum deposition processes.[7] |
| Glass Transition Temp (Tg) | High (expected > 100 °C)[7] | High Tg ensures morphological stability of the thin films during operation.[7] |
Note: HOMO/LUMO and Triplet Energy values are estimates based on similar carbazole derivatives and should be experimentally verified.
Synthesis of this compound
The synthesis of this compound can be achieved through established synthetic routes for N-arylcarbazoles. A common and effective method is the Ullmann condensation or a copper-catalyzed cross-coupling reaction. A representative synthetic protocol is outlined below.
Protocol 1: Synthesis via Ullmann Condensation [8]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine carbazole (1 eq.), 1-bromo-2-iodobenzene (1.2-1.5 eq.), copper(I) iodide (CuI, 0.1 eq.), a ligand such as 1,10-phenanthroline (0.2 eq.), and a base like potassium carbonate (K₂CO₃, 2 eq.).
-
Solvent Addition: Add a high-boiling point aprotic solvent, such as N,N-Dimethylformamide (DMF) or 1,3-Dimethyl-2-imidazolidinone (DMI).
-
Reaction Execution: Heat the mixture to 140-160 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water to precipitate the crude product. Filter the solid and wash with water and methanol. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/dichloromethane gradient) to yield the pure this compound. Subsequent purification by sublimation is highly recommended to achieve the purity required for electronic devices.[9]
Part 2: Device Fabrication Protocols
The fabrication of high-performance OLEDs can be achieved through either vacuum thermal evaporation or solution processing. Both methods have their distinct advantages and are detailed below.
Fabrication via Vacuum Thermal Evaporation
This method is the industry standard for producing high-performance, multilayer OLEDs with well-defined interfaces.[10][11]
Protocol 2: Vacuum-Deposited OLED Fabrication
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).[12]
-
Dry the substrates in an oven at 120 °C for at least 30 minutes.
-
Immediately before loading into the deposition chamber, treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.[12]
-
-
Organic and Metal Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and metal cathode sequentially without breaking the vacuum. A typical device architecture could be:
-
Hole Injection Layer (HIL): 10 nm of a suitable material like dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN).
-
Hole Transport Layer (HTL): 30 nm of a standard HTL like N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
-
Emissive Layer (EML): 20 nm of this compound as the host doped with a suitable phosphorescent emitter (e.g., 5-10 wt% of a green or blue iridium complex).
-
Electron Transport Layer (ETL): 30 nm of a material like tris(8-hydroxyquinolinato)aluminium (Alq₃) or 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB).
-
Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF).
-
Cathode: 100 nm of Aluminum (Al).
-
-
The deposition rates for organic materials should be maintained at 1-2 Å/s, LiF at 0.1 Å/s, and Al at 2-5 Å/s.
-
-
Encapsulation:
-
Immediately after deposition, encapsulate the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.
-
Fabrication via Solution Processing
Solution processing offers a lower-cost, scalable alternative for device fabrication, particularly suitable for large-area applications.[9][13]
Protocol 3: Solution-Processed OLED Fabrication
-
Substrate and Hole Injection Layer Preparation:
-
Clean the ITO substrates as described in Protocol 2.
-
Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO surface (e.g., 4000 rpm for 40 seconds).[13]
-
Anneal the PEDOT:PSS layer at 120-140 °C for 15-20 minutes in air or on a hotplate inside a glovebox.[14]
-
-
Emissive Layer Deposition:
-
Inside an inert atmosphere glovebox, prepare a solution of this compound and the desired emitter in a suitable organic solvent (e.g., chlorobenzene or toluene).
-
Spin-coat the emissive layer solution onto the PEDOT:PSS layer. The spin speed and solution concentration will determine the film thickness.
-
Anneal the film to remove residual solvent (e.g., 80-100 °C for 10-20 minutes).
-
-
Electron Transport and Cathode Layers:
-
Transfer the substrate to a thermal evaporator for the deposition of the ETL, EIL, and cathode as described in Protocol 2. This creates a hybrid solution-processed/vacuum-deposited device.[13]
-
-
Encapsulation:
-
Encapsulate the device as described in Protocol 2.
-
Part 3: Device Characterization
A comprehensive characterization of the fabricated devices is essential to evaluate their performance and understand the underlying device physics.
Electrochemical Characterization
Cyclic voltammetry (CV) is a powerful technique to determine the HOMO and LUMO energy levels of the material.
Protocol 4: Cyclic Voltammetry
-
Setup: Use a standard three-electrode setup with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Measurement: Record the cyclic voltammogram by scanning the potential. The onset of the first oxidation and reduction peaks correspond to the HOMO and LUMO levels, respectively. These can be calculated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often used as an internal standard.
Optoelectronic Characterization
The primary characterization of an OLED involves measuring its current-voltage-luminance (I-V-L) characteristics.
Protocol 5: I-V-L Characterization [15]
-
Setup: Place the encapsulated OLED in a light-tight test jig. Connect the device to a source-measure unit (SMU). A calibrated photodiode or a spectroradiometer is used to measure the light output.
-
Measurement:
-
Apply a forward voltage bias to the device, sweeping from 0 V to a desired maximum voltage (e.g., 10-15 V).
-
Simultaneously record the current flowing through the device and the luminance (in cd/m²) emitted from the device.
-
-
Data Analysis: From the I-V-L data, the following key performance metrics can be calculated:
-
Current Efficiency (cd/A): Luminance divided by the current density.
-
Power Efficiency (lm/W): Calculated from the current efficiency and the operating voltage.
-
External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted to the number of electrons injected. This requires spectral information of the emission.[16]
-
Turn-on Voltage (V): The voltage at which a luminance of 1 cd/m² is reached.
-
Spectral Characterization
Electroluminescence (EL) and photoluminescence (PL) spectra are crucial for determining the color purity and understanding the emission mechanism.
Protocol 6: Spectral Measurements [16]
-
Electroluminescence (EL): The EL spectrum is measured at a constant driving voltage or current using a spectroradiometer during the I-V-L characterization. The Commission Internationale de l'Éclairage (CIE) coordinates are calculated from the EL spectrum to quantify the emission color.
-
Photoluminescence (PL): The PL spectrum of a thin film of the material is measured by exciting the film with a UV or blue laser and collecting the emitted light with a spectrometer. This helps to understand the intrinsic emissive properties of the material.
References
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Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Enhanced Characterization of OLED Optoelectronic Properties Using Confocal Microscopy. (2024, March 22). AZoM.com. Retrieved January 19, 2026, from [Link]
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Characterization and Simulation of Organic and Perovskite LEDs. (n.d.). Fluxim. Retrieved January 19, 2026, from [Link]
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Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. (2025, November 7). JoVE. Retrieved January 19, 2026, from [Link]
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Manufacturing Process of OLED. (n.d.). Canon Tokki Corporation. Retrieved January 19, 2026, from [Link]
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Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes. (n.d.). KTU ePubl. Retrieved January 19, 2026, from [Link]
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Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
OLED Fabrication Techniques 1 - Vacuum Deposition. (2023, October 24). Guangzhou Mianhong Electronic Technology Co., Ltd. Retrieved January 19, 2026, from [Link]
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Production and Characterization of Vacuum Deposited Organic Light Emitting Diodes | Protocol Preview. (2022, October 6). YouTube. Retrieved January 19, 2026, from [Link]
-
Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. (2012, February 20). Tamkang University. Retrieved January 19, 2026, from [Link]
-
Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
OLED Intermediate Synthesis: The Role of Brominated Carbazole Precursors. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
-
Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
9-(4-Bromophenyl)-9H-carbazole. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
OLED Innovation: The Role of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
-
Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. (2022, February 9). Crimson Publishers. Retrieved January 19, 2026, from [Link]
-
2-(3-Bromophenyl)-9-phenyl-9H-carbazole. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Application Notes & Protocols: 2-(2-Bromophenyl)-9-phenyl-9H-carbazole as a Strategic Intermediate in Advanced Organic Synthesis
Introduction: The Strategic Value of the Carbazole Scaffold
The carbazole heterocycle is a privileged scaffold, forming the core of numerous functional materials and biologically active compounds.[1][2][3] Its rigid, planar structure and excellent charge-transport properties have made it a cornerstone in the development of high-performance Organic Light-Emitting Diodes (OLEDs), where it is frequently employed in host materials, hole-transporting layers, and thermally activated delayed fluorescence (TADF) emitters.[4][5][6][7] In medicinal chemistry, carbazole alkaloids are recognized for a wide spectrum of biological activities, including anti-tumor and neuroprotective effects.[1][8]
The functionalization of the carbazole core is paramount to tuning its physicochemical properties for specific applications. 2-(2-Bromophenyl)-9-phenyl-9H-carbazole (CAS: 1616607-88-5) has emerged as a particularly valuable intermediate for researchers.[9][10] Its architecture offers several strategic advantages:
-
A Tunable Core: The 9-phenyl group enhances thermal stability and solubility while influencing the electronic properties of the carbazole nitrogen.[4]
-
A Versatile Reactive Handle: The bromine atom on the appended phenyl ring serves as a prime site for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of a wide array of functional groups, enabling the construction of complex molecular architectures.[4]
-
Steric Influence: The ortho-substitution pattern creates a twisted conformation between the carbazole and the bromophenyl moiety. This steric hindrance is crucial in materials science for disrupting crystal packing, preventing aggregation-caused quenching (ACQ), and tuning the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[6]
This document provides a detailed guide to the synthesis and application of this key intermediate, offering field-proven protocols and insights for its effective use in both materials science and drug discovery workflows.
Synthesis of the Intermediate: A Stepwise Protocol
The synthesis of asymmetrically substituted carbazoles like this compound requires a multi-step approach. A robust and logical pathway involves the initial preparation of 2-bromo-9-phenyl-9H-carbazole, followed by a Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: Synthesis of 2-Bromo-9-phenyl-9H-carbazole
This initial step creates the core structure with the bromine atom correctly positioned on the carbazole ring. The N-phenylation can be achieved via a condensation reaction.[11]
Reaction Scheme: 2-Bromocarbazole + Phenylhydrazine → 2-Bromo-9-phenyl-9H-carbazole
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight | Role |
|---|---|---|---|
| 2-Bromocarbazole | 3682-84-2 | 246.10 g/mol | Starting Material |
| Phenylhydrazine | 100-63-0 | 108.14 g/mol | Phenylating Agent |
| Cobalt(II) Phthalocyanine | 3317-67-7 | 571.55 g/mol | Catalyst |
| TMEDA | 110-18-9 | 116.21 g/mol | Ligand/Base |
| Acetonitrile (ACN) | 75-05-8 | 41.05 g/mol | Solvent |
Step-by-Step Procedure:
-
To a 50 mL Schlenk tube equipped with a magnetic stir bar, add 2-bromocarbazole (50 mg, 0.2 mmol), phenylhydrazine (65 mg, 0.6 mmol), cobalt(II) phthalocyanine (11 mg, 10 mol%), and TMEDA (93 mg, 0.8 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon).
-
Add 2 mL of anhydrous acetonitrile via syringe.
-
Place the Schlenk tube in a preheated oil bath at 60°C.
-
Stir the reaction mixture vigorously for 12 hours. Monitor reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Add 50 mL of saturated brine solution to quench the reaction.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate for 30 minutes.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the target compound.[11]
Protocol 2.2: Suzuki Coupling to Synthesize this compound
With the brominated carbazole in hand, the final intermediate is synthesized via a palladium-catalyzed Suzuki-Miyaura coupling reaction. This C-C bond formation is a cornerstone of modern organic synthesis.[12][13]
Reaction Scheme: 2-Bromo-9-phenyl-9H-carbazole + (2-Bromophenyl)boronic acid → this compound
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight | Role |
|---|---|---|---|
| 2-Bromo-9-phenyl-9H-carbazole | 94994-62-4 | 322.20 g/mol | Starting Material |
| (2-Bromophenyl)boronic acid | 131408-93-0 | 200.83 g/mol | Coupling Partner |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 g/mol | Catalyst Precursor |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Base |
| Toluene | 108-88-3 | 92.14 g/mol | Solvent |
| Water | 7732-18-5 | 18.02 g/mol | Co-solvent |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 2-bromo-9-phenyl-9H-carbazole (1.0 equiv) and (2-bromophenyl)boronic acid (1.2 equiv) in a 4:1 mixture of toluene and water.
-
Add potassium carbonate (2.0 equiv) to the mixture.
-
Degas the solution by bubbling argon through it for 20-30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) to the flask under a positive pressure of argon.
-
Heat the reaction mixture to 90-100°C and stir overnight.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent in vacuo and purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the final product.
Sources
- 1. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 3. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. oled-intermediates.com [oled-intermediates.com]
- 8. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 1616607-88-5|this compound|BLD Pharm [bldpharm.com]
- 11. 2-Bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols for Solution-Processed 2-(2-Bromophenyl)-9-phenyl-9H-carbazole Films
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the fabrication of high-quality thin films of 2-(2-bromophenyl)-9-phenyl-9H-carbazole using solution-processing techniques. Carbazole derivatives are a critical class of materials in organic electronics, known for their excellent hole-transporting properties and thermal stability.[1] This guide offers detailed, step-by-step protocols for solution preparation, film deposition via spin coating and blade coating, and post-deposition processing. It is designed to explain the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying material science principles.
Introduction to this compound
This compound is a functionalized aromatic amine. Like many carbazole derivatives, its rigid, planar structure combined with the electron-rich nitrogen atom makes it a prime candidate for hole-transporting layers (HTLs) in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[1][2] The introduction of a bromophenyl group can influence the molecule's electronic properties, solubility, and intermolecular interactions, which in turn affects the morphology and performance of the resulting thin films.
The key to unlocking the potential of this material lies in the ability to process it into uniform, high-quality thin films from solution. Solution-based methods offer significant advantages in terms of scalability and cost-effectiveness over vacuum deposition techniques. This guide will focus on two prevalent and scalable laboratory techniques: spin coating for rapid optimization and high-quality small-area films, and blade coating for larger-area deposition, which is more compatible with roll-to-roll manufacturing.[3][4]
Foundational Principles: Solution Preparation
The quality of the final film is critically dependent on the initial solution. A well-prepared solution ensures uniform coating, minimizes defects, and promotes favorable molecular organization upon solvent evaporation.
Solvent Selection
The choice of solvent is paramount. An ideal solvent must not only fully dissolve the carbazole compound but also possess the appropriate physical properties (boiling point, vapor pressure, surface tension) to facilitate the formation of a smooth, pinhole-free film. Based on the aromatic nature of this compound, several non-polar and moderately polar organic solvents are suitable candidates.
Table 1: Recommended Solvents for this compound
| Solvent | Chemical Formula | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | Rationale & Key Considerations |
| Toluene | C₇H₈ | 111 | 2.9 | Good solubility for carbazoles. Relatively fast evaporation can be suitable for spin coating but may require a controlled atmosphere. |
| Chlorobenzene (CB) | C₆H₅Cl | 132 | 1.5 | Excellent solvent for many organic semiconductors. Higher boiling point allows for slower drying, which can improve film morphology and crystallinity. |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 47 | High solvency but very volatile. Primarily used for initial dissolution or cleaning, not ideal for high-quality film deposition due to rapid, uncontrolled drying. |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 19 | Good solvent, but its polarity and tendency to absorb water can be problematic. Use anhydrous grade and handle in an inert environment. |
| o-Dichlorobenzene (o-DCB) | C₆H₄Cl₂ | 180 | 0.16 | Very high boiling point. Ideal for techniques requiring slow solvent evaporation to enhance molecular ordering, such as blade coating or when thermal annealing is combined with solvent vapor. |
Protocol: Solution Formulation and Preparation
This protocol outlines the steps for preparing a stock solution, which can then be used for various deposition techniques.
Materials:
-
This compound powder
-
Anhydrous solvent of choice (e.g., Chlorobenzene)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Syringe filters (0.2 µm, PTFE)
-
Volumetric flasks and pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound and transfer it to a clean, dry glass vial.
-
Solvent Addition: Add the calculated volume of solvent to achieve the target concentration (e.g., 5-20 mg/mL). The optimal concentration is technique-dependent and must be determined empirically.
-
Dissolution: Place a magnetic stir bar in the vial. Seal the vial and place it on a magnetic stirrer. Stir the solution at a moderate speed (e.g., 300-500 rpm) at room temperature or with gentle heating (40-60°C) to aid dissolution. Complete dissolution may take several hours.
-
Filtration (Critical Step): Once fully dissolved, filter the solution through a 0.2 µm PTFE syringe filter into a new, clean vial. This step is crucial to remove any particulate impurities or aggregates that can act as defect centers in the final film.
-
Pre-use Preparation: Before deposition, allow the solution to rest and reach thermal equilibrium with the processing environment. For some applications, gently warming the solution just before use can improve wettability on the substrate.
Application Protocol 1: Spin Coating
Spin coating is a widely used technique for fabricating highly uniform thin films on flat substrates. It involves depositing an excess amount of solution onto a substrate and then spinning the substrate at high speed to spread the fluid by centrifugal force.
Workflow for Spin Coating
Caption: Workflow for fabricating films via spin coating.
Detailed Spin Coating Protocol
Equipment:
-
Spin Coater
-
Clean substrates (e.g., ITO-coated glass, silicon wafers)
-
Micropipette
Procedure:
-
Substrate Preparation: Ensure the substrate is impeccably clean. A common procedure involves sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun and treatment with UV-Ozone or oxygen plasma to create a hydrophilic, high-energy surface.
-
Mounting: Securely mount the substrate on the spin coater chuck using the vacuum.
-
Deposition: Dispense a controlled volume of the filtered carbazole solution (typically 50-100 µL for a 1x1 inch substrate) onto the center of the substrate.
-
Spin Cycle: Immediately start the spin coating program. A typical two-stage program is effective:
-
Stage 1 (Spreading): 500-1000 rpm for 5-10 seconds. This allows the solution to spread evenly across the substrate.
-
Stage 2 (Thinning): 2000-5000 rpm for 30-60 seconds. The final film thickness is primarily determined by the speed of this stage—higher speeds result in thinner films. The thinning process is governed by a balance of centrifugal force and viscous forces.[5]
-
-
Drying: After the program finishes, the film may still contain residual solvent. Allow it to dry for a minute on the chuck before removal.
-
Post-Processing: Transfer the coated substrate to a hotplate for thermal annealing as described in Section 5.
Table 2: Example Spin Coating Parameters vs. Film Thickness (Note: These are illustrative values. Actual thickness depends on solution concentration, solvent, and material properties.)
| Concentration (mg/mL in CB) | Spin Speed (Stage 2, rpm) | Duration (s) | Expected Thickness (nm) | Film Quality Notes |
| 10 | 2000 | 45 | 60 - 80 | Thicker film, may require longer annealing to remove solvent. |
| 10 | 4000 | 45 | 30 - 50 | Good starting point for many electronic applications. |
| 15 | 3000 | 45 | 55 - 75 | Higher viscosity leads to a thicker film at the same speed. |
| 15 | 5000 | 45 | 35 - 55 | Higher concentration and speed can sometimes lead to stress/cracking. |
Application Protocol 2: Blade Coating
Blade coating (or doctor blading) is a meniscus-guided deposition technique that is more material-efficient and highly scalable compared to spin coating.[3][4] It is particularly well-suited for creating large-area films with uniform thickness.
Workflow for Blade Coating
Caption: Workflow for fabricating films via blade coating.
Detailed Blade Coating Protocol
Equipment:
-
Blade coater with a heated stage
-
Coating blade (e.g., Meyer rod or adjustable micrometer blade)
-
Syringe pump (optional, for precise solution dispensing)
Procedure:
-
Setup: Place the cleaned substrate on the heated stage of the blade coater. Set the stage temperature (e.g., 50-80°C). Heating the substrate helps control solvent evaporation and improves film quality.
-
Blade Gap: Set the gap between the blade and the substrate. This gap, along with the coating speed and solution properties, determines the wet film thickness. A typical starting gap is 50-200 µm.
-
Solution Dispensing: Dispense a line of the carbazole solution onto the substrate just in front of the blade. The volume should be sufficient to maintain a continuous meniscus for the entire coating length.
-
Coating: Move the blade across the substrate at a constant, controlled speed. Typical speeds range from 5 to 50 mm/s. Slower speeds often lead to more crystalline films but can introduce "coffee ring" effects if not optimized. The slower kinetics of blade coating often result in different microstructures compared to spin-coated films.[4]
-
Drying: The film dries behind the moving blade. The rate of drying is controlled by the substrate temperature and the solvent's boiling point. Gas-assisted drying (e.g., a nitrogen knife) can be employed to accelerate this process and further control morphology.[3][6]
-
Post-Processing: Once cooled, the film should be annealed as described below.
Protocol 3: Post-Deposition Thermal Annealing
Thermal annealing is a critical post-processing step used to remove residual solvent, relieve mechanical stress, and improve the molecular ordering and electronic properties of the film. The optimal annealing temperature is typically above the boiling point of the solvent but well below the material's decomposition temperature.
Procedure:
-
Transfer: Immediately after coating (or after a brief air-drying period), transfer the substrate to a precisely controlled hotplate, ideally located inside a nitrogen-filled glovebox to prevent oxidation.
-
Heating: Set the annealing temperature. For films cast from chlorobenzene, a temperature of 130-150°C is a good starting point.
-
Duration: Anneal the film for a set duration, typically ranging from 10 to 60 minutes.
-
Cooling: After annealing, allow the film to cool down slowly to room temperature before further characterization or device fabrication. Rapid cooling can reintroduce stress into the film.
The annealing process can significantly impact the performance of hole transport layers in devices.[7][8][9]
Film Characterization
Once the film is fabricated, a suite of characterization techniques should be employed to assess its quality. This feedback is essential for optimizing the processing parameters.
Table 3: Key Characterization Techniques for Thin Films
| Technique | Property Measured | Purpose & Insights |
| Atomic Force Microscopy (AFM) | Surface Topography, Roughness | To visualize the surface morphology and quantify the root-mean-square (RMS) roughness. Smooth, uniform films are generally desired.[10] |
| UV-Vis Spectroscopy | Optical Absorption | To determine the optical bandgap and confirm the chemical integrity of the material after processing.[10][11] |
| X-ray Diffraction (XRD) | Crystallinity, Molecular Packing | To assess the degree of crystallinity and preferred molecular orientation within the film. Grazing-incidence XRD (GIXD) is particularly surface-sensitive.[10][11][12] |
| Profilometry / Ellipsometry | Film Thickness | To accurately measure the thickness of the film, which is a critical parameter for device performance.[11] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical Bonds, Functional Groups | To verify the chemical structure and identify any potential solvent residues or degradation.[12][13][14] |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Pinholes / Voids | Particulate contamination; Poor substrate wetting; Solvent dewetting. | Filter the solution meticulously; Improve substrate cleaning (UV-Ozone); Use a co-solvent or a solvent with lower surface tension. |
| "Coffee Ring" Effect | Non-uniform evaporation rate (especially in blade coating). | Increase coating speed; Use a solvent with a higher boiling point; Employ a solvent vapor annealing step. |
| Film Cracking | High residual stress from rapid solvent evaporation; Mismatch in thermal expansion with the substrate. | Reduce spin speed; Use a higher boiling point solvent; Optimize annealing protocol with a slower cooling rate. |
| Hazy or Opaque Film | Material aggregation in solution; Poor solubility; Uncontrolled crystallization. | Ensure complete dissolution (gentle heating); Lower the solution concentration; Spin coat from a slightly warmed solution. |
References
-
Perevedentsev, A. et al. (2022). Gas-assisted blade-coating of organic semiconductors: molecular assembly, device fabrication and complex thin-film structuring. Nanoscale. Available at: [Link]
-
Kim, J-H. et al. (2023). Annealing Temperature of Nickel Oxide Hole Transport Layer for p-i-n Inverted Perovskite Solar Cells. Current Photovoltaic Research, 11(4), 103-107. Available at: [Link]
-
Perevedentsev, A. et al. (2022). Gas-assisted blade-coating of organic semiconductors: Molecular assembly, device fabrication and complex thin-film structuring. ResearchGate. Available at: [Link]
-
Zimudzi, T. J. (2023). After Café Series I: Characterization of Organic Thin Films and Surfaces. YouTube. Available at: [Link]
-
Infinita Lab (2025). Characterization Techniques for Thin Film Organic Coatings Lab In US. Available at: [Link]
-
Bao, Z. et al. (2017). Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors. Chemical Reviews. Available at: [Link]
-
AZoM (2017). Characterization of Organic Thin Films Using Polarized FTIR Spectroscopy. Available at: [Link]
-
Ding, L. et al. (2017). Flexible-Blade Coating of Small Molecule Organic Semiconductor for Low Voltage Organic Field Effect Transistor. Semantic Scholar. Available at: [Link]
-
Ding, L. et al. (2017). Flexible-Blade Coating of Small Molecule Organic Semiconductor for Low Voltage Organic Field Effect Transistor. IEEE Xplore. Available at: [Link]
-
Perevedentsev, A. et al. (2022). Gas-assisted blade-coating of organic semiconductors: molecular assembly, device fabrication and complex thin-film structuring. RSC Publishing. Available at: [Link]
-
Chen, Y. et al. (2025). The rapid thermal annealing in hole transition layer amelioration for enhancing large-area perovskite solar cell via potential regulation and hole induction. Applied Physics Letters. Available at: [Link]
-
Wang, L. et al. (2018). Effect of the post-annealing temperature on the thermal-decomposed NiOx hole contact layer for perovskite solar cells. World Scientific Publishing. Available at: [Link]
-
Lee, H. K. H. et al. (2024). Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers. ResearchGate. Available at: [Link]
-
ResearchGate. AFM images of hole transport layer with annealing temperatures. Available at: [Link]
-
Ferreira, J. L. M. et al. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. Available at: [Link]
-
Geri, M. et al. (2019). Spin coating of capillary tubes. MIT. Available at: [Link]
-
Ferreira, J. L. M. et al. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Gas-assisted blade-coating of organic semiconductors: molecular assembly, device fabrication and complex thin-film structuring - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. thales.mit.edu [thales.mit.edu]
- 6. Gas-assisted blade-coating of organic semiconductors: molecular assembly, device fabrication and complex thin-film structuring - Nanoscale (RSC Publishing) DOI:10.1039/D2NR05947A [pubs.rsc.org]
- 7. Annealing Temperature of Nickel Oxide Hole Transport Layer for p-i-n Inverted Perovskite Solar Cells [journal.kpvs.or.kr]
- 8. pubs.aip.org [pubs.aip.org]
- 9. worldscientific.com [worldscientific.com]
- 10. infinitalab.com [infinitalab.com]
- 11. fiveable.me [fiveable.me]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. azom.com [azom.com]
Application Notes and Protocols for the Palladium-Catalyzed Intramolecular Cross-Coupling of 2-(2-Bromophenyl)-9-phenyl-9H-carbazole
Introduction: Crafting Polycyclic Aromatic Frameworks
The synthesis of complex, fused aromatic ring systems is a cornerstone of modern materials science and medicinal chemistry. Dibenzo[a,c]carbazoles, for instance, represent a class of rigid, planar, and electron-rich scaffolds with significant potential in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as probes for biological systems. The intramolecular palladium-catalyzed cross-coupling of pre-functionalized biaryl precursors stands as a powerful and atom-economical strategy for the construction of these intricate architectures.
This application note provides a detailed experimental protocol for the palladium-catalyzed intramolecular cross-coupling of 2-(2-bromophenyl)-9-phenyl-9H-carbazole to yield 7-phenyl-7H-dibenzo[a,c]carbazole. We will delve into the mechanistic underpinnings of this transformation, the rationale behind the selection of catalysts, ligands, and reagents, and provide a step-by-step guide for its successful execution in a research setting.
Mechanistic Rationale: The Palladium Catalytic Cycle
The intramolecular cyclization of this compound is a classic example of a palladium-catalyzed intramolecular direct arylation reaction. The catalytic cycle, illustrated below, is a well-established pathway in cross-coupling chemistry.
The reaction is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is often the rate-determining step of the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step and to stabilize the active catalyst. Subsequently, an intramolecular C-H bond activation occurs at the ortho-position of the pendant phenyl ring. This step is often facilitated by a base, which acts as a proton shuttle in a concerted metalation-deprotonation (CMD) mechanism. Finally, reductive elimination from the resulting palladacycle regenerates the palladium(0) catalyst and furnishes the desired dibenzo[a,c]carbazole product.
Experimental Workflow Overview
The following diagram provides a high-level overview of the experimental workflow for the synthesis of 7-phenyl-7H-dibenzo[a,c]carbazole.
Caption: High-level experimental workflow for the palladium-catalyzed intramolecular cross-coupling.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| This compound | >98% | Commercially available or synthesized | Ensure dryness before use. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Major chemical supplier | Store under inert atmosphere. |
| Buchwald Ligand (e.g., SPhos, XPhos) | >98% | Major chemical supplier | Store under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Major chemical supplier | Flame-dry before use. |
| 1,4-Dioxane | Anhydrous, >99.8% | Major chemical supplier | Use from a freshly opened bottle or distill. |
| Toluene | Anhydrous, >99.8% | Major chemical supplier | Use from a freshly opened bottle or distill. |
| Ethyl Acetate | ACS Grade | Major chemical supplier | For work-up and chromatography. |
| Hexanes | ACS Grade | Major chemical supplier | For chromatography. |
| Dichloromethane (DCM) | ACS Grade | Major chemical supplier | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Major chemical supplier | For drying organic layers. |
| Celite® | --- | Major chemical supplier | For filtration. |
| Silica Gel | 230-400 mesh | Major chemical supplier | For column chromatography. |
Equipment
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating plate
-
Inert gas (Argon or Nitrogen) line with a bubbler
-
Standard laboratory glassware (syringes, needles, spatulas, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
-
Analytical instrumentation for product characterization (NMR, Mass Spectrometry)
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific scales and substrate purities.
1. Reaction Setup:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), palladium(II) acetate (0.02-0.05 eq.), the chosen phosphine ligand (e.g., SPhos, 0.04-0.10 eq.), and potassium carbonate (2.0-3.0 eq.).
-
Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane or toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
2. Reaction Execution:
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Place the Schlenk tube in a pre-heated oil bath at 100-120 °C and stir vigorously.
-
Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
3. Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate or dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 7-phenyl-7H-dibenzo[a,c]carbazole.
4. Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Causality and Optimization
-
Catalyst and Ligand Selection: Palladium(II) acetate is a common and relatively inexpensive palladium precursor. The choice of a bulky and electron-rich biaryl phosphine ligand, such as SPhos or XPhos, is critical for promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[1] The steric bulk of these ligands also helps to prevent catalyst decomposition.
-
Base: An inorganic base like potassium carbonate is used to facilitate the C-H activation step.[2] Cesium carbonate can also be employed and is sometimes more effective due to its higher solubility in organic solvents.
-
Solvent: Anhydrous, aprotic solvents like 1,4-dioxane or toluene are typically used for these reactions as they are stable at high temperatures and do not interfere with the catalytic cycle.
-
Temperature: The reaction generally requires elevated temperatures (100-120 °C) to overcome the activation energy barrier for the C-H activation and reductive elimination steps.
-
Microwave Irradiation: For certain substrates, microwave-assisted heating can significantly reduce reaction times.[3][4]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inactive catalyst, insufficient temperature, or impure reagents. | Ensure all reagents and solvents are anhydrous. Increase the reaction temperature or prolong the reaction time. Consider screening different palladium precursors or ligands. |
| Formation of Side Products | Catalyst decomposition, or competing side reactions. | Use a more robust ligand. Lower the reaction temperature. Ensure a strictly inert atmosphere. |
| Difficulty in Purification | Co-elution of product with byproducts. | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
The palladium-catalyzed intramolecular cross-coupling of this compound offers an efficient and direct route to the valuable dibenzo[a,c]carbazole scaffold. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can successfully synthesize this and related polycyclic aromatic compounds for a wide range of applications in materials science and beyond.
References
-
Ohno, H., et al. (2009). Palladium-catalyzed direct synthesis of carbazoles via one-pot N-arylation and oxidative biaryl coupling: synthesis and mechanistic study. The Journal of Organic Chemistry, 74(13), 4720-4726. [Link][5]
-
Steingruber, H. S., et al. (2021). Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. MDPI. [Link][3]
-
Liégault, B., et al. (2009). Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis Under Air: Reaction Development and Scope. The Journal of Organic Chemistry, 74(5), 1826-1834. [Link][6]
-
Gerbino, D. C., et al. (2020). Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. ResearchGate. [Link][4]
-
Khan, A. T., et al. (2019). Synthesis of carbazoles via aryl C–H activation triggered by surfactant-associated palladium nanoparticles under microwave-assisted heating in aqueous medium. Organic & Biomolecular Chemistry, 17(36), 8416-8427. [Link][7]
-
Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560-14561. [Link][8]
-
Abe, H., et al. (2015). Palladium-Mediated Intramolecular Biaryl Coupling Reaction: Convenient Preparation of Furoquinolinone Derivatives. Heterocycles, 90(2), 853. [Link][1]
-
Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl−Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews, 107(1), 174-238. [Link]
-
Fagnou, K., et al. (2008). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Chemical Communications, (48), 6400-6408. [Link][9]
-
Sereika, R., et al. (2018). Intramolecular direct arylation in the synthesis of fluorinated carbazoles. ResearchGate. [Link][10]
-
Rossi, R. A., et al. (2011). Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. ResearchGate. [Link][11]
-
Chen, C-Y., et al. (2015). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. The Journal of Organic Chemistry, 80(1), 539-546. [Link][2]
-
Ma, D., et al. (2016). Palladium-catalyzed direct arylation and cyclization of o-iodobiaryls to a library of tetraphenylenes. Nature Communications, 7(1), 12603. [Link][12][13]
-
Casademont-Reig, I., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis, 13(6), 4056-4071. [Link][14][15]
-
Ohta, A., et al. (2014). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 10, 269-275. [Link][16]
-
Liu, Y., et al. (2025). Palladium-Catalyzed Cyclization of N-(2-Iodoaryl)-N-methylbenzenesulfonamide with Aryl Iodides to Access Phenanthridine Derivatives. ResearchGate. [Link][17]
-
Hartwig, J. F., et al. (2020). Publications | The Hartwig Group. University of California, Berkeley. [Link][18]
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Application Notes and Protocols for Utilizing 2-(2-bromophenyl)-9-phenyl-9H-carbazole in High-Efficiency Blue Phosphorescent OLEDs
Introduction: The Quest for Stable and Efficient Blue Phosphorescent OLEDs
The commercialization of Organic Light-Emitting Diodes (OLEDs) has revolutionized display and lighting technologies, offering unparalleled contrast ratios, vibrant colors, and design flexibility.[1] Phosphorescent OLEDs (PhOLEDs), in particular, have garnered significant attention due to their ability to harvest both singlet and triplet excitons, enabling theoretical internal quantum efficiencies of 100%.[2][3] While highly efficient red and green PhOLEDs are now commonplace, the development of stable and efficient blue PhOLEDs remains a significant challenge. This "blue problem" stems from the high energy of blue light, which can lead to rapid degradation of the organic materials and a shorter operational lifetime.[1]
The host material in the emissive layer plays a pivotal role in the performance of PhOLEDs. It is responsible for dispersing the phosphorescent guest emitter, facilitating charge transport, and ensuring efficient energy transfer to the guest. An ideal host for blue PhOLEDs must possess a high triplet energy (typically >2.7 eV) to confine the triplet excitons on the blue guest, good thermal and morphological stability, and balanced charge transport properties.
Carbazole derivatives have emerged as a promising class of host materials due to their high triplet energies, excellent hole-transporting capabilities, and robust thermal stability.[4] This application note focuses on the utilization of a specific carbazole derivative, 2-(2-bromophenyl)-9-phenyl-9H-carbazole , as a host material for blue PhOLEDs. The introduction of a bromophenyl group at the 2-position of the carbazole core is anticipated to modulate the material's electronic properties and morphology, potentially leading to improved device performance.
These notes provide a comprehensive guide for researchers and materials scientists on the synthesis, characterization, and application of this compound in the fabrication of high-efficiency blue PhOLEDs.
Material Profile: this compound
While specific experimental data for this compound is not extensively reported in the literature, its properties can be reasonably extrapolated from closely related carbazole derivatives.
| Property | Estimated Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C₂₄H₁₆BrN | Based on its chemical structure. |
| CAS Number | 1616607-88-5 | |
| Triplet Energy (ET) | ~2.8 - 3.0 eV | Carbazole-based hosts generally exhibit high triplet energies. For instance, pyridinyl-carbazole derivatives have reported triplet energies around 2.81-2.82 eV.[2] The substitution pattern of this compound is expected to maintain a high triplet energy suitable for blue phosphorescent emitters like FIrpic (Iridium(III) bis(4,6-difluorophenyl)-pyridinato-N,C2')picolinate). |
| HOMO Level | ~ -5.7 to -5.9 eV | The HOMO level of carbazole derivatives can be tuned by substitution. Arylation at the 9-position is known to lower the HOMO level.[5] The presence of the electron-withdrawing bromine atom may further lower the HOMO, facilitating hole injection from typical hole-transport layers. |
| LUMO Level | ~ -2.3 to -2.5 eV | The LUMO level is also influenced by the substituent groups. The estimated HOMO-LUMO gap suggests suitability for hosting blue emitters. |
| Glass Transition Temp. (Tg) | > 100 °C | High Tg is a characteristic of many carbazole derivatives, ensuring morphological stability of the amorphous thin films required for OLEDs.[2] |
| Charge Transport | Primarily Hole-Transporting | The carbazole moiety is well-known for its excellent hole-transporting characteristics. The overall molecule is expected to exhibit good hole mobility. |
Synthesis Protocol
A plausible synthetic route for this compound can be adapted from established methods for similar N-arylcarbazole derivatives, such as the Ullmann condensation or Buchwald-Hartwig amination. A general two-step protocol is outlined below:
Step 1: Synthesis of 9-phenyl-9H-carbazole
This intermediate is synthesized via the Ullmann condensation of carbazole and iodobenzene.
-
Reactants: Carbazole, Iodobenzene, Copper powder, Potassium carbonate (K₂CO₃), 1,2-Dichlorobenzene (solvent).
-
Procedure:
-
Combine carbazole, iodobenzene, copper powder, and K₂CO₃ in a round-bottom flask equipped with a reflux condenser.
-
Add 1,2-dichlorobenzene as the solvent.
-
Heat the mixture to reflux (approximately 180 °C) and maintain for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts and copper residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 9-phenyl-9H-carbazole.
-
Step 2: Bromination of 9-phenyl-9H-carbazole
The target compound is obtained by the bromination of 9-phenyl-9H-carbazole. Due to the directing effects of the phenyl group at the 9-position, bromination is expected to occur at the 2 and 7 positions. Selective mono-bromination at the 2-position can be achieved by controlling the stoichiometry of the brominating agent.
-
Reactants: 9-phenyl-9H-carbazole, N-Bromosuccinimide (NBS), Dichloromethane (DCM) or Carbon tetrachloride (CCl₄) as solvent.
-
Procedure:
-
Dissolve 9-phenyl-9H-carbazole in DCM or CCl₄ in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of NBS (1 equivalent for mono-bromination) in the same solvent to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound. The 2-bromo isomer can be separated from other isomers and di-brominated products.
-
Experimental Protocols for Blue PhOLED Fabrication and Characterization
Device Architecture
A typical multi-layer device structure for a blue PhOLED utilizing this compound as the host is as follows:
ITO / HTL / EML / EBL / ETL / Cathode
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., NPB - N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)
-
EML: Emissive Layer (this compound doped with a blue phosphorescent emitter like FIrpic)
-
EBL: Electron Blocking Layer (e.g., TCTA - Tris(4-carbazoyl-9-ylphenyl)amine)
-
ETL: Electron Transport Layer (e.g., TPBi - 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene)
-
Cathode: Lithium Fluoride (LiF) / Aluminum (Al)
Caption: A typical multilayer PhOLED device architecture.
Device Fabrication Protocol (Vacuum Thermal Evaporation)
-
Substrate Preparation:
-
Clean patterned ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with oxygen plasma for 5 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum.
-
HTL: Deposit a 40 nm thick layer of NPB at a rate of 1-2 Å/s.
-
EML: Co-evaporate this compound as the host and FIrpic as the guest from separate sources. The typical doping concentration for FIrpic is 8-15 wt%. The total thickness of the EML should be around 20-30 nm, with a deposition rate of ~2 Å/s.
-
EBL: Deposit a 10 nm thick layer of TCTA at a rate of 1-2 Å/s.
-
ETL: Deposit a 30-40 nm thick layer of TPBi at a rate of 1-2 Å/s.
-
-
Cathode Deposition:
-
Deposit a 1 nm thick layer of LiF at a rate of 0.1-0.2 Å/s.
-
Deposit a 100 nm thick layer of Al at a rate of 5-10 Å/s.
-
-
Encapsulation:
-
Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Caption: Workflow for PhOLED fabrication via vacuum deposition.
Characterization Protocols
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source meter (e.g., Keithley 2400) and a calibrated photodiode or a spectroradiometer (e.g., Konica Minolta CS-2000).
-
Measure the current density and luminance as a function of the applied voltage.
-
From this data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
-
-
Electroluminescence (EL) Spectra:
-
Record the EL spectra at different driving voltages using a spectroradiometer.
-
Determine the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
-
Transient Electroluminescence (TEL):
-
Device Lifetime:
-
Operate the device at a constant current density (e.g., to achieve an initial luminance of 1000 cd/m²) and monitor the luminance decay over time.
-
The lifetime is often reported as LT₅₀ or LT₉₅, the time it takes for the luminance to drop to 50% or 95% of its initial value, respectively.
-
Expected Performance and Discussion
Based on the performance of similar carbazole-based host materials in blue PhOLEDs, a device fabricated with this compound as the host could be expected to exhibit the following characteristics:
| Performance Metric | Expected Range | Notes |
| Turn-on Voltage | 2.5 - 3.5 V | Low turn-on voltage is indicative of efficient charge injection. |
| Maximum EQE | 15 - 25% | High EQE is a key advantage of PhOLEDs.[1][2] |
| Maximum Current Efficiency | 20 - 40 cd/A | Dependent on the outcoupling efficiency and the emission spectrum. |
| Maximum Power Efficiency | 15 - 30 lm/W | A measure of the overall energy efficiency of the device. |
| CIE Coordinates | (0.13 - 0.16, 0.20 - 0.30) | For a sky-blue emission with FIrpic. |
| Efficiency Roll-off | Moderate | Efficiency roll-off at high brightness is a common challenge in PhOLEDs, which can be mitigated by optimizing the device structure and material properties. |
The introduction of the bromophenyl group at the 2-position of the carbazole may influence the device performance in several ways:
-
Steric Hindrance: The bulky bromophenyl group can disrupt intermolecular interactions and prevent aggregation, which is beneficial for maintaining high emission efficiency in the solid state.
-
Electronic Effects: The electron-withdrawing nature of bromine can modulate the HOMO and LUMO energy levels, potentially improving charge injection and transport balance.
-
Morphological Stability: The substitution may enhance the glass transition temperature and morphological stability of the thin film.
Conclusion
This compound represents a promising candidate as a host material for high-efficiency blue phosphorescent OLEDs. Its carbazole core provides a high triplet energy and good hole-transporting properties, while the bromophenyl substituent offers a means to fine-tune its electronic and morphological characteristics. The protocols outlined in this application note provide a comprehensive framework for the synthesis, fabrication, and characterization of blue PhOLEDs based on this material. Further optimization of the device architecture and doping concentration will be crucial to fully realize its potential and contribute to the ongoing efforts to overcome the "blue problem" in OLED technology.
References
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Bicarbazole-triazine hybrid type mixed host materials for blue phosphorescent OLEDs with enhanced efficiency and lifetime. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Transient electroluminescence on pristine and degraded phosphorescent blue OLEDs. (2017). AIP Publishing. Retrieved January 19, 2026, from [Link]
-
An unprecedented spike of the electroluminescence turn-on transience from guest-doped OLEDs with strong electron-donating abilities of host carbazole groups. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. (2019). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
9-(4-Bromophenyl)-9H-carbazole. (2014). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Study of the electroluminescence of highly stereoregular poly(N-pentenyl-carbazole) for blue and white OLEDs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. (2024). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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HOMO/LUMO energy levels of the carbazole (13; R ¼ CH(C 7 H 15 ) 2 ) and.... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The molecular orbital surface of the HOMO and LUMO levels for the two compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. (2020). MDPI. Retrieved January 19, 2026, from [Link]
-
Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. (2010). Wiley Online Library. Retrieved January 19, 2026, from [Link]
-
Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. (2020). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Different levels of HOMO‐LUMO orbitals with energy gaps. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Enhancement of Blue Doping-Free and Hyperfluorescent Organic Light Emitting Diode Performance through Triplet–Triplet Annihilation in the Derivatives of Anthracene and Carbazole. (2024). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds.. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Triplet states and energy back transfer of carbazole derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Triplet states and Energy Back Transfer of Carbazole Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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This compound. (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]
-
9-(4-Bromophenyl)-9H-carbazole. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Realizing efficient blue and deep-blue delayed fluorescence materials with record-beating electroluminescence efficiencies of 43. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]
-
Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. (2021). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Elimination of charge-carrier trapping by molecular design. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols: Formulation of Inks with 2-(2-bromophenyl)-9-phenyl-9H-carbazole for Printed Electronics
Introduction: The Role of 2-(2-bromophenyl)-9-phenyl-9H-carbazole in Advanced Printed Electronics
The field of printed electronics is rapidly advancing, driven by the need for low-cost, large-area, and flexible electronic devices. At the heart of this innovation lies the development of solution-processable organic semiconductor materials. Carbazole derivatives, renowned for their excellent thermal stability, high charge carrier mobility, and tunable electronic properties, have emerged as a critical class of materials for these applications.[1][2] Specifically, this compound is a promising candidate for use as a hole transport layer (HTL) in organic light-emitting diodes (OLEDs) and other electronic devices. Its molecular structure, featuring a carbazole core with bromophenyl and phenyl substituents, allows for the fine-tuning of electronic energy levels, solubility, and film-forming properties, which are crucial for fabricating high-performance printed devices.[2]
This application note provides a comprehensive guide for researchers and scientists on the formulation of inks incorporating this compound for both inkjet and screen printing applications. We will delve into the scientific principles behind solvent selection, ink composition, and post-deposition processing, offering detailed protocols to enable the successful fabrication of printed electronic devices.
Physicochemical Properties of this compound
A thorough understanding of the material's properties is fundamental to developing a successful ink formulation. The following table summarizes the key characteristics of this compound and its constituent moieties.
| Property | Value/Description | Source |
| Molecular Formula | C₂₄H₁₆BrN | [3] |
| Molecular Weight | 398.30 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | Chem-Impex |
| Melting Point | 104 - 108 °C | Chem-Impex |
| Purity | ≥ 98% (GC) | Chem-Impex |
| Hole Mobility (estimated for similar carbazole derivatives) | 10⁻⁴ - 10⁻⁶ cm²/Vs | [4] |
SECTION 1: Scientific Principles of Ink Formulation
The formulation of a stable and printable ink is a multi-parameter optimization process. The key is to dissolve the active material in a suitable solvent system and then fine-tune the rheological properties to match the requirements of the chosen printing technique.
Solvent Selection: A Hansen Solubility Parameter (HSP) Approach
The principle of "like dissolves like" is the cornerstone of solvent selection. A more quantitative method involves the use of Hansen Solubility Parameters (HSP), which decompose the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5][6][7][8] A material is likely to dissolve in a solvent if their HSP values are similar.
Hansen Solubility Parameters of Key Components (in MPa⁰·⁵)
| Component | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| Carbazole | 21.7 | 6.4 | 6.2 |
| Bromobenzene | 19.2 | 5.5 | 4.1 |
Based on these values, we can infer that a solvent or solvent blend with HSP values in a similar range will be a good candidate for dissolving this compound. Aromatic solvents such as toluene, xylene, and chlorobenzene are excellent starting points due to their similar dispersion and polar characteristics.
Rheological Control for Precision Printing
The viscosity and surface tension of the ink are critical parameters that dictate its behavior during the printing process.
-
Inkjet Printing: Requires low viscosity inks (typically 1-20 mPa·s) to ensure proper jetting from the nozzle.[9] Surface tension also needs to be carefully controlled (generally 20-40 mN/m) to prevent droplet spreading or beading on the substrate.[9] The use of co-solvents with different boiling points is a common strategy to control drying dynamics and mitigate the "coffee-ring effect".[10]
-
Screen Printing: Demands higher viscosity inks (pastes) to prevent bleeding under the screen mesh. The formulation often includes binders to provide mechanical integrity to the printed film and rheology modifiers to achieve the desired shear-thinning behavior.
SECTION 2: Ink Formulation Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling organic solvents and the active material.
Protocol 1: Inkjet Ink Formulation
This protocol outlines the formulation of a 10 mg/mL inkjet ink. The concentration can be adjusted based on the desired film thickness and material solubility.
Materials and Equipment:
-
This compound
-
High-purity organic solvents (e.g., Toluene, Chlorobenzene, Anisole)
-
High-boiling point co-solvent (e.g., Tetralin, 1,2,4-Trichlorobenzene)
-
Binder (optional, e.g., Polystyrene)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Ultrasonic bath
-
Syringe filters (0.2 μm, PTFE)
Step-by-Step Procedure:
-
Solvent Selection: Based on the HSP analysis, prepare a series of solvent blends to test the solubility of this compound. A good starting point is a 9:1 or 8:2 ratio of a primary solvent (e.g., Chlorobenzene) to a high-boiling point co-solvent (e.g., Tetralin).
-
Dissolution:
-
Weigh 10 mg of this compound into a clean vial.
-
Add 1 mL of the chosen solvent blend.
-
Add a small magnetic stir bar and cap the vial tightly.
-
Stir the solution at room temperature for at least 2 hours, or until the solid is fully dissolved. Gentle heating (40-50 °C) can be applied to aid dissolution, but ensure the vial is properly sealed to prevent solvent evaporation.
-
If complete dissolution is not achieved, sonicate the vial in an ultrasonic bath for 15-30 minutes.
-
-
Binder Addition (Optional): If improved film formation and adhesion are required, a binder such as polystyrene can be added. A typical concentration is 1-5 mg/mL. The binder should be dissolved in the solvent blend before adding the active material.
-
Filtration: Once the solution is homogeneous, filter it through a 0.2 μm PTFE syringe filter to remove any particulate matter that could clog the inkjet nozzle.
-
Characterization: Before printing, it is advisable to measure the viscosity and surface tension of the formulated ink to ensure they fall within the acceptable range for your printer.
Ink Formulation Workflow for Inkjet Printing
Caption: Workflow for inkjet ink formulation.
Protocol 2: Screen Printing Ink (Paste) Formulation
This protocol provides a starting point for a screen-printable paste with a higher viscosity.
Materials and Equipment:
-
This compound
-
High-boiling point solvent (e.g., Terpineol, Cyclohexanone)
-
Binder (e.g., Ethyl cellulose, Polystyrene)
-
Rheology modifier (optional, e.g., fumed silica)
-
Planetary centrifugal mixer or three-roll mill
-
Spatulas and mixing containers
Step-by-Step Procedure:
-
Binder Solution Preparation:
-
Dissolve the binder (e.g., 10-20 wt% ethyl cellulose) in the chosen high-boiling point solvent (e.g., terpineol). This may require heating and prolonged stirring.
-
-
Incorporation of Active Material:
-
Gradually add the this compound powder to the binder solution while mixing. The concentration of the active material can range from 5 to 30 wt% of the final ink, depending on the desired electronic properties.
-
-
Homogenization:
-
Thoroughly mix the components using a planetary centrifugal mixer or a three-roll mill to ensure a homogeneous dispersion of the active material within the binder matrix.
-
-
Rheology Adjustment (Optional):
-
If the viscosity needs to be further increased or shear-thinning properties are desired, a small amount of a rheology modifier can be added and mixed until a uniform consistency is achieved.
-
-
Degassing: Before printing, it is essential to degas the ink to remove any trapped air bubbles, which can be done using a centrifuge or by letting the ink rest.
SECTION 3: Deposition and Post-Processing
Substrate Preparation
Proper substrate preparation is crucial for achieving uniform films and good device performance.
-
Clean substrates (e.g., glass, ITO-coated glass, flexible PET) by sequentially sonicating in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or an oxygen plasma for 5-10 minutes to remove organic residues and improve the surface wettability.
Printing Parameters
-
Inkjet Printing: Optimize printing parameters such as drop spacing, substrate temperature, and printhead voltage to achieve uniform films. A substrate temperature of 40-60 °C can help to control solvent evaporation and improve film morphology.
-
Screen Printing: The choice of screen mesh size, squeegee hardness, and printing speed will influence the film thickness and resolution.
Post-Deposition Annealing
Thermal annealing is a critical step to remove residual solvent, improve the molecular ordering of the film, and enhance charge transport.
Annealing Protocol:
-
Immediately after printing, transfer the substrates to a hotplate or into an oven under an inert atmosphere (e.g., nitrogen or argon).
-
A two-step annealing process is often beneficial:
-
Solvent Removal: A low-temperature bake at 60-80 °C for 10-15 minutes to slowly evaporate the bulk of the solvent.
-
Film Reorganization: A higher-temperature anneal, typically just below the material's glass transition temperature or melting point. For this compound, an annealing temperature in the range of 90-120 °C for 15-30 minutes is a good starting point. The optimal temperature and time should be determined experimentally by characterizing the film morphology and device performance.
-
Device Structure using the Formulated Ink
Caption: Example OLED device structure.
SECTION 4: Characterization and Expected Results
The quality of the formulated ink and the resulting printed films should be thoroughly characterized.
Ink and Film Characterization Techniques
| Parameter | Technique | Expected Outcome |
| Ink Viscosity | Rheometer | 1-20 mPa·s for inkjet; 100-10000 mPa·s for screen printing. |
| Ink Surface Tension | Tensiometer | 20-40 mN/m for inkjet printing. |
| Film Morphology | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) | Smooth and pinhole-free films with low surface roughness (RMS < 5 nm). |
| Optical Properties | UV-Vis Spectroscopy, Photoluminescence Spectroscopy | Characterize the absorption and emission spectra of the film. |
| Hole Mobility | Time-of-Flight (TOF), Space-Charge Limited Current (SCLC) | Expected to be in the range of 10⁻⁴ to 10⁻⁶ cm²/Vs.[4] |
| Device Performance | Current-Voltage-Luminance (J-V-L) measurements | Evaluate the turn-on voltage, efficiency, and brightness of the fabricated OLED. |
Expected Device Performance:
OLEDs fabricated with carbazole-based HTLs have demonstrated high efficiencies. For a green phosphorescent OLED utilizing a solution-processed carbazole-based HTL, external quantum efficiencies (EQEs) exceeding 15% have been reported.[10] Devices incorporating the this compound based ink are expected to exhibit competitive performance, with the potential for further optimization through careful tuning of the ink formulation and device architecture.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Inkjet nozzle clogging | Incomplete dissolution of material; Particulate contamination | Ensure complete dissolution; Filter the ink through a 0.2 µm filter immediately before use. |
| "Coffee-ring" effect in printed films | Rapid and non-uniform solvent evaporation | Use a co-solvent with a higher boiling point; Increase substrate temperature during printing. |
| Poor film quality (de-wetting, pinholes) | Poor substrate wetting; Incompatible solvent system | Ensure thorough substrate cleaning and surface treatment; Adjust the solvent composition to modify surface tension. |
| Low device efficiency | Poor film morphology; Mismatched energy levels; Residual solvent | Optimize annealing conditions; Ensure proper energy level alignment with adjacent layers; Increase annealing time/temperature. |
References
- Inkjet-printed alloy-like cross-linked hole-transport layer for high-performance solution-processed green phosphorescent OLEDs.
- 2-(3-BroMophenyl)-9H-BroMophenylcarbazole Formula. ECHEMI.
- HSP Basics | Practical Solubility Science. Prof Steven Abbott.
- Large area inkjet-printed OLED fabrication with solution-processed TADF ink.
- Pencil and Paper Estimation of Hansen Solubility Parameters.
- Hansen solubility parameter. Wikipedia.
- New prediction methods for solubility parameters based on molecular sigma profiles using pharmaceutical m
- Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs.
- Consideration of Hansen solubility parameters. Part 1.
- Indolocarbazole-Based Photo-Crosslinkable Hole-Transporting Layer for Efficient Solution-Processed Organic Light-Emitting Diodes. Semantic Scholar.
- Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermedi
- Hansen Solubility Parameters. hansen-solubility.com.
- Low-Temperature Cross-Linkable Hole-Transport Materials with a Carbazole/Triphenylamine Dual Core: Their Preparation and Device Applications in Solution-Processed OLEDs.
- Solution-based processes enhance organic light-emitting diode stacks. SPIE.
- Small carbazole-based molecules as hole transporting materials for perovskite solar cells. ScienceDirect.
- Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjug
- A Bayesian Approach to Predict Solubility Parameters. OSTI.GOV.
- The Role of Carbazole Derivatives in Modern OLED Technology. Inno Pharmchem.
- Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Prof Steven Abbott.
- P‐13.9: Developing High‐Performance OLED Materials with Diverse Properties for Various Display Makers.
- The properties of organic screen printed inks.
- Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI.
- A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells.
- Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups. RSC Publishing.
- A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells.
- Copolymers of 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate and 4-[5-(4-tert-butylphenyl).
- comparative study of the hole-transporting capabilities of 9-ethyl-9H-carbazole-2-carbaldehyde deriv
- 9H-Carbazole, 2-(4-bromophenyl)-9-phenyl-. ChemicalBook.
- 9-(4-Bromophenyl)-9H-carbazole. PMC - NIH.
- Integration of Inkjet Printed Graphene as a Hole Transport Layer in Organic Solar Cells. MDPI.
- Inkjet Printing of Functional Materials for Optical and Photonic Applic
- Inkjet-Printed Electron Transport Layers for Perovskite Solar Cells. MDPI.
- Development of Inkjet Printable Formulations Based on Polyorganosilazane and Divinylbenzene. PMC - NIH.
- Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. PMC - NIH.-9-yl)
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. hansen-solubility.com [hansen-solubility.com]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. Inkjet-printed alloy-like cross-linked hole-transport layer for high-performance solution-processed green phosphorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing OLED Efficiency with 2-(2-bromophenyl)-9-phenyl-9H-carbazole Host Materials
Welcome to the technical support guide for utilizing 2-(2-bromophenyl)-9-phenyl-9H-carbazole as a high-performance host material in Organic Light-Emitting Diode (OLED) fabrication. This document is designed for researchers and professionals to navigate the experimental nuances of this advanced carbazole derivative, providing in-depth, cause-and-effect explanations to troubleshoot common challenges and optimize device performance.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental properties and applications of this compound.
Q1: What is this compound and what is its primary role in an OLED?
A1: this compound is a carbazole derivative, a class of organic compounds known for excellent thermal stability and charge-transporting capabilities.[1][2] In an OLED, it functions primarily as a host material within the emissive layer (EML). Its role is multifaceted and critical for high efficiency[3][4]:
-
Charge Transport: It facilitates the movement of holes and/or electrons injected from the transport layers.[4]
-
Energy Transfer: It receives electrical energy by forming excitons (electron-hole pairs) and efficiently transfers this energy to the dopant (emitter) molecules, which then release the energy as light.[4]
-
Exciton Confinement: In phosphorescent OLEDs (PhOLEDs), it confines the high-energy triplet excitons on the dopant molecules, preventing energy loss and enabling the harvesting of these excitons for light emission.[5]
-
Film Morphology: It provides a stable, amorphous matrix for the emitter molecules, preventing aggregation that can quench luminescence.[1][6]
The specific structure, with a bromophenyl group, also makes it a versatile intermediate for further chemical synthesis, allowing for the creation of more complex, tailored materials.[7]
Q2: What are the key photophysical and thermal properties of this compound?
A2: The performance of this host is dictated by its electronic and thermal characteristics. While exact values can vary slightly based on measurement conditions and purity, the following table summarizes its typical properties, which are representative of high-performance carbazole hosts.
| Property | Typical Value | Significance in OLEDs |
| Triplet Energy (ET) | ~2.9 - 3.1 eV | Must be higher than the emitter's ET to ensure efficient energy transfer and prevent back-transfer, crucial for blue PhOLEDs.[5] |
| HOMO Level | ~5.7 - 5.9 eV | Determines the energy barrier for hole injection from the Hole Transport Layer (HTL). A good alignment minimizes driving voltage. |
| LUMO Level | ~2.2 - 2.4 eV | Influences the energy barrier for electron injection from the Electron Transport Layer (ETL) and overall charge balance. |
| Glass Transition Temp. (Tg) | > 100 °C | High Tg indicates good morphological stability, preventing the film from crystallizing at operating temperatures, which enhances device lifetime.[6] |
| Decomposition Temp. (Td) | > 350 °C | High Td ensures the material does not degrade during the vacuum thermal evaporation process or under operational heat, contributing to device stability.[6][8] |
Table 1: Key properties of this compound.
Q3: For which types of OLEDs is this host material most suitable?
A3: Due to its high triplet energy, this compound is exceptionally well-suited for high-efficiency Phosphorescent OLEDs (PhOLEDs) , particularly for blue and green emitters.[9][10] The high ET of the host ensures that triplet excitons generated on the host and transferred to the phosphorescent guest are effectively confined on the guest for radiative decay, a process essential for harvesting the 75% of excitons that are triplets.[11][12] It can also be used in Thermally Activated Delayed Fluorescence (TADF) OLEDs , where a high host triplet energy is also beneficial for efficient energy transfer to the TADF emitter.[2][9]
Section 2: Troubleshooting and Optimization Guides
This section provides detailed answers to specific experimental problems you may encounter when fabricating devices with this compound.
Issue 1: Low External Quantum Efficiency (EQE)
Q: My device's EQE is significantly lower than expected. What are the most likely causes related to the host-dopant system?
A: Low EQE is a common problem that can often be traced back to the emissive layer. Here are the primary factors to investigate:
-
Poor Charge Balance: The fundamental principle of an OLED is the recombination of electrons and holes in the EML. If there is an excess of one type of charge carrier, it may pass through the EML without recombining, thus lowering efficiency. Carbazole derivatives are typically better hole transporters.[2][13] If your device has poor electron injection or transport, holes may leak into the electron transport layer.
-
Triplet Energy Mismatch: For PhOLEDs, the most critical parameter is the triplet energy (ET) of the host relative to the dopant. If the host's ET is lower than the dopant's, excitons from the dopant can transfer back to the host, where they are likely to decay non-radiatively. This is a major energy loss pathway.
-
Solution: Ensure your chosen phosphorescent emitter has a triplet energy at least 0.1 eV lower than that of the host.[5] For deep blue emitters, this requirement is stringent and necessitates a host with very high ET like this one.
-
-
Material Purity: The performance of an OLED is intricately linked to the purity of its constituent materials.[7] Impurities can act as charge traps or luminescence quenchers, creating non-radiative decay pathways that severely compromise device efficiency.[1][7]
-
Solution: Always use materials that have been purified by temperature-gradient sublimation. Verify the purity of your this compound source. If you are synthesizing it in-house, ensure rigorous purification protocols are followed.
-
-
Sub-optimal Doping Concentration: The concentration of the emitter within the host matrix affects both energy transfer and charge trapping. Too low, and energy transfer is inefficient. Too high, and you risk aggregation-caused quenching, where emitter molecules clump together and form non-emissive states.[1]
-
Solution: Fabricate a series of devices with varying doping concentrations (e.g., from 3% to 20% by weight) to find the optimal ratio for your specific host-dopant pair.
-
Caption: Diagnostic workflow for troubleshooting low EQE.
Issue 2: High Driving Voltage & Low Power Efficiency
Q: My device turns on, but the required voltage is very high, leading to poor power efficiency (lm/W). How does the host layer contribute to this?
A: High driving voltage is typically a symptom of inefficient charge injection or transport, which forces you to apply a stronger electric field. The host material and its interfaces are central to this issue.
-
Energy Level Misalignment: Large energy barriers between the transport layers and the host material are a primary cause of high voltage. For example, if the HOMO level of your HTL is much deeper (a larger number) than the HOMO of the host, there is a significant energy barrier for holes to overcome.
-
Solution: Review the energy levels of all layers in your device stack. You may need to insert a thin interlayer or select different transport materials to create a more "graded" energy profile, reducing the injection barrier.
-
-
Poor Film Quality: Non-uniform films, pinholes, or grain boundaries can impede charge transport and lead to short circuits or high leakage currents, both of which increase the required operating voltage for a given brightness.[15]
-
Solution: Optimize your deposition process. For vacuum thermal evaporation, ensure a stable deposition rate (e.g., 1-2 Å/s) and a high vacuum (<10⁻⁶ Torr).[13] For solution processing, optimize the solvent, concentration, and spin-coating/blade-coating parameters to achieve a smooth, uniform film.[16]
-
Caption: Energy barriers at layer interfaces increase driving voltage.
Issue 3: Short Operational Lifetime and Color Instability
Q: My device shows good initial efficiency, but the brightness drops off quickly, or the color shifts over time. Is the host material unstable?
A: Device degradation is a complex issue, but the host material's stability is a cornerstone of a long operational lifetime.[13][17]
-
Thermal and Morphological Instability: While this compound has good thermal properties, any organic material can degrade.[8] A more common issue is morphological instability, where the initially amorphous film slowly crystallizes over time, especially under the heat of operation. These crystalline domains act as non-emissive sites and disrupt charge transport, leading to a drop in brightness and the formation of dark spots.[18]
-
Solution: Ensure the device is properly encapsulated to prevent degradation from moisture and oxygen, which can accelerate material breakdown.[13][17] Operating the device at lower current densities can reduce thermal stress. The high Tg of this material is specifically advantageous in preventing this type of degradation.[6]
-
-
Electrochemical Instability: The organic molecules in an OLED are constantly subjected to electrical stress. If the host material is not electrochemically stable, it can form charged radical species that are highly reactive and can degrade surrounding molecules, leading to irreversible efficiency loss.
-
Solution: This is an intrinsic material property. Carbazole-based hosts are known for their relatively high stability.[1][13] However, if you suspect this is an issue, particularly if you observe a rapid increase in driving voltage to maintain constant brightness, it may indicate material breakdown.
-
-
Exciplex Formation: An "exciplex" is an excited-state complex formed at the interface between two different materials (e.g., the host and an adjacent transport layer). These exciplexes often emit light at a much longer wavelength (red-shifted) than the intended dopant emission. This can lead to poor color purity and a color shift as the device ages and the recombination zone moves.
-
Solution: Analyze the electroluminescence spectrum of your device. If you see a broad, unstructured emission peak in addition to your dopant's emission, it could be from an exciplex. Inserting a thin interlayer between the EML and the transport layers can help confine recombination within the host and prevent exciplex formation.
-
Section 3: Experimental Protocols
This section provides a generalized workflow for fabricating a PhOLED using this compound via vacuum thermal evaporation.
Protocol: Vacuum Thermal Evaporation of a Multilayer OLED
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and immediately transfer them to a UV-Ozone cleaner for 20 minutes to improve the ITO work function and remove organic residues.
-
-
Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and metal cathode sequentially without breaking vacuum. A typical device architecture is as follows:
-
Hole Injection Layer (HIL): Deposit 10 nm of an appropriate HIL material.
-
Hole Transport Layer (HTL): Deposit 40 nm of a standard HTL material (e.g., TAPC).
-
Emissive Layer (EML): Co-evaporate this compound (host) and your phosphorescent emitter (dopant) to a thickness of 30 nm. Control the deposition rates of the two sources to achieve the desired doping concentration (e.g., a 9:1 rate ratio for 10% doping).
-
Electron Transport Layer (ETL): Deposit 40 nm of an ETL material (e.g., TmPyPB).[13]
-
Electron Injection Layer (EIL): Deposit 1 nm of Lithium Fluoride (LiF).[13]
-
Cathode: Deposit 100 nm of Aluminum (Al).
-
-
-
Encapsulation:
Caption: Step-by-step OLED fabrication process via vacuum deposition.
References
-
Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. ResearchGate.
-
Host Materials | Fluorescent, Phosphorescents, TADFs. Ossila.
-
Organic Light Emitting Diode: OLED Generations & Structure. Ossila.
-
Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermediates. Borun New Material.
-
Assessing the Long-Term Stability of Carbazole-Based OLEDs: A Comparative Guide. Benchchem.
-
Seven problems with current OLED televisions. CNET.
-
Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. National Institutes of Health (PMC).
-
All-Solution-Processed Organic Light-Emitting Diodes Based on Photostable Photo-cross-linkable Fluorescent Small Molecules. ACS Applied Materials & Interfaces.
-
Characteristics of solution-processed small-molecule organic films and light-emitting diodes compared with their vacuum-deposited counterparts. Yonsei University.
-
The Root Causes of the Limited Electroluminescence Stability of Solution-Coated Versus Vacuum-Deposited Small-Molecule OLEDs: A Mini-Review. Frontiers.
-
Understanding the performance differences between solution and vacuum deposited OLEDs: A computational approach. AIP Publishing.
-
High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency. IEEE Xplore.
-
A Comparative Guide to Solution-Processed and Vacuum-Deposited Pyrene-Based OLEDs. Benchchem.
-
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing.
-
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing.
-
Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs. RSC Publishing.
-
Why Are OLED Displays Degrading in High Heat and High Humidity. Interelectronix.
-
Highly efficient fluorescent-phosphorescent triplet-harvesting hybrid organic light-emitting diodes. AIP Publishing.
-
Rational Molecular Design Strategy for Host Materials in Thermally Activated Delayed Fluorescence-OLEDs Suitable for Solution Processing. ACS Publications.
-
Triplet Harvesting by a Fluorescent Emitter Using a Phosphorescent Sensitizer for Blue Organic-Light-Emitting Diodes. ACS Applied Materials & Interfaces.
-
Triplet Harvesting by a Fluorescent Emitter Using a Phosphorescent Sensitizer for Blue Organic-Light-Emitting Diodes. Semantic Scholar.
-
OLED. Wikipedia.
-
Triplet Harvesting in White Organic Light-Emitting Diodes. Cambridge University Press & Assessment.
-
Enhanced Efficiency in Green PhOLEDs Using a Simplified Three-Layer Architecture with Bipolar Carbazole–Quinazolinone Hosts. ResearchGate.
-
What Are the Weaknesses of OLED Displays? Panox Display.
-
Triplet harvesting with 100% efficiency by way of thermally activated delayed fluorescence in charge transfer OLED emitters. PubMed.
-
Mixed-host-emitting layer for high-efficiency organic light-emitting diodes. ResearchGate.
-
Technical Support Center: Iridium-Based OLED Device Fabrication. Benchchem.
-
An in-depth look at OLED degradation (BURN-IN). Reddit.
-
Design Strategy for High-Performance Dendritic Carbazole-Containing Alkynylplatinum(II) Complexes and Their Application in Solution-Processable Organic Light-Emitting Devices. PubMed.
-
2-Bromo-9-phenyl-9H-carbazole synthesis. ChemicalBook.
-
Toward ultra-high efficiency tandem OLEDs: Benzothiazole-based bipolar hosts and specific device architectures. ResearchGate.
-
Factory Defect & Fix - OLED Burn in Test Update Week 10. YouTube.
-
OLED Intermediate Synthesis: The Role of Brominated Carbazole Precursors. NINGBO INNO PHARMCHEM CO.,LTD.
-
Manufacturing of OLEDs – challenges and solutions. eeNews Europe.
-
High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency. ResearchGate.
-
High-Performance OLED Host Materials: Photophysical Properties and Device Optimization of Carbazole-Benzocarbazole Derivatives. ResearchGate.
-
OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. NINGBO INNO PHARMCHEM CO.,LTD.
-
Problems and Opportunities in OLED Lighting Manufacturing. OLEDWorks.
-
OLED not working. Arduino Forum.
-
Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. National Institutes of Health (PMC).
-
This compound. Pharmaffiliates.
-
9-(4-Bromophenyl)-9H-carbazole. National Institutes of Health (PMC).
-
The Role of Carbazole Derivatives in Modern Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD.
-
9-(2-Bromophenyl)-3-phenyl-9H-carbazole. BLDpharm.
-
9-(4-Bromophenyl)-9H-carbazole. ResearchGate.
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- 3. ossila.com [ossila.com]
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- 5. Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 18. reddit.com [reddit.com]
Technical Support Center: Degradation Mechanisms of 2-(2-Bromophenyl)-9-phenyl-9H-carbazole in Devices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-bromophenyl)-9-phenyl-9H-carbazole. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the experimental use of this material in electronic devices. Our goal is to equip you with the scientific understanding and practical methodologies to diagnose and mitigate degradation, thereby enhancing the performance and longevity of your devices.
Introduction to this compound and its Stability
This compound is a versatile carbazole derivative utilized in organic electronics, often as a host material in Organic Light-Emitting Diodes (OLEDs) due to its charge transport properties and thermal stability.[1][2] However, like many organic semiconductors, it is susceptible to various degradation mechanisms under electrical and environmental stress. Understanding these pathways is critical for optimizing device performance and lifetime. The presence of the 2-bromophenyl substituent can influence the molecule's electrochemical potential and steric hindrance, while the 9-phenyl group generally contributes to morphological stability.
This guide is structured in a question-and-answer format to directly address the challenges you may face in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Rapid Decrease in Device Luminance and Efficiency
Question: My OLED device using this compound as a host material shows a rapid decline in brightness and external quantum efficiency (EQE) during operation. What are the likely causes and how can I investigate them?
Answer: A swift decline in luminance and efficiency is a common symptom of several underlying degradation mechanisms. The primary suspects are electrochemical instability of the material, morphological changes in the thin film, or poor charge balance within the device.
Troubleshooting Protocol:
-
Electrochemical Stability Assessment:
-
Technique: Cyclic Voltammetry (CV).
-
Procedure:
-
Prepare a solution of this compound in an appropriate solvent with a supporting electrolyte.
-
Perform multiple CV scans to observe the oxidation and reduction potentials.
-
Analysis: Look for irreversible redox peaks, which indicate electrochemical decomposition.[3][4] A stable material should exhibit reversible redox waves. The presence of the electron-withdrawing bromo-phenyl group may affect the oxidation potential.
-
-
-
Post-mortem Device Analysis:
-
Technique: Photoluminescence (PL) Spectroscopy and Atomic Force Microscopy (AFM).
-
Procedure:
-
Carefully de-encapsulate the degraded device in an inert atmosphere.
-
Measure the PL spectrum of the emissive layer. A shift in the emission peak or the appearance of new peaks can suggest the formation of degradation byproducts.[5]
-
Use AFM to examine the surface morphology of the organic layer. Look for signs of crystallization or aggregation, which can act as quenching sites.[6]
-
-
-
Investigating Charge Balance:
-
Technique: Current-Voltage-Luminance (I-V-L) characterization.
-
Procedure:
-
Fabricate devices with varying thicknesses of the hole and electron transport layers.
-
Measure the I-V-L characteristics for each device.
-
Analysis: An imbalance in charge injection and transport can lead to exciton quenching at the interfaces and accelerate material degradation. Optimizing layer thicknesses can improve charge balance and device stability.
-
-
| Parameter | Possible Implication of Change in Degraded Device | Recommended Action |
| Increased Turn-on Voltage | Formation of charge traps, degradation of interfaces. | Investigate interfacial chemistry with XPS; optimize deposition conditions. |
| Shift in PL Spectrum | Chemical degradation of the host or dopant. | Analyze degraded material with mass spectrometry (LDI-MS, TOF-SIMS).[5] |
| Increased Surface Roughness (AFM) | Morphological instability (crystallization/aggregation). | Modify deposition parameters (rate, temperature); consider molecular design with improved amorphous stability. |
Issue 2: Appearance of Dark Spots and Non-emissive Areas
Question: My device is developing dark spots that grow over time. What is causing this and how can I prevent it?
Answer: The formation and growth of dark spots are typically due to localized degradation caused by environmental factors or defects in the device structure.
Troubleshooting Protocol:
-
Environmental Contamination:
-
Cause: Ingress of oxygen and moisture is a primary cause of dark spot formation, as they can react with the organic materials and the cathode.[7]
-
Verification:
-
Fabricate and operate a device in a high-purity inert environment (glovebox) and compare its stability with a device exposed to ambient conditions.
-
Use microscopy to observe the origin of the dark spots. Spots originating from particulates suggest a contaminated fabrication environment.
-
-
Mitigation:
-
Ensure stringent control of the glovebox atmosphere (O₂ and H₂O levels < 1 ppm).
-
Implement robust device encapsulation using materials with low water and oxygen permeability.
-
-
-
Electrode and Interfacial Degradation:
-
Cause: Roughness of the transparent conductive oxide (TCO) can lead to electric field concentrations, causing localized joule heating and material breakdown. Delamination at the organic/cathode interface can also create non-emissive regions.
-
Verification:
-
Characterize the surface of your TCO substrate with AFM to assess its roughness.
-
Use cross-sectional Scanning Electron Microscopy (SEM) on a focused ion beam (FIB) cut of the device to inspect for delamination or pinholes.
-
-
Mitigation:
-
Use high-quality, smooth TCO substrates.
-
Optimize the deposition of the organic layers and the cathode to ensure good adhesion.
-
-
Issue 3: Gradual Color Shift of Emission
Question: The emission color of my OLED is shifting during operation. Why is this happening?
Answer: A color shift, or spectral instability, often points to the degradation of the host material, leading to the formation of new emissive species or a change in the energy transfer dynamics between the host and the dopant.
Troubleshooting Protocol:
-
Spectroscopic Analysis:
-
Technique: Electroluminescence (EL) and Photoluminescence (PL) spectroscopy over time.
-
Procedure:
-
Measure the EL spectrum of the device at regular intervals during operation.
-
Periodically, measure the PL spectrum of the emissive layer (if possible, in situ or on a parallel sample under similar stress conditions).
-
-
Analysis: A change in the spectral shape, such as the emergence of a new peak or a broadening of the existing one, suggests chemical modification of the carbazole derivative.[6] Exciton-induced aggregation of carbazole-based hosts can lead to the appearance of long-wavelength emission bands.[6]
-
-
Chemical Analysis of Degraded Material:
-
Technique: Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry.
-
Procedure:
-
Carefully extract the organic material from a heavily degraded device.
-
Analyze the material using FTIR to identify changes in chemical bonds. For example, the appearance of a C=O stretching band could indicate oxidation of the carbazole moiety.
-
Use techniques like TOF-SIMS to identify degradation fragments.[5]
-
-
Visualizing Degradation Pathways and Troubleshooting
To aid in understanding the complex processes, the following diagrams illustrate potential degradation pathways and a general workflow for troubleshooting.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound under various stress factors.
Experimental Workflow for Troubleshooting Device Degradation
Caption: A systematic workflow for diagnosing and addressing device degradation issues.
References
-
Aziz, H., et al. (2023). Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. Nanomaterials, 13(21), 3020. [Link]
-
Tyler, S. M., & Pemberton, J. E. (2022). Distinguishing photodegradation pathways of organic semiconductors on ITO and Ag electrode contacts using IR reflectance–absorbance spectroscopy with multivariate analysis. Journal of Materials Chemistry C, 10(1), 233-243. [Link]
-
Toray Research Center. (2022). Toray Research Center to explain its OLED device degradation analysis in an online seminar. OLED-Info. [Link]
-
Kautny, P., et al. (2014). 9-(4-Bromophenyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o330–o331. [Link]
-
Fukushima, T., et al. (2015). Material degradation of liquid organic semiconductors analyzed by nuclear magnetic resonance spectroscopy. AIP Advances, 5(8), 087124. [Link]
-
Fluxim. (2023). Analysis of TADF OLED degradation by combining advanced characterization and simulation. [Link]
-
MST. (n.d.). [Analysis Case] Degradation Analysis of Organic EL Devices Using MSDM. [Link]
-
Lee, J., et al. (2021). Encapsulation Strategies for OLEDs: From Conventional Devices to Flexible and Biointegrated Applications. Advanced Materials, 33(29), 2005435. [Link]
-
Chen, Y. (2016). Modeling of OLED Degradation for Prediction and Compensation of AMOLED Aging Artifacts. [Link]
-
Naka, S., et al. (2018). Degradation Mechanisms of Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence Molecules. The Journal of Physical Chemistry C, 122(34), 19438–19445. [Link]
-
Sharma, V. K., et al. (2014). Properties, environmental fate and biodegradation of carbazole. Reviews in Environmental Science and Bio/Technology, 13(4), 385-411. [Link]
-
Ramathilagam, C., et al. (2022). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 496–502. [Link]
-
Roncali, J., et al. (2002). Electrochemical, Conductive, and Magnetic Properties of 2,7-Carbazole-Based Conjugated Polymers. Chemistry of Materials, 14(7), 2773-2784. [Link]
-
Kehl, A., et al. (2020). Electrochemical Synthesis of Carbazoles by Dehydrogenative Coupling Reaction. Chemistry – A European Journal, 26(60), 13627-13632. [Link]
-
Park, S., et al. (2023). Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. International Journal of Molecular Sciences, 24(24), 17359. [Link]
-
Pharmaffiliates. (n.d.). 1616607-88-5| Chemical Name : this compound. [Link]
-
Gąsior-Głogowska, M., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Materials, 14(11), 3073. [Link]
-
Kehl, A., et al. (2020). Electrochemical Synthesis of Carbazoles by Dehydrogenative Coupling Reaction. ResearchGate. [Link]
-
PubChemLite. (n.d.). This compound. [Link]
-
Kautny, P., et al. (2014). 9-(4-Bromophenyl)-9H-carbazole. ResearchGate. [Link]
-
Zhang, J., et al. (2018). Effects of Phenoxazine Chromophore on Optical, Electrochemical and Electrochromic Behaviors of Carbazole–Thiophene Derivatives. Polymers, 10(12), 1335. [Link]
-
Kim, J., et al. (2021). Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds. ResearchGate. [Link]
-
Hossain, M. A., et al. (2023). Replacing the bromine group with the phenyl group. ResearchGate. [Link]
-
Warshel Chemical Ltd. (n.d.). 9-(2-Bromo-phenyl)-3-phenyl-9H-carbazole CAS 1387596-19-1. [Link]
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- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of 2-(2-bromophenyl)-9-phenyl-9H-carbazole Based Materials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-bromophenyl)-9-phenyl-9H-carbazole and related carbazole derivatives. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work. Our focus is on providing scientifically grounded explanations and actionable protocols to enhance the thermal, photochemical, and morphological stability of these critical materials, particularly in the context of organic electronics like OLEDs.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound based materials.
Q1: What are the primary degradation pathways for carbazole-based materials in electronic devices?
A1: Carbazole derivatives, while known for good thermal stability and charge transport properties, can degrade through several mechanisms, especially under operational stress in devices like OLEDs.[1][2][3] The primary pathways include:
-
Exciton-Induced Degradation: High-energy excitons, particularly in blue-emitting devices, can possess enough energy to break weaker chemical bonds within the molecule.[4][5] The C-N bond in carbazole derivatives is often susceptible to this type of degradation.[5][6]
-
Photochemical Degradation: Exposure to ambient light, especially UV radiation, can induce photochemical reactions. For this compound, the carbon-bromine (C-Br) bond is a potential site for photochemical cleavage, which can lead to the formation of reactive radical species.[7]
-
Thermal Degradation: While generally thermally stable, prolonged exposure to high temperatures can lead to decomposition. The substitution pattern on the carbazole core significantly influences its thermal stability.[8][9]
-
Morphological Instability: Amorphous thin films of organic materials can undergo crystallization or aggregation over time, especially when subjected to thermal or electrical stress.[4][10] This change in morphology can create trap states for charge carriers and lead to decreased device efficiency and lifetime.[6][11]
-
Electrochemical Instability: The formation of radical cations and anions during device operation can lead to irreversible chemical changes, contributing to long-term degradation.[12]
Q2: My device's electroluminescence spectrum is shifting to longer wavelengths during operation. What could be the cause?
A2: A red-shift in the electroluminescence (EL) spectrum is a common indicator of material degradation. This phenomenon is often attributed to the formation of molecular aggregates or new chemical species with lower energy emission.[4][6] Specifically for carbazole-based materials, exciton-induced molecular aggregation can create electronically active states that emit at longer wavelengths.[6][11] It's also possible that chemical decomposition of the carbazole molecule is creating new emissive species.[4]
Q3: How does the bromo-substitution on the phenyl ring of this compound affect its stability?
A3: The bromine atom serves multiple roles. It acts as a synthetic handle for further molecular functionalization through cross-coupling reactions, allowing for the creation of more complex and potentially more stable molecules.[1] However, the C-Br bond can also be a point of weakness. Aryl halides are susceptible to photochemical dehalogenation, where UV irradiation can lead to the cleavage of the C-Br bond.[7] This process can be facilitated by the presence of bases and a hydrogen donor. The bond dissociation energy of the C-Br bond is a critical factor in the overall stability of the molecule.
Q4: Can I improve the stability of my material by modifying its chemical structure?
A4: Absolutely. Molecular engineering is a key strategy for enhancing the stability of carbazole derivatives.[13] Some effective approaches include:
-
Introducing Bulky Substituents: Adding bulky groups, such as tert-butyl, can prevent molecular aggregation and the associated quenching of luminescence.[1]
-
Creating a Twisted Molecular Architecture: A non-planar or twisted structure can enhance thermal stability and maintain a high triplet energy by preventing strong intermolecular interactions.[13]
-
Strengthening Weak Bonds: Computational studies can help identify the weakest bonds in a molecule. Modifying the electronic properties of the molecule through the addition of electron-donating or withdrawing groups can increase the bond dissociation energy of susceptible bonds, like the C-N bond.[5][14]
-
Increasing Rigidity: Incorporating rigid planar structures, such as phenanthroimidazole, can improve thermal stability.[15]
Q5: What is morphological stability and why is it important for amorphous thin films?
A5: Morphological stability refers to the ability of an amorphous (non-crystalline) thin film to maintain its disordered structure over time and under stress.[10] This is crucial for organic electronic devices because amorphous films generally have higher quantum yields for light emission due to lower charge carrier mobilities, which increases the probability of radiative recombination.[10] If the film crystallizes, it can lead to the formation of grain boundaries that act as traps for charge carriers, reducing device efficiency and creating pathways for current leakage.[6][11] The thermal stability of the amorphous structure is often characterized by the glass transition temperature (Tg).[15]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during your experiments.
Issue 1: Rapid Decrease in Device Luminance (Short Operational Lifetime)
Your OLED device shows a rapid decline in brightness under a constant current density.
Probable Causes & Solutions
| Probable Cause | Explanation | Suggested Solution |
| Material Degradation | The organic material is breaking down due to excitons, heat, or electrochemical stress.[4][5][12] The C-N and C-Br bonds are potential weak points.[6][7] | 1. Molecular Redesign: Synthesize derivatives with higher bond dissociation energies. For example, strategically placing electron-withdrawing or -donating groups can strengthen the C-N bond.[5] Consider replacing the bromine with a more stable functional group if it's not needed for further reactions. 2. Host-Guest System Optimization: If used as a host, ensure the triplet energy is high enough to efficiently confine excitons on the guest emitter, preventing exciton-induced degradation of the host.[13] |
| Morphological Instability | The amorphous film is crystallizing or forming aggregates during operation, creating non-radiative recombination centers.[4][11] | 1. Thermal Annealing: After device fabrication, a controlled thermal annealing step below the glass transition temperature can help relax the film into a more stable amorphous state.[16] 2. Introduce Bulky Groups: Modify the molecular structure with bulky substituents to sterically hinder crystallization and aggregation.[1] |
| Poor Device Architecture | Imbalanced charge injection or transport leads to exciton accumulation at interfaces, causing localized degradation.[17] | 1. Optimize Layer Thicknesses: Adjust the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to balance charge carrier flux.[17] 2. Use an Exciton Blocking Layer (ExBL): An ExBL can confine excitons within the emissive layer, preventing them from reaching and degrading adjacent layers.[17] |
| Extrinsic Degradation | Moisture and oxygen from the ambient environment are reacting with the organic materials. | 1. Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to create a hermetic seal.[18] |
Experimental Workflow: Assessing Operational Stability
Sources
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- 18. pdf.benchchem.com [pdf.benchchem.com]
purification techniques for high-purity 2-(2-bromophenyl)-9-phenyl-9H-carbazole
Answering the urgent need for pristine materials in advanced applications, this Technical Support Center provides a comprehensive guide to the purification of 2-(2-bromophenyl)-9-phenyl-9H-carbazole. As a Senior Application Scientist, my aim is to bridge the gap between theoretical knowledge and practical laboratory challenges, offering solutions grounded in chemical principles and field-tested experience. The high-purity of this carbazole derivative is paramount for its use in applications such as Organic Light-Emitting Diodes (OLEDs), where even trace impurities can drastically reduce device lifetime and efficiency.[1][2]
This guide is structured as a dynamic troubleshooting and FAQ resource. It moves from common inquiries to specific, hands-on protocols, designed to empower researchers, scientists, and drug development professionals to overcome purification hurdles and achieve superior material purity.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities encountered during the synthesis of this compound?
Answer: The impurity profile largely depends on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: Such as 9-phenyl-9H-carbazole or the brominating/coupling agent used.
-
Regioisomers: Isomers where the "2-bromophenyl" group is attached at different positions on the carbazole core (e.g., C3, C4, or C1).
-
Homocoupled Byproducts: Products formed from the self-coupling of starting materials.
-
Partially Reacted Intermediates: For multi-step syntheses, intermediates from previous steps may carry over.[3][4]
Identifying these impurities, typically via techniques like TLC, HPLC, and NMR, is the first critical step in designing an effective purification strategy.
Q2: Which purification techniques are most effective for this compound?
Answer: A multi-step approach is almost always necessary to achieve the high purity (>99.9%) required for electronic applications. The standard workflow involves a sequence of techniques, each targeting different types of impurities.
-
Flash Column Chromatography: Excellent for bulk purification and removing compounds with significantly different polarities.[5][6]
-
Recrystallization: A powerful technique for removing closely related structural isomers and minor impurities that may co-elute during chromatography.[7]
-
Train Sublimation: Considered the gold standard for final purification of OLED-grade materials. It effectively removes non-volatile impurities and residual solvents under high vacuum.[1]
The following diagram illustrates a typical purification workflow.
Caption: General purification workflow for high-purity carbazole derivatives.
Troubleshooting Guide: Column Chromatography
Flash column chromatography is the workhorse for the initial cleanup of the crude product. Here’s how to troubleshoot common issues.
Q3: My compound is streaking on the TLC plate and eluting very slowly from the column. What's happening?
Answer: This typically indicates strong interaction with the silica gel, which can be due to excessive polarity or acidic sensitivity. Given the structure of this compound, it is relatively non-polar. If you observe streaking, consider the following:
-
Cause: The presence of highly polar impurities or slight decomposition on the acidic silica surface.
-
Solution 1 (Optimize Solvent System): Your eluent may not be polar enough to effectively move the compound. Try gradually increasing the polarity. For example, if you are using 100% Hexane, move to a 99:1 Hexane:Dichloromethane (DCM) mixture and progressively increase the DCM content.
-
Solution 2 (Deactivate Silica): If you suspect decomposition, you can use deactivated silica gel. This is done by preparing your silica slurry in an eluent containing a small amount of a base, such as 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica, preventing degradation of sensitive compounds.[8][9]
Q4: My product is not separating from an impurity. How can I improve the resolution?
Answer: Co-elution is a common challenge when impurities have similar polarities to the target compound.
-
Cause: The chosen solvent system does not provide sufficient selectivity between your product and the impurity.
-
Solution 1 (Solvent System Refinement): Test a variety of solvent systems with different selectivities. Instead of just a hexane/DCM gradient, consider systems like hexane/toluene or hexane/ethyl acetate. Toluene, in particular, can offer different selectivity for aromatic compounds due to potential π-π interactions.
-
Solution 2 (Change Stationary Phase): If solvent optimization fails, consider a different stationary phase. Alumina (neutral or basic) can provide a different separation profile compared to silica and may resolve the co-eluting species.[8]
| Solvent System (Eluent) | Typical Application / Rationale |
| Hexane / Dichloromethane (DCM) | Standard choice for non-polar to moderately polar compounds. Good resolving power.[5] |
| Hexane / Toluene | Effective for separating aromatic compounds, leveraging π-π interaction differences. |
| Hexane / Ethyl Acetate | Increases polarity more significantly; useful if impurities are much more polar.[6] |
| Caption: Common eluent systems for column chromatography of carbazole derivatives. |
Troubleshooting Guide: Recrystallization
Recrystallization is essential for achieving high crystallographic purity and removing stubborn isomers.
Q5: My compound "oils out" of the solution instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution above its melting point, often because the solution is supersaturated or the cooling is too rapid.[7]
-
Cause: The boiling point of the solvent is higher than the melting point of the solute, or significant impurities are present, depressing the melting point.
-
Solution 1 (Add More Solvent): The most common fix is to reheat the mixture to redissolve the oil, add a small amount of additional hot solvent (the "soluble" solvent in a mixed system), and then allow it to cool more slowly. This reduces the saturation level at higher temperatures.[7]
-
Solution 2 (Slow Cooling): Rapid cooling encourages precipitation rather than crystallization. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to promote the formation of a well-ordered crystal lattice that excludes impurities.
-
Solution 3 (Change Solvent System): If the problem persists, choose a solvent or solvent pair with a lower boiling point.
Caption: Decision tree for troubleshooting when a compound "oils out".
Q6: I am getting very low recovery after recrystallization. How can I improve the yield?
Answer: Low recovery is a common trade-off for high purity, but it can be optimized.
-
Cause 1 (Too Much Solvent): Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[7]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. If you've already added too much, you can carefully evaporate some of the solvent to re-saturate the solution before cooling.
-
-
Cause 2 (Inappropriate Solvent): The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[10] If your compound remains soluble after cooling in an ice bath, the solvent is not suitable. You may need to switch to a less effective solvent or use a binary solvent system (e.g., a "good" solvent like chloroform in which the compound is soluble, and a "poor" solvent like ethanol or hexane in which it is not).[4]
-
| Solvent / System | Rationale |
| Dichloromethane / Hexane | A common binary system. Dissolve in minimal hot DCM, then slowly add hexane until turbidity appears. Reheat to clarify and cool slowly. |
| Chloroform / Ethanol | Reported for similar carbazole derivatives.[4] Chloroform acts as the soluble solvent, ethanol as the anti-solvent. |
| Toluene | A single-solvent system. Good for aromatic compounds, may require cooling to 0°C or below for good crystal precipitation. |
| Caption: Potential solvent systems for recrystallization. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a crude product of moderate purity where the main impurities have different polarities.
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). The ideal system gives the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing (Slurry Method): a. In a fume hood, measure the required amount of silica gel (typically 50-100 times the weight of your crude product) into a beaker.[11] b. Add your initial, least polar eluent (e.g., 100% hexane) to create a pourable slurry. c. Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. d. Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing. Add more eluent as needed to prevent the silica from running dry.[11]
-
Sample Loading: a. Dissolve your crude this compound in a minimal amount of a strong solvent like DCM. b. Add a small amount of silica gel to this solution and evaporate the solvent completely to create a dry, free-flowing powder ("dry loading"). c. Carefully add this powder to the top of the packed column. Add another thin layer of sand on top to protect the surface.
-
Elution and Fraction Collection: a. Fill the column with the eluent. b. Open the stopcock and begin collecting fractions in test tubes. c. Monitor the fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions into a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified solid.[11]
Protocol 2: Recrystallization
This protocol is for purifying the product obtained from column chromatography.
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or binary solvent system (e.g., Chloroform/Ethanol).
-
Dissolution: Place the solid in an Erlenmeyer flask. Add the primary solvent (e.g., chloroform) dropwise while heating and swirling until the solid just dissolves. Avoid adding a large excess.
-
Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot gravity filtration to remove them.
-
Crystallization: a. If using a binary system, add the anti-solvent (e.g., ethanol) dropwise to the hot solution until it becomes slightly cloudy (the point of saturation). Add a drop or two of the primary solvent to redissolve the precipitate. b. Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: a. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. b. Allow the crystals to air dry on the filter, then transfer them to a watch glass for final drying in a vacuum oven.
By methodically applying these techniques and troubleshooting principles, researchers can confidently achieve the high level of purity required for demanding applications.
References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). [Link]
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University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
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Islam, S., et al. The utility of supercritical fluid chromatography for the separation and potential purification of organic light-emitting diode (OLED) materials. ChemRxiv. (2023). [Link]
-
Macsen Labs. Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025-06-16). [Link]
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Scribd. Organic Compound Purification Guide. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
-
Kautny, P., et al. 9-(4-Bromophenyl)-9H-carbazole. Acta Crystallographica Section E, E70(8), o869. (2014). [Link]
-
ResearchGate. 5.1: Purity of OLED-Materials and the Implication on DevicePerformance. [Link]
-
The Royal Society of Chemistry. Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior - Supporting Information. [Link]
-
Shimadzu. Purification of Organic Light-Emitting Diode Materials. [Link]
-
National Center for Biotechnology Information. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. Acta Crystallographica Section E, 77(Pt 11), 1098–1105. (2021). [Link]
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MBRAUN. Material Purification. [Link]
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Atlantis Press. Research on purification of refined carbazole and anthracene by Solvent crystallization. [Link]
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Merck Group. Purity of OLED-Materials and the Implication on Device-Performance. (2010-05-25). [Link]
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The Royal Society of Chemistry. Supplementary Information Bicarbazole-triazine hybrid typed mixed host materials for blue phosphorescent OLEDs with enhanced efficiency and lifetime. [Link]
-
SIELC Technologies. Separation of 9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]- on Newcrom R1 HPLC column. [Link]
-
ResearchGate. New carbazole-based conjugated frameworks for carbon dioxide capture and water purification: Insights on the adsorptive sites' chemistry. [Link]
-
PubMed. Unique Organic Crystal Skeleton Based on N-Phenyl-Carbazole Derivatives with Adjustable Room Temperature Phosphorescence and Highly Stable Inclusion Ability to Dichloromethane. (2024-08-20). [Link]
-
Chemistry Stack Exchange. What is the real cause of burn-in effect on OLED(organic light emitting diode) displays and how can burn-in effect be solved? (2022-11-10). [Link]
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-
The Royal Society of Chemistry. Electronic Supplementary Information Synthesis of Novel Styryl-N-isopropyl-9H-carbazoles for Designing trans-conjugated Regular. [Link]
-
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-
ResearchGate. Synthesis, Design, Biological And Anti-oxidant Assessment Of Some New 9h-carbazole Derivatives. (2024-07-21). [Link]
-
ResearchGate. (PDF) Synthesis of new 9H-Carbazole derivatives. (2020-04-27). [Link]
-
ResearchGate. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. [Link]
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overcoming solubility issues of 2-(2-bromophenyl)-9-phenyl-9H-carbazole in organic solvents
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the experimental intricacies of novel chemical compounds is a significant challenge. This guide is dedicated to providing you, our fellow researchers and drug development professionals, with in-depth, practical solutions for overcoming the solubility issues associated with 2-(2-bromophenyl)-9-phenyl-9H-carbazole.
The core of this molecule is a large, rigid, and aromatic carbazole ring system. The addition of two bulky phenyl groups, one of which is brominated, further increases its molecular weight and non-polar character. This structure leads to strong intermolecular π-π stacking interactions in the solid state, resulting in high lattice energy that is difficult for many common organic solvents to overcome. This guide will walk you through a logical progression of troubleshooting steps, from fundamental solvent selection to advanced solubilization techniques, explaining the scientific principles behind each recommendation.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
Use this guide to systematically address solubility challenges. We begin with the simplest approaches and progress to more complex but powerful techniques.
Initial Assessment: Understanding the Problem
Question: My this compound won't dissolve in my chosen solvent. What's the first step?
Answer: The first step is to systematically characterize the problem. Before attempting advanced methods, confirm that you are not dealing with a simple issue of concentration or dissolution rate.
-
Verify Concentration: Are you attempting to create a solution that is too concentrated? Start by attempting to dissolve a very small amount of the compound (e.g., <1 mg) in a larger volume of solvent (e.g., 1-2 mL).
-
Increase Agitation & Temperature: Some compounds are slow to dissolve. Use a vortex mixer or magnetic stirrer to provide consistent agitation. Gently warming the solution can also significantly increase both the rate of dissolution and the saturation solubility.[1][2] Caution: Only apply heat if you are certain the compound is thermally stable at that temperature and be mindful of the solvent's boiling point.[3]
-
Particle Size Reduction: If you have solid material, grinding it into a finer powder using a mortar and pestle will increase the surface area available for solvation, which can improve the dissolution rate.[4][5][6]
If these initial steps fail, it confirms a fundamental incompatibility between your solute and solvent, and you should proceed to the systematic troubleshooting workflow below.
Systematic Solubility Enhancement Workflow
This workflow provides a logical progression from basic solvent screening to advanced formulation strategies.
Caption: Logical workflow for troubleshooting solubility issues.
FAQs & In-Depth Protocols
This section provides detailed answers and step-by-step protocols for the key stages of the troubleshooting workflow.
Q1: Which specific organic solvents should I try first and why?
Answer: Based on the molecular structure—a large, non-polar aromatic system—you should prioritize solvents with similar characteristics, following the "like dissolves like" principle.[7] The parent carbazole molecule is known to be readily soluble in non-polar solvents like chloroform and borderline solvents like acetonitrile.[8]
We recommend screening solvents from two main categories, starting with non-polar aprotic solvents where success is most likely.
| Solvent Category | Recommended Solvents | Rationale & Mechanism | Boiling Point (°C) |
| Non-Polar Aprotic | Toluene, Dichloromethane (DCM), Chloroform | These solvents have low polarity and can effectively solvate large aromatic systems through van der Waals forces and π-π interactions, disrupting the crystal lattice of the solute. | Toluene: 111DCM: 40Chloroform: 61 |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | These solvents have higher dielectric constants and dipole moments. While less "like" the solute, they are powerful solvents. DMF, for instance, can form hydrogen bonds with the N-H group of carbazole, significantly enhancing solubility.[9] DMSO is another strong, versatile solvent for many organic compounds.[1] | DMF: 153DMSO: 189THF: 66 |
Experimental Protocol: Solvent Screening
-
Preparation: Aliquot 1 mg of this compound into several separate, small, clean glass vials.
-
Addition of Solvent: To each vial, add 1 mL of a different test solvent from the table above.
-
Dissolution: Cap each vial securely. Agitate vigorously using a vortex mixer for 30-60 seconds.
-
Observation: Let the vials stand for 5-10 minutes. Observe each for signs of dissolution. A "good" solvent will yield a completely clear solution with no visible solid particles.
-
Heating (Optional): If a solvent shows partial success, gently warm the vial (e.g., to 40-50°C) to see if solubility improves. Allow it to cool to room temperature to check for precipitation.
Q2: Single solvents are not working well enough. How do I use a co-solvent system?
Answer: Co-solvency is the technique of using a mixture of solvents to enhance the solubility of a compound that is poorly soluble in the individual components.[10][11][12] The goal is to create a solvent environment with an intermediate polarity that is more favorable for the solute.[13]
Causality: A highly non-polar solvent like toluene might interact well with the aromatic rings but fail to solvate a slightly more polar region of the molecule. Conversely, a moderately polar solvent like acetone might not be lipophilic enough. A mixture (e.g., 90:10 Toluene:Acetone) can provide a "best of both worlds" environment, disrupting the solute-solute interactions more effectively than either solvent alone.[14]
Experimental Protocol: Co-Solvent System Development
-
Select a Primary Solvent: Choose the "best" single solvent from your initial screening (e.g., Toluene). This will be the major component of your mixture.
-
Select a Miscible Co-solvent: Choose a second, fully miscible solvent with a different polarity (e.g., Acetone, THF, or Acetonitrile).
-
Prepare Mixtures: Create a series of binary mixtures in different ratios (e.g., 9:1, 4:1, 1:1 v/v) of your primary solvent to your co-solvent.
-
Test Solubility: Using the protocol from Q1, test the solubility of your compound in each of the co-solvent mixtures.
-
Optimization: You may find that a specific ratio provides optimal solubility. For example, a small amount of a more polar co-solvent might be all that is needed. This is a simple and effective method for many applications.[11]
Q3: My application requires an aqueous or semi-aqueous solution, but the compound is insoluble in water. What are my options?
Answer: When aqueous compatibility is required for applications like biological assays, you must turn to advanced solubilization techniques that create thermodynamically stable aqueous dispersions or solutions. The two most common methods for this are micellar solubilization with surfactants and inclusion complexation with cyclodextrins.
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles in water.[15] These micelles have a hydrophobic (lipophilic) core and a hydrophilic (polar) shell. Your non-polar carbazole compound can be encapsulated within the hydrophobic core, while the hydrophilic exterior of the micelle allows it to be stably dispersed in water.[16][17]
Caption: Encapsulation of a hydrophobic molecule within a surfactant micelle.
Recommended Surfactants:
-
Polysorbates (e.g., Tween® 20, Tween® 80): Non-ionic, low-toxicity surfactants widely used in pharmaceutical and biological applications.[18]
-
Polyoxyl Castor Oils (e.g., Kolliphor® EL): Another class of non-ionic surfactants effective for solubilizing very hydrophobic compounds.[16]
Experimental Protocol: Surfactant-based Solubilization
-
Prepare Surfactant Stock: Prepare a 10% (w/v) stock solution of your chosen surfactant (e.g., Tween® 80) in your desired aqueous buffer (e.g., PBS).
-
Dissolve Compound in Organic Solvent: Dissolve a known quantity of this compound in a minimal amount of a volatile organic solvent in which it is highly soluble (e.g., Chloroform or DCM).
-
Create Thin Film: In a round-bottom flask, remove the organic solvent using a rotary evaporator to create a thin, dry film of the compound on the glass surface. This maximizes the surface area for interaction.
-
Reconstitution: Add the aqueous surfactant solution to the flask. Agitate vigorously (vortex, sonicate) until the film is completely lifted and the solution becomes a clear, stable dispersion. This may take some time.
-
Final Formulation: The resulting product is a micellar solution of your compound, ready for dilution in aqueous media.
Mechanism: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity, forming a truncated cone or "bucket" shape.[][20] A poorly soluble "guest" molecule like your carbazole derivative can fit into the hydrophobic "host" cavity, forming an inclusion complex.[5][21] This complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent aqueous solubility of the guest molecule.[22][23]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A modified β-cyclodextrin with high aqueous solubility and low toxicity, making it a very common choice in drug development.[23]
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in parenteral formulations.[23]
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in water or your desired buffer (e.g., 20-40% w/v).
-
Add Compound: Add the solid this compound directly to the cyclodextrin solution.
-
Complexation: Vigorously stir the mixture at room temperature. This process can take several hours to reach equilibrium. Gentle heating (40-60°C) can accelerate complexation.
-
Clarification: Once equilibrium is reached, there may be some undissolved compound. Centrifuge or filter the solution (using a 0.22 µm filter) to remove any remaining solid, yielding a clear solution of the drug-cyclodextrin complex.
References
- A Review of Hydrotropic Solubilization Techniques for Enhancing the Bioavailability of Poorly Soluble Drugs. PubMed.
- A review: Hydrotropy a solubility enhancing technique.
- Cosolvent. Wikipedia.
- Hydrotropy- A brief insight into the Solubility Enhancement Technique. Ijaresm.
- Enhancing Solubility of Poorly Water-Soluble Drugs Using Hydrotropes. Source Not Found.
- Co-solvency and anti-solvent method for the solubility enhancement. Source Not Found.
- A Review: “Hydrotropy” Techniques to increase the solubility of Drug.
- Co-solvency: Significance and symbolism. Source Not Found.
- Carbazole. Solubility of Things.
- Determination of the Hansen Solubility Parameter from the Structural Composition D
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
- (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- An In-depth Technical Guide to the Solubility of 9-Hexylcarbazole in Organic Solvents. Benchchem.
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
- SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
- ENHANCEMENT OF SOLUBILITY; AN OVERVIEW.
- Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K | Request PDF. Source Not Found.
- I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why? Source Not Found.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- The Role of Surfactants in Solubiliz
- Solubility enhancement and application of cyclodextrins in local drug delivery. Source Not Found.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
- Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation. Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - PubMed Central - NIH.
- This compound. Chem-Impex.
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Technical Support Center: Mitigating Efficiency Roll-Off in Carbazole-Based PhOLEDs
Prepared by: Gemini, Senior Application Scientist
This guide serves as a technical resource for researchers and scientists working with phosphorescent Organic Light-Emitting Diodes (OLEDs), particularly those utilizing carbazole-based host materials like 2-(2-bromophenyl)-9-phenyl-9H-carbazole. Our focus is to provide in-depth troubleshooting strategies and foundational knowledge to address the critical challenge of efficiency roll-off at high brightness levels.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses common conceptual questions regarding efficiency roll-off and the role of materials in device performance.
Q1: What is "efficiency roll-off" in the context of an OLED?
A1: Efficiency roll-off is the phenomenon where the quantum efficiency of an OLED decreases as the operating current density and brightness increase.[1] While a device might show high efficiency at low brightness, this efficiency can drop significantly at the higher levels required for display and lighting applications.[1] This reduction in performance is a major obstacle to the commercial viability of OLEDs in high-brightness applications.
Q2: What are the primary physical mechanisms that cause efficiency roll-off in phosphorescent OLEDs (PhOLEDs)?
A2: In PhOLEDs, the long lifetime of triplet excitons (on the order of microseconds) makes them susceptible to quenching at high densities.[2][3] The two dominant quenching mechanisms are:
-
Triplet-Triplet Annihilation (TTA): An interaction between two triplet excitons where one is non-radiatively annihilated, and the other is promoted to a higher-energy state which then decays, often non-radiatively.[4][5][6] This process is a primary contributor to both efficiency roll-off and material degradation.[5][6]
-
Triplet-Polaron Quenching (TPQ): Also known as Triplet-Charge Annihilation, this occurs when a triplet exciton is quenched by a charge carrier (a polaron).[6][7] This mechanism becomes particularly significant when there is an imbalance of charge carriers (holes and electrons) within the emissive layer, leading to an accumulation of one type of charge.[7][8]
These quenching events dissipate energy non-radiatively, reducing the number of excitons that can contribute to light emission and thus lowering the device's overall efficiency.
Caption: Primary quenching pathways leading to efficiency roll-off in PhOLEDs.
Q3: What is the role of a host material like this compound in an OLED device?
A3: In a PhOLED, the emissive layer (EML) typically consists of a host material doped with a phosphorescent emitter (guest). The host material, such as a carbazole derivative, serves several critical functions:
-
Energy Transfer: It facilitates the transfer of energy to the guest emitter molecules where light is generated.
-
Charge Transport: It provides the medium for electrons and holes to travel and meet to form excitons.[9] Carbazole derivatives are known for good charge transport capabilities.[9][10]
-
Emitter Dispersion: It separates the emitter molecules, preventing aggregation which can lead to self-quenching and a decrease in photoluminescence quantum yield.[10]
The properties of the host material, such as its triplet energy level and its ability to transport both holes and electrons (bipolar character), are crucial for achieving high efficiency and low roll-off.[11]
Q4: How does the molecular design of the host impact roll-off?
A4: The molecular structure of the host is paramount. Key considerations include:
-
High Triplet Energy (T₁): The host's triplet energy must be higher than that of the phosphorescent dopant to prevent unwanted energy back-transfer and to effectively confine excitons on the emitter molecules.[11]
-
Charge Transport Balance: A host with balanced hole and electron mobility (bipolar character) is essential.[8][12] If one carrier type moves much faster than the other, the recombination zone will be narrow and shifted towards one of the interfaces. This leads to high local densities of excitons and polarons, exacerbating TTA and TPQ.[7][8]
-
Thermal and Morphological Stability: Materials like carbazoles offer excellent thermal stability.[10] A high glass transition temperature (Tg) ensures the thin film morphology remains stable during operation, preventing performance degradation.
Part 2: Troubleshooting Guide - Diagnosing and Solving Experimental Issues
This section provides a structured, Q&A-style approach to common experimental problems encountered when fabricating and testing devices with carbazole-based hosts.
Problem 1: My device shows high peak efficiency, but it rolls off dramatically at current densities above 10 mA/cm². What is the likely cause and how can I fix it?
This is a classic sign that bimolecular quenching processes (TTA and TPQ) are dominating at high current densities. The primary goal is to broaden the exciton recombination zone and balance the charge carriers within the EML.
Causality and Troubleshooting Workflow:
Caption: Workflow for diagnosing and mitigating high efficiency roll-off.
Step-by-Step Solutions:
-
Balance Charge Injection/Transport: An imbalance of holes and electrons is a common cause of TPQ.[7]
-
Action: Systematically vary the thickness of your Hole Transport Layer (HTL) and Electron Transport Layer (ETL). For example, if your host is hole-dominant, try thickening the ETL or using a material with higher electron mobility to slow holes and speed up electrons, respectively. This helps to balance the charge carrier ratio in the EML.[7][13]
-
Rationale: Adjusting layer thicknesses alters the electrical field distribution and carrier transit times, shifting the recombination zone to a more central and broader location within the EML. A broader zone reduces local exciton and polaron densities, thereby suppressing TTA and TPQ.[14]
-
-
Employ a Mixed-Host Architecture:
-
Action: Instead of a single host, create a mixed host by co-evaporating your primary carbazole host (which is likely hole-transporting) with an electron-transporting host material.
-
Rationale: A mixed-host system can significantly improve the bipolar character of the EML, facilitating more balanced charge transport directly within the emissive region.[8] This leads to a wider recombination zone and reduced roll-off.
-
-
Implement a Double Emissive Layer (DEL) Structure:
-
Action: Fabricate a device with two adjacent emissive layers. For example, one layer could be your carbazole host doped with the emitter, and the second could be a more electron-transporting host doped with the same emitter.
-
Rationale: The interface between the two EMLs can effectively distribute the recombination of excitons across a wider area, preventing their accumulation and reducing annihilation rates.[14]
-
Problem 2: My device's peak External Quantum Efficiency (EQE) is consistently low, and the turn-on voltage is high.
This issue often points to problems that occur before high-current roll-off becomes dominant, such as poor charge injection, exciton quenching at interfaces, or the presence of chemical impurities.
Step-by-Step Solutions:
-
Verify Material Purity:
-
Action: Purify all organic materials, including your this compound host, via temperature-gradient sublimation. Impurities are a major cause of performance degradation.[10][15]
-
Rationale: Chemical impurities can act as charge traps or non-radiative recombination centers (quenching sites).[16] Traps hinder charge transport, leading to higher required voltages, and quenching sites reduce the number of excitons that can emit light, lowering EQE.[15][16]
-
-
Optimize Substrate Cleaning and Handling:
-
Action: Implement a rigorous, multi-step substrate cleaning protocol (e.g., Decon, DI water, acetone, IPA in sonication baths, followed by UV-Ozone or O₂ plasma treatment). Handle substrates only with clean tweezers and minimize exposure to ambient air.[17]
-
Rationale: A contaminated or poorly prepared ITO surface leads to poor film adhesion and creates injection barriers. Dust particles can cause electrical shorts, leading to device failure.[17][18]
-
-
Check for Interfacial Quenching:
-
Action: Fabricate devices where you insert a thin (2-5 nm) undoped layer of a wide-bandgap material between the transport layers and the EML.
-
Rationale: Mismatched energy levels at the HTL/EML or EML/ETL interfaces can cause charge accumulation.[19] This accumulation not only hinders device operation but also creates a region where excitons can be quenched by the dense sheet of polarons, a phenomenon known as interfacial exciton-polaron quenching.[19] An interlayer can help confine excitons within the EML and away from these interfaces.
-
Problem 3: I am experiencing poor device yield, with many pixels shorting out during testing.
Device shorts are almost always related to the physical integrity of the device stack and are a common challenge in OLED manufacturing.[18]
Step-by-Step Solutions:
-
Refine the Cathode Evaporation Process:
-
Action: Evaporate the metal cathode at a slow, controlled rate (< 2 Å/s). Ensure the substrate is not excessively heated during deposition.
-
Rationale: The final cathode deposition is a critical and failure-prone step.[17] Aggressive evaporation can cause the hot metal atoms to penetrate the underlying organic layers, creating a direct electrical path (a short) between the cathode and anode. Molten metals like aluminum can also be highly reactive.[17]
-
-
Inspect Film Morphology:
-
Action: Use Atomic Force Microscopy (AFM) to inspect the surface roughness of your organic layers.
-
Rationale: Rough or crystalline film growth can create peaks and valleys. If a peak is large enough, it can pierce through subsequent layers, creating a shorting pathway once the cathode is deposited. The goal is to achieve smooth, amorphous films.
-
-
Improve Environmental Control:
-
Action: Ensure your entire fabrication process, from substrate cleaning to encapsulation, is performed in a Class 1000 cleanroom or better and that all depositions occur in a high-vacuum chamber (<10⁻⁶ Torr).[17]
-
Rationale: Particulate contamination is a primary cause of shorts.[18] A single dust particle can be larger than the entire OLED device stack, creating a clear path for a short circuit. Oxygen and water can degrade the organic materials and reactive cathode layers.[17]
-
Part 3: Protocols and Methodologies
Protocol 1: Standard Fabrication of a Multilayer Phosphorescent OLED
This protocol outlines the fabrication of a standard PhOLED structure using thermal evaporation.
-
Substrate Preparation:
-
Load pre-patterned Indium Tin Oxide (ITO) coated glass substrates into a substrate holder.
-
Sequentially sonicate in detergent (e.g., Decon 90), deionized (DI) water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.
-
Dry the substrates with a nitrogen (N₂) gun.
-
Treat with UV-Ozone or O₂ plasma for 10 minutes to increase the ITO work function and remove organic residues.
-
Immediately transfer to the high-vacuum thermal evaporation chamber.
-
-
Layer Deposition:
-
Evacuate the chamber to a base pressure below 5 x 10⁻⁷ Torr.
-
Deposit the following layers sequentially. Deposition rates should be monitored with a quartz crystal microbalance (QCM).
-
Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN at 0.5 Å/s.
-
Hole Transport Layer (HTL): e.g., 40 nm of TAPC at 1.0 Å/s.
-
Emissive Layer (EML): Co-evaporate 30 nm of the this compound (host) and the phosphorescent emitter (guest). A typical rate for the host is 1.0 Å/s, with the guest rate adjusted to achieve the desired doping concentration (e.g., 8-15 wt%).
-
Electron Transport Layer (ETL): e.g., 40 nm of TPBi at 1.0 Å/s.
-
Electron Injection Layer (EIL): e.g., 1 nm of Lithium Fluoride (LiF) at 0.1 Å/s.
-
Cathode: 100 nm of Aluminum (Al) at 2.0 Å/s.
-
-
-
Encapsulation:
-
Without breaking vacuum, transfer the completed devices into an inert nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-cured epoxy and a glass coverslip to protect them from oxygen and moisture.
-
Protocol 2: Characterization of Efficiency Roll-Off
-
Equipment: Source measure unit (SMU), calibrated photodiode/spectrometer, light-tight testing chamber.
-
Measurement:
-
Place the encapsulated device in the test chamber and contact the anode and cathode with probes from the SMU.
-
Apply a forward voltage sweep, measuring the current density (J) through the device and the light output (luminance, L) simultaneously.
-
Capture the electroluminescence spectrum at several current densities to check for color stability.
-
-
Calculation:
-
Current Efficiency (cd/A): Calculate as L / J.
-
External Quantum Efficiency (EQE %): This requires careful calibration of the photodiode with respect to the device's emission spectrum and viewing angle. It represents the ratio of photons emitted to electrons injected.
-
Roll-Off Analysis: Plot EQE as a function of current density or luminance. The roll-off is often quantified as the percentage drop in EQE from its peak value to its value at a standard luminance, such as 1000 cd/m².
-
Part 4: Data Interpretation and Advanced Strategies
The table below summarizes the expected effects of the troubleshooting actions on key device performance metrics.
| Strategy Implemented | Expected Impact on Peak EQE | Expected Impact on Roll-Off | Expected Impact on Turn-On Voltage | Primary Rationale |
| Purify Materials | ▲ Significant Increase | ▲ Slight Improvement | ▼ Decrease | Removes quenching sites and charge traps.[16] |
| Optimize HTL/ETL Thickness | ► No Major Change | ▲ Significant Improvement | ► No Major Change | Balances charge carriers, broadens recombination zone.[7] |
| Use Mixed-Host EML | ▲ Slight Improvement | ▲ Significant Improvement | ▼ Slight Decrease | Improves bipolar transport within the EML.[8] |
| Use Double EML (DEL) | ► No Major Change | ▲ Significant Improvement | ► No Major Change | Spatially separates the recombination zone.[14] |
| Improve Cathode Deposition | ▲ Increase (via yield) | ► No Major Change | ► No Major Change | Reduces shorts and improves device yield/reliability.[17] |
References
-
Wei, Y., et al. (2012). Improving efficiency roll-off in phosphorescent OLEDs by modifying the exciton lifetime. Optics Express, 20(S6), A996-A1001. [Link]
-
Khan, M. A., et al. (2019). Effect of the Host on Deep-Blue Organic Light-Emitting Diodes Based on a TADF Emitter for Roll-Off Suppressing. Materials, 12(18), 2949. [Link]
-
Lee, S. Y., et al. (2013). Suppression of efficiency roll off in blue phosphorescent organic light-emitting devices using double emission layers with additional carrier-transporting material. Applied Physics Letters, 102(15), 153301. [Link]
-
Lin, T., et al. (2022). An intermediate model for fitting triplet-triplet annihilation in phosphorescent organic light emitting diode materials. The Journal of Chemical Physics, 157(10), 104901. [Link]
-
Sinha, S., et al. (2008). Reduced efficiency roll-off in phosphorescent organic light emitting diodes at ultrahigh current densities by suppression of triplet-polaron quenching. Applied Physics Letters, 93(3), 033304. [Link]
-
Lin, T., et al. (2022). An intermediate model for fitting triplet–triplet annihilation in phosphorescent organic light emitting diode materials. AIP Publishing. [Link]
-
Pols, M. C. W. M. (2018). Triplet-Triplet Annihilation in Organic Light Emitting Diodes. TUE Research portal - Eindhoven University of Technology. [Link]
-
Bobbert, P. A., et al. (2025). An integrated study of triplet exciton quenching processes in phosphorescent OLEDs. Proc. SPIE PC13588. [Link]
-
Ha, J., et al. (2022). Efficiency roll-off in TADF OLEDs. Research Communities by Springer Nature. [Link]
-
Kim, M., et al. (2024). Efficiency Roll-Off Suppression in Solution-Processed Organic Light-Emitting Diodes through a Bipolar Host Design. ACS Materials Letters. [Link]
-
Lee, J., et al. (2020). Sub–turn-on exciton quenching due to molecular orientation and polarization in organic light-emitting devices. Science Advances, 6(32), eabb3904. [Link]
-
Jiang, J. (2020). Investigation of Triplet-induced Annihilation in Phosphorescent and Thermally activated delayed fluorescent organic light-emitting diodes. Sungkyunkwan University. [Link]
-
Yang, K., et al. (2025). Oral: Interfacial Exciton-Polaron Quenching in Organic Light-Emitting Diodes. APS Global Physics Summit 2025. [Link]
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Lee, C. W., et al. (2011). Efficiency Roll-Off in Blue Emitting Phosphorescent Organic Light Emitting Diodes with Carbazole Host Materials. ResearchGate. [Link]
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Zhang, D., et al. (2018). Suppressing Efficiency Roll-Off of TADF Based OLEDs by Constructing Emitting Layer With Dual Delayed Fluorescence. Frontiers in Chemistry, 6, 226. [Link]
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van der Zee, B., et al. (2024). Inverted device architecture for high efficiency single-layer organic light-emitting diodes with imbalanced charge transport. Nature Communications, 15, 4178. [Link]
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Chempur. Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermediates. [Link]
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Wang, D-K., et al. (2022). Efficient OLEDs with Alleviated Efficiency Roll-Off Based on MR-TADF Materials Containing Indolo[3,2,1-jk]carbazole. Advanced Materials, 34(12), 2108631. [Link]
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Park, J., et al. (2020). Achievement of high efficiency with extremely low efficiency roll-off in solution-processed thermally activated delayed fluorescence OLEDs manufactured using xanthone-based bipolar host materials. Journal of Materials Chemistry C, 8(3), 963-970. [Link]
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Zhao, F., et al. (2018). Exciton dynamics of the efficiency roll-off of exciplex-based OLEDs and low efficiency roll-off phosphorescence OLEDs based on an exciplex as the host. Journal of Materials Chemistry C, 6(1), 160-169. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. OLED Intermediate Synthesis: The Role of Brominated Carbazole Precursors. [Link]
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S, S., & P, P. (2024). Maximising OLED performance: Unleashing the power of stacking transport, injection and blocking layers along with different emissive materials. Pramana – Journal of Physics, 98(2), 141. [Link]
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Zhang, D., et al. (2018). Suppressing Efficiency Roll-Off of TADF Based OLEDs by Constructing Emitting Layer With Dual Delayed Fluorescence. Frontiers in Chemistry, 6, 226. [Link]
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Spindler, J. (2021). OLED Manufacturing Challenges and Solutions. Scribd. [Link]
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Zassowski, P., et al. (2016). Role of Charge–carrier Trapping in Organic Optoelectronic Devices. International Journal of Photoenergy. [Link]
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Zhang, X., et al. (2021). Improving the performance of OLEDs by controlling the molecular orientation in charge carrier transport layers. Optics Express, 29(11), 16987-16999. [Link]
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Lüttgens, E., & Meerheim, R. (2013). Manufacturing of OLEDs – challenges and solutions. eeNews Europe. [Link]
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Nair, A. K., et al. (2023). Probing charge carrier and triplet dynamics in TADF-based OLEDs using transient electroluminescence studies. Applied Physics Letters, 122(20), 203301. [Link]
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Matulaitis, T., et al. (2022). Highly efficient TADF OLEDs with low efficiency roll-off based on novel acridine–carbazole hybrid donor-substituted pyrimidine derivatives. ResearchGate. [Link]
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Murawski, C., et al. (2013). Efficiency roll-off in organic light-emitting diodes. Advanced Materials, 25(47), 6801-27. [Link]
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Spindler, J. (2015). Problems and Opportunities in OLED Lighting Manufacturing. [Link]
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Chemzschina. The Role of Carbazole Derivatives in Modern Organic Electronics. [Link]
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Park, Y. S., et al. (2021). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Dyes and Pigments, 188, 109191. [Link]
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optimizing annealing conditions for 2-(2-bromophenyl)-9-phenyl-9H-carbazole films
An invaluable resource for researchers and scientists, this Technical Support Center provides in-depth guidance on optimizing the thermal annealing conditions for 2-(2-bromophenyl)-9-phenyl-9H-carbazole films. As a Senior Application Scientist, this guide synthesizes established principles of materials science with practical, field-tested advice to help you navigate the complexities of thin-film processing and achieve superior device performance.
Introduction: The Rationale for Annealing Carbazole-Based Films
Thermal annealing is a critical post-deposition treatment used to enhance the quality and performance of organic semiconductor films. For materials like this compound, which are promising for applications in organic electronics such as OLEDs, the as-deposited films are often amorphous or possess a high density of structural defects.[1] Annealing provides the necessary thermal energy to induce molecular rearrangement, leading to significant improvements in the film's structural and photophysical properties.
The primary goals of annealing are:
-
Enhanced Crystallinity: To transition the film from an amorphous to a more ordered or polycrystalline state, which can improve charge transport.[1]
-
Morphological Control: To increase grain size and reduce surface roughness, promoting uniform device characteristics.[2][3]
-
Defect Mitigation: To reduce structural defects and relieve internal stresses that can act as charge traps or quenching sites.[1]
-
Improved Interfacial Contact: To ensure better contact between the organic film and adjacent layers (e.g., electrodes or charge transport layers).
This guide will walk you through the key parameters, troubleshooting common issues, and provide standardized protocols for characterization.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the annealing process?
A1: The three most critical parameters that synergistically determine the final film properties are:
-
Annealing Temperature (Ta): This is the most influential parameter. It must be high enough to provide sufficient molecular mobility but remain below the material's melting point (Tm) or glass transition temperature (Tg) to avoid film degradation or dewetting.[4]
-
Annealing Time (ta): The duration of the heat treatment affects the extent of crystallization and morphological evolution. Longer times can lead to larger grain sizes but may also cause degradation if the temperature is too high.
-
Annealing Atmosphere: The gaseous environment (e.g., high vacuum, inert gas like N2 or Ar, or controlled oxygen levels) is crucial. It prevents chemical degradation, such as oxidation, which can be detrimental to the material's electronic properties.[5][6] For many organic materials, an inert atmosphere or vacuum is strongly preferred.[5]
Q2: How do I determine a suitable starting annealing temperature for a new material like this compound?
A2: A systematic approach is required.
-
Thermal Analysis: First, perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) on the bulk powder of your material. TGA will identify the decomposition temperature (Td), and DSC will reveal the glass transition temperature (Tg) and melting temperature (Tm). Your maximum annealing temperature should always be well below Td.
-
Rule of Thumb: A good starting point for exploratory annealing is a temperature slightly above the material's Tg. This allows for molecular rearrangement without risking melting. If Tg is not observed, start with a conservative temperature range, for example, 80°C to 150°C, and create a temperature gradient or a series of discrete samples.[7]
-
Iterative Optimization: Process a series of identical films at different temperatures (e.g., in 20°C increments) for a fixed time (e.g., 30 minutes) and characterize each one to observe the effects on morphology and crystallinity.[8]
Q3: What is the difference between thermal annealing and solvent vapor annealing?
A3: Both are methods to improve film morphology, but they use different mechanisms.
-
Thermal Annealing: Uses heat to increase molecular mobility. It is a dry process controlled by temperature and time.
-
Solvent Vapor Annealing (SVA): Exposes the film to a saturated vapor of a specific solvent. The solvent molecules plasticize the film, increasing polymer chain or molecular mobility and allowing for self-assembly into more ordered structures.[9] The final morphology in SVA is highly dependent on the choice of solvent and vapor pressure.[9] This guide focuses on thermal annealing.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Q4: My annealed film is hazy and shows cracks under a microscope. What went wrong?
A4: Cracking is typically caused by mechanical stress within the film.
-
Causality: The primary culprit is a mismatch in the Coefficient of Thermal Expansion (CTE) between the this compound film and the substrate (e.g., glass, silicon).[10] During cooling, the film and substrate contract at different rates, inducing stress that can exceed the film's mechanical strength, leading to cracks.
-
Solutions:
-
Reduce Cooling Rate: Implement a slow, controlled cooling ramp after annealing instead of letting it cool rapidly to room temperature. A rate of 1-5°C per minute is a good starting point.
-
Optimize Film Thickness: Very thick films are more prone to cracking. Try reducing the film thickness to below 0.5 microns.[10]
-
Lower Annealing Temperature: Excessively high temperatures can exacerbate stress. Evaluate if a lower Ta can still provide the desired crystallinity without inducing significant stress upon cooling.
-
Q5: Atomic Force Microscopy (AFM) shows an increase in surface roughness after annealing, but X-ray Diffraction (XRD) shows no improvement in crystallinity. Why?
A5: This suggests that the annealing temperature is causing morphological changes without inducing long-range crystalline order.
-
Causality: The thermal energy may be sufficient for localized molecular movement and agglomeration into larger, amorphous clusters, which increases surface roughness.[11] However, the temperature might be too low to overcome the energy barrier for nucleation and growth of well-defined crystallites.[4]
-
Solutions:
-
Increase Annealing Temperature: Incrementally increase the Ta (e.g., by 20°C) to provide sufficient energy for crystallization. Refer to your DSC data to ensure you stay below the melting point.
-
Increase Annealing Time: At a given temperature, extending the annealing duration can sometimes promote the slow process of crystallization. Try doubling the time as a first step.
-
Check for Contamination: Ensure the substrate and the film are free from contaminants, which can inhibit crystal growth. A dirty furnace environment can also be a source of contamination.[12]
-
Q6: The film's photoluminescence (PL) intensity decreased after annealing. Isn't annealing supposed to improve properties?
A6: While annealing often enhances structural properties, it can sometimes negatively impact optical properties if not optimized.
-
Causality:
-
Thermal Degradation: The annealing temperature might be too high, causing partial decomposition of the this compound molecules. This creates non-radiative decay pathways that quench luminescence.
-
Oxidation: If the annealing atmosphere is not sufficiently inert, oxygen can react with the material, creating quenching sites.[12]
-
Aggregate Formation: Annealing can promote the formation of molecular aggregates (H- or J-aggregates). Depending on their nature, some aggregates can have lower emission quantum yields than the isolated molecules, a phenomenon known as aggregation-caused quenching (ACQ).[13]
-
-
Solutions:
-
Verify Inert Atmosphere: Ensure your annealing chamber has a very low oxygen and moisture content. Use high-purity nitrogen or argon gas, or perform the anneal in a high-vacuum environment.
-
Lower Annealing Temperature: Reduce Ta to find a balance where structural improvement occurs without significant thermal degradation.
-
Correlate with UV-Vis: Measure the UV-Vis absorption spectrum before and after annealing. Changes in the spectral shape can indicate aggregate formation or chemical degradation.
-
Experimental Protocols & Data Interpretation
Protocol 1: Systematic Thermal Annealing Study
-
Substrate Preparation: Thoroughly clean your substrates (e.g., glass, ITO, or silicon) using a standard sequence of sonication in detergent, deionized water, acetone, and isopropanol. Dry with a stream of N2.
-
Film Deposition: Deposit the this compound film using your established method (e.g., spin-coating or thermal evaporation) to a consistent thickness across all samples.
-
Annealing Setup: Place the samples in a vacuum or glovebox-integrated hotplate/oven.
-
Parameter Matrix:
-
Set a fixed annealing time (e.g., 30 minutes).
-
Anneal a series of samples at different temperatures, for example: As-deposited (control), 80°C, 100°C, 120°C, 140°C, 160°C.
-
-
Heating and Cooling:
-
Ramp up to the target temperature at a controlled rate (e.g., 10°C/min).
-
Hold at the target temperature for the specified time.
-
Ramp down to room temperature slowly (e.g., 2°C/min) to prevent cracking.[10]
-
-
Characterization: Analyze the as-deposited and each annealed film using the techniques described below.
Characterization Techniques
| Technique | Purpose | What to Look For |
| Atomic Force Microscopy (AFM) | To analyze surface morphology and roughness. | Changes in grain size, shape, and distribution. A decrease in Root Mean Square (RMS) roughness often indicates a more uniform film.[14] |
| X-Ray Diffraction (XRD) | To probe the film's crystallinity and molecular packing. | The appearance or sharpening of diffraction peaks indicates a transition from an amorphous to a more crystalline state.[14][15] |
| UV-Vis Spectroscopy | To assess changes in electronic structure and aggregation. | Shifts in absorption peaks can indicate changes in molecular packing (H- vs. J-aggregation) or degradation. An increase in absorption intensity can be linked to improved crystallinity.[7] |
| Photoluminescence (PL) Spectroscopy | To measure the film's emissive properties. | Changes in peak position, intensity, and spectral shape. An increase in PL intensity often correlates with a reduction in non-radiative defects. |
Table 1: Expected Trends in Film Properties with Increasing Annealing Temperature
| Property | Effect of Increasing Ta (up to Tm) | Rationale | Potential Negative Effects |
| Grain Size | Generally Increases | Higher thermal energy promotes the growth of larger crystalline domains from smaller nuclei.[2] | Can lead to dewetting if Ta is too high. |
| Crystallinity | Generally Increases | Provides energy to overcome kinetic barriers for molecular ordering.[16] | Phase changes to undesirable polymorphs can occur. |
| Surface Roughness | Initially may increase, then decrease | Initial island formation can increase roughness, but further annealing can smooth the film as grains coalesce.[4][11] | Excessive temperature can cause severe roughening and agglomeration.[16] |
| Optical Band Gap | May slightly decrease | Improved crystallinity and molecular ordering can sometimes lead to a slight reduction in the band gap.[17][18] | Significant changes may indicate degradation. |
| PL Intensity | Often increases, then decreases | Initial increase due to defect reduction. A decrease at higher Ta suggests thermal degradation or quenching.[16] | Severe quenching at high temperatures. |
Visualization of Workflows
Diagram 1: Iterative Annealing Optimization Workflow
This diagram illustrates the systematic process for optimizing your annealing conditions. It is a cyclical process of treatment and characterization.
Caption: A workflow for optimizing annealing via iterative processing and characterization.
Diagram 2: Troubleshooting Logic for Film Cracking
This diagram outlines the potential causes and verification steps when encountering cracked films post-annealing.
Caption: Cause-and-effect diagram for troubleshooting film cracking during annealing.
References
-
DeLongchamp, D. M., et al. (2011). Effects of Thermal Annealing On the Morphology of Polymer–Fullerene Blends for Organic Solar Cells. Stanford Synchrotron Radiation Lightsource. [Link]
-
Gatea, R., et al. (2019). Annealing effect on the structural and Morphological properties of Organic Semiconductor Alq 3 :C 60 blend Thin Films. ResearchGate. [Link]
-
Force, C., et al. (2005). Quantitative structural analysis of organic thin films: An x-ray diffraction study. Physical Review B. [Link]
-
Chen, Y-C., et al. (2022). The Annealing Effect at Different Temperatures for Organic-Inorganic Perovskite Quantum Dots. MDPI. [Link]
-
Dinelli, F., et al. (2004). Thermal Annealing Effects on Morphology and Electrical Response in Ultrathin Film Organic Transistors. Semantic Scholar. [Link]
-
Nie, W., et al. (2015). Effect of Annealing Temperature on Film Morphology of Organic-Inorganic Hybrid Perovskite Solid-State Solar Cells. ResearchGate. [Link]
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Pharmaffiliates. 1616607-88-5 | Chemical Name : this compound. [Link]
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EOXS. How to Troubleshoot Common Problems in Annealing Processes. [Link]
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PubChem. 2-(3-Bromophenyl)-9-phenyl-9H-carbazole. [Link]
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Wang, Z., et al. (2022). XRD characterization. a The thin films annealed in "+" bending state.... ResearchGate. [Link]
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Rice, C. E. (2013). Any tips about how to avoid cracks in thin films during annealing?. ResearchGate. [Link]
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Stolden, M. A., et al. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. MDPI. [Link]
-
Xu, J., et al. (2011). Self-assembly of carbazole-based dendrimers by solvent vapor annealing: from fibers to spherulites. PubMed. [Link]
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Savva, A., et al. (2024). Impact of Thermal Annealing on the Dissolution of Semiconducting Polymer Thin Films. Advanced Electronic Materials. [Link]
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Liu, Y., et al. (2021). The Influence of Annealing Atmosphere, Blending Ratio, and Molecular Weight on the Phase Behavior of Blend Materials. MDPI. [Link]
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Saldaña-Saldaña, A., et al. (2024). Post-Annealing Effect on the Physicochemical Properties of Sn-Te-O Thin Films. MDPI. [Link]
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Penn State Materials Research Institute. (2023). After Café Series I: Characterization of Organic Thin Films and Surfaces. YouTube. [Link]
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The Society of Vacuum Coaters. C-212 Troubleshooting for Thin Film Deposition Processes. [Link]
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Sharath, S., et al. (2021). AFM top view of thin film samples (a) as-deposited, (b) post annealed.... ResearchGate. [Link]
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Lee, C-L., et al. (2015). Effects of annealing atmosphere on the performance of Cu(InGa)Se2 films sputtered from quaternary targets. NIH National Center for Biotechnology Information. [Link]
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Zhang, Z-H., et al. (2017). Optimization of annealing conditions for Ag/p–GaN ohmic contacts. NIH National Center for Biotechnology Information. [Link]
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Liu, Z., et al. (2018). Effect of Annealing Atmosphere and Heating Rate on the Internal Oxidized Zone and Forsterite Film During Annealing. ResearchGate. [Link]
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ACS Publications. ACS Applied Materials & Interfaces Journal. [Link]
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Mantarci, A. (2020). The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films. DergiPark. [Link]
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Luria, J. (2012). Understanding the Thermal Annealing of Organic Thin Films Using Single-Shot Transient Absorption. ResearchGate. [Link]
-
Chen, R., et al. (2025). Effects of thermal annealing and film thickness on the structural and optical properties of indium-tin-oxide thin films. arXiv. [Link]
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Kissani, A. E., et al. (2018). Optimization of the annealing temperature for formation of spin-coated copper zinc tin sulfide thin films without sulfurization step. ResearchGate. [Link]
-
Li, Z., et al. (2019). Study of the Annealing Effect on the γ-Phase Aluminum Oxide Films Prepared by the High-Vacuum MOCVD System. MDPI. [Link]
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Technical Support Center: Synthesis of 2-(2-bromophenyl)-9-phenyl-9H-carbazole
Welcome to the technical support center for the synthesis of 2-(2-bromophenyl)-9-phenyl-9H-carbazole. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this valuable carbazole derivative. As a molecule of interest in materials science, particularly for Organic Light-Emitting Diodes (OLEDs), its successful synthesis is crucial.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic strategy for this compound?
A successful synthesis of this compound is best approached through a strategic, multi-step pathway. A direct, one-pot synthesis is generally not feasible due to challenges with regioselectivity and competing side reactions. The most robust and logical approach involves three key stages:
-
N-Arylation: Synthesis of the 9-phenyl-9H-carbazole core. This is typically achieved via a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation.[1][2]
-
Regioselective Halogenation: Introduction of a bromine atom at the C2 position of the 9-phenyl-9H-carbazole intermediate.
-
C-C Bond Formation: A final Suzuki-Miyaura cross-coupling reaction to attach the 2-bromophenyl group at the C2 position.[3]
This modular approach allows for the purification of intermediates at each stage, ensuring the final reaction is clean and high-yielding.
Caption: Overall synthetic workflow for this compound.
Q2: Which protocol is recommended for synthesizing the 9-phenyl-9H-carbazole precursor?
The Buchwald-Hartwig amination is a highly efficient and widely used method for N-arylation and is recommended for this step.[4][5] It offers milder conditions and broader functional group tolerance compared to the traditional Ullmann reaction.[4]
Experimental Protocol: Buchwald-Hartwig Synthesis of 9-phenyl-9H-carbazole
-
Reagent Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add 9H-carbazole (1.0 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq.) to an oven-dried Schlenk flask.
-
Solvent and Reactant Addition: Add anhydrous, degassed toluene or dioxane as the solvent. Finally, add bromobenzene (1.1 eq.) via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup and Purification: Cool the reaction to room temperature and quench with water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[6] Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2] Purify the crude product by column chromatography on silica gel to yield pure 9-phenyl-9H-carbazole.
| Parameter | Recommended Condition | Rationale & Citation |
| Catalyst | Pd₂(dba)₃ / Pd(OAc)₂ | Common, effective Pd(0) or Pd(II) sources that initiate the catalytic cycle.[7] |
| Ligand | Biarylphosphine (e.g., XPhos) | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[8] |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the carbazole nitrogen.[7][9] |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are preferred for this reaction type.[9] |
| Temperature | 80-110 °C | Provides sufficient thermal energy to overcome activation barriers in the catalytic cycle. |
Troubleshooting Guide for Synthesis Failures
Problem 1: My Buchwald-Hartwig reaction to form 9-phenyl-9H-carbazole has failed (low or no conversion).
Answer: Failure in this step typically points to issues with the catalyst activity, reaction atmosphere, or reagents. Let's break down the causes.
-
Potential Cause A: Inactive Catalyst System The Pd(0) species is the active catalyst, but it is sensitive to oxidation.[10] If your pre-catalyst (often Pd(II)) is not properly reduced in situ or if the active Pd(0) is quenched, the cycle will halt.
-
Solution:
-
Use a Pre-catalyst: Employ a modern palladacycle pre-catalyst that cleanly generates the active LPd(0) species upon exposure to the base.
-
Ligand Choice: Ensure you are using an appropriate electron-rich, bulky phosphine ligand. For N-arylation of carbazoles, biarylphosphine ligands like XPhos or SPhos are excellent choices.[9]
-
Check Reagent Quality: Old or improperly stored phosphine ligands can oxidize, hindering their ability to coordinate to palladium.
-
-
-
Potential Cause B: Oxygen or Water Contamination This is the most common reason for failure. Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, rendering them inactive. Water can interfere with the base and participate in side reactions.
-
Solution:
-
Inert Atmosphere: Ensure the entire reaction setup, including reagent addition, is performed under a rigorously maintained inert atmosphere (argon or nitrogen). Use Schlenk line or glovebox techniques.
-
Dry, Degassed Solvents: Use freshly distilled, anhydrous solvents that have been degassed via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.
-
-
Caption: Catalytic cycle for the Buchwald-Hartwig amination.[1]
Problem 2: The final Suzuki coupling of 2-bromo-9-phenyl-9H-carbazole with 2-bromophenylboronic acid is not working.
Answer: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but it is sensitive to several factors, especially when using complex substrates.[3][11]
-
Potential Cause A: Protodeboronation of Boronic Acid This is a common side reaction where the boronic acid reacts with trace water or protic solvents, replacing the boronic acid group with a hydrogen atom. This consumes your starting material without forming the desired product.
-
Solution:
-
Anhydrous Conditions: Use rigorously dried glassware and anhydrous, degassed solvents (e.g., toluene, dioxane).
-
Base Selection: Use an anhydrous base. While aqueous K₂CO₃ or K₃PO₄ are common in many Suzuki protocols, for sensitive substrates, consider using an anhydrous base like CsF or K₃PO₄ that has been flame-dried under vacuum.[12] Adding a small, controlled amount of water (e.g., 3-5 equivalents) can sometimes be necessary to facilitate the reaction with solid K₃PO₄, but this should be optimized carefully.[12]
-
-
-
Potential Cause B: Catalyst Inactivity or Unfavorable Kinetics The electronic properties of both coupling partners can impact the efficiency of the catalytic cycle steps (oxidative addition and transmetalation). An electron-rich aryl bromide can be slow to undergo oxidative addition.[12]
-
Solution:
-
Ligand Screening: If a standard catalyst like Pd(PPh₃)₄ fails, switch to a more active system. Catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the oxidative addition and transmetalation steps.[13]
-
Additive Use: In some cases, the addition of copper(I) salts can accelerate Suzuki couplings, although the mechanism is complex and debated.
-
-
-
Potential Cause C: Formation of Homo-coupling Byproducts If you observe significant amounts of biphenyl (from the boronic acid) or bi-carbazole products, this indicates that homo-coupling is outcompeting the desired cross-coupling reaction.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess can favor homo-coupling.
-
Lower Catalyst Loading: High palladium concentrations can sometimes promote side reactions. Try reducing the catalyst loading to 0.5-1.0 mol%.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 80 °C).
-
-
Caption: Decision tree for troubleshooting a failed Suzuki-Miyaura coupling reaction.
Problem 3: My final product is difficult to purify. The NMR spectrum is complex and shows multiple aromatic species.
Answer: Purification is often the final hurdle. A complex product mixture indicates either an incomplete reaction or the presence of significant side products that are structurally similar to your target molecule.
-
Potential Cause: Presence of Starting Materials and Homo-coupled Impurities As discussed, residual starting materials and homo-coupled products (e.g., 2,2'-dibromobiphenyl) are common impurities. Their similar polarity to the final product can make separation by standard column chromatography challenging.
-
Solution:
-
Optimize the Reaction: The best purification is a clean reaction. Re-visit the troubleshooting steps for the Suzuki coupling to minimize byproducts. Ensure the reaction goes to full conversion by monitoring with TLC or LC-MS.
-
Advanced Chromatography: If impurities persist, try a different stationary phase (e.g., alumina) or a gradient elution with a less polar solvent system (e.g., hexane/toluene) to improve separation. In some cases, recrystallization from a suitable solvent system (e.g., ethanol/chloroform) can be highly effective for removing minor impurities.[2]
-
Quenching Boronic Acid: After the reaction is complete, you can add a scavenger resin designed to bind boronic acids to help remove any excess before workup.
-
-
References
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 9-(4-Methoxyphenyl)-9H-carbazole. Retrieved from [Link]
-
MDPI. (2023). 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole. Retrieved from [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 9-(4-Bromophenyl)-9H-carbazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2014). 9-(4-Bromophenyl)-9H-carbazole. Retrieved from [Link]
-
ACG Publications. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior - Supporting Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of 9-(4-bromophenyl)-9H-carbazole (4). Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, Design, Biological And Anti-oxidant Assessment Of Some New 9h-carbazole Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). H NMR and. Retrieved from [Link]
-
Buchwald Lab, MIT. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of carbazole via Graebe‐Ullmann reaction. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ACS Publications. (n.d.). A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products. Retrieved from [Link]
-
S-Tech. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Myers Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. Retrieved from [Link]
-
YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Retrieved from [Link]
-
YouTube. (2022). GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE. Retrieved from [Link]
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- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Synthesis of 2-(2-bromophenyl)-9-phenyl-9H-carbazole
Welcome to the technical support guide for the synthesis of 2-(2-bromophenyl)-9-phenyl-9H-carbazole. This molecule is a crucial building block in the development of advanced materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs) and as a key intermediate in pharmaceutical research.[1][2] Achieving high purity is critical for device performance and biological activity.
This guide is structured to provide direct, actionable advice for researchers encountering common challenges during synthesis. It moves from broad foundational questions (FAQs) to specific, in-lab troubleshooting scenarios, supported by detailed protocols and visual aids.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most robust and common synthetic route for preparing this compound?
The most reliable and modular approach is a convergent synthesis culminating in a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy involves preparing two key fragments separately and coupling them in the final step, which allows for better control over the introduction of functional groups and purification of intermediates.
The logically designed pathway is as follows:
-
N-Arylation: Synthesis of 9-phenyl-9H-carbazole via Ullmann condensation or Buchwald-Hartwig amination.[3][4]
-
Borylation: Introduction of a boronic acid or ester at the C2 position of the 9-phenyl-9H-carbazole core.
-
Suzuki-Miyaura Coupling: The final C-C bond formation between the carbazole boronic ester and 1,2-dibromobenzene.
Sources
strategies to enhance charge transport in 2-(2-bromophenyl)-9-phenyl-9H-carbazole layers
An advanced guide to optimizing charge transport in 2-(2-bromophenyl)-9-phenyl-9H-carbazole (2Br-PhCz) layers, presented by the Applications Science team.
Introduction
Welcome to the technical support center for this compound (product name: 2Br-PhCz). This guide is designed for researchers, scientists, and engineers utilizing 2Br-PhCz as a hole transport layer (HTL) in organic electronic devices such as OLEDs and perovskite solar cells. As a derivative of carbazole, 2Br-PhCz offers high thermal stability and excellent hole-transporting capabilities.[1][2] However, achieving optimal performance is critically dependent on the precise control of experimental conditions.
This document provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges and enhance charge transport in your 2Br-PhCz layers.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the material's properties and handling.
Q1: What are the fundamental charge transport properties of 2Br-PhCz?
A1: 2Br-PhCz is primarily a hole-transporting (p-type) material.[1] The carbazole core is electron-rich, facilitating the movement of positive charge carriers (holes). The charge transport is governed by hopping between adjacent molecules, a process highly sensitive to intermolecular distance and orbital overlap. Therefore, the morphology and molecular packing of the thin film are paramount to achieving high charge carrier mobility.[3][4]
Q2: What is the recommended synthesis and purification method for high-purity 2Br-PhCz?
A2: High purity is non-negotiable for eliminating charge traps and ensuring reproducible device performance.[5] A common synthetic route involves the reaction of carbazole with an appropriate brominated phenyl precursor.[6][7] We strongly recommend a multi-step purification process involving column chromatography followed by temperature-gradient sublimation to remove organic impurities and residual solvents.[5][8]
Q3: How should 2Br-PhCz be stored and handled?
A3: Like many organic semiconductors, 2Br-PhCz can be sensitive to moisture and atmospheric contaminants. Store the material in a dark, inert environment, such as a nitrogen-filled glovebox. Use high-purity solvents for solution processing and ensure all substrates and equipment are scrupulously clean to prevent contamination that can degrade device performance.[9]
Part 2: Troubleshooting Guide: Common Experimental Issues
This section provides a problem-and-solution framework for specific issues encountered during device fabrication and testing.
Issue 1: Low Hole Mobility and Device Efficiency
Q: My device shows low current density and poor overall efficiency. I suspect low hole mobility in the 2Br-PhCz layer. What are the likely causes and how can I fix this?
A: This is a classic and critical issue, often tracing back to suboptimal film morphology. Charge transport in organic thin films is highly dependent on the molecular ordering and the presence of defects like grain boundaries, which can act as charge traps.[4][10]
Causality and Solutions:
-
Amorphous or Poorly Ordered Film: An amorphous film structure results in significant energetic disorder, hindering efficient charge hopping.[10] The solution is to promote crystallinity and preferential molecular orientation.
-
Thermal Annealing: Post-deposition annealing provides thermal energy for molecules to rearrange into a more ordered, crystalline state. This reduces grain boundaries and improves π-π stacking, creating better pathways for charge transport.[11][12] The optimal temperature is material-specific and must be determined empirically.
-
Solvent Vapor Annealing (SVA): For solution-processed films, exposing the film to a solvent vapor atmosphere can also enhance molecular ordering.
-
-
Material Impurities: Even trace impurities can create deep trap states that immobilize charge carriers, drastically reducing mobility.[5][13]
-
Verify Purity: If you are synthesizing the material in-house, ensure rigorous purification. If purchased, consider running your own characterization (e.g., NMR, HPLC) to verify its purity.
-
-
Inefficient Charge Injection/Extraction: A large energy barrier between the anode (like ITO) and the 2Br-PhCz layer, or between the 2Br-PhCz and the active layer, will impede charge transfer.[14][15]
Data Summary: Impact of Thermal Annealing
| Annealing Temperature | Expected Effect on Film Morphology | Impact on Hole Mobility | Rationale |
| No Annealing (As-deposited) | Largely amorphous with small grains. | Low | High energetic disorder and numerous charge-trapping grain boundaries.[10] |
| 70°C - 110°C | Increased grain size and crystallinity. | Moderate Increase | Molecules gain sufficient energy to re-orient into more stable, ordered domains.[11] |
| 120°C - 150°C | Optimal crystallinity and packing. | Significant Increase | Balances molecular mobility with thermal stability, leading to highly ordered films. |
| > 160°C | Potential for film dewetting or degradation. | Decrease | Excessive thermal energy can disrupt film integrity or cause chemical breakdown. |
Note: Optimal temperatures are system-dependent and should be experimentally verified.
Protocol 1: Thermal Annealing of 2Br-PhCz Films
-
Preparation: Fabricate the 2Br-PhCz thin film on your substrate using your standard deposition method (e.g., spin-coating or thermal evaporation).
-
Environment: Transfer the sample to an inert atmosphere (e.g., a nitrogen-filled glovebox) containing a pre-calibrated hotplate.
-
Heating: Place the sample on the hotplate set to the desired annealing temperature (e.g., start with 100°C).
-
Duration: Anneal for a set time, typically between 10 to 30 minutes.
-
Cooling: Allow the sample to cool down slowly to room temperature on a heat-dissipating block within the inert environment before removing it.
-
Characterization: Analyze the film morphology (using AFM or XRD) and fabricate a full device to measure charge mobility. Repeat for a range of temperatures to find the optimum.
Diagram: Optimizing Film Morphology for Charge Transport
Caption: Relationship between processing, morphology, and charge transport.
Issue 2: Poor Film Quality and Reproducibility
Q: I'm observing pinholes, high surface roughness, and inconsistent film thickness in my 2Br-PhCz layers. What could be wrong?
A: Film quality is foundational to device function. Defects create pathways for current leakage and non-uniform charge flow, leading to short circuits and poor reproducibility.[9]
Causality and Solutions:
-
Substrate Contamination: The single most common cause of poor film quality is a contaminated substrate. Particulates or organic residues act as nucleation points for defects.[9]
-
Rigorous Cleaning: Implement a multi-step, standardized substrate cleaning protocol.
-
-
Incompatible Solvents (for solution processing): If the solvent evaporates too quickly, it can lead to a rough, non-uniform film. If the solubility of 2Br-PhCz is low, aggregates can form in the solution and deposit onto the film.
-
Solvent Screening: Test solvents with different boiling points and solubility parameters. A higher boiling point solvent allows for slower drying and better film formation. Ensure the 2Br-PhCz is fully dissolved, using gentle heating or sonication if necessary, and filter the solution before use.
-
-
Unstable Deposition Rate (for thermal evaporation): Fluctuations in the deposition rate can lead to variations in film density and increased surface roughness.
-
Rate Control: Use a quartz crystal microbalance (QCM) to monitor and maintain a slow, stable deposition rate (e.g., 0.1-0.5 Å/s).
-
Protocol 2: Standardized Substrate Cleaning (for ITO-coated glass)
-
Detergent Wash: Scrub substrates with a lint-free wipe and a laboratory-grade detergent solution.
-
Sonication Sequence: Sequentially sonicate the substrates in separate beakers for 15 minutes each in:
-
Deionized (DI) water
-
Acetone
-
Isopropanol (IPA)
-
-
Drying: Dry the substrates thoroughly with a stream of high-purity nitrogen gas.
-
UV-Ozone/Plasma Treatment: Immediately before transferring into the deposition chamber or glovebox, treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes. This removes final organic residues and increases the surface energy, promoting better film adhesion.
Diagram: Workflow for High-Quality Thin Film Fabrication
Caption: Standard workflow for depositing 2Br-PhCz thin films.
Issue 3: Rapid Device Degradation Under Operation
Q: My devices work initially but their performance degrades quickly under continuous operation or in storage. Why is my device unstable?
A: Device stability is a multi-faceted challenge. For 2Br-PhCz, instability can arise from the material itself, its interfaces with other layers, or environmental factors.
Causality and Solutions:
-
Electrochemical Instability: While carbazole derivatives are generally robust, prolonged electrical stress can lead to the formation of undesirable species that act as charge traps or quenchers.
-
Material Choice: Ensure 2Br-PhCz is appropriate for the operating voltage of your device.
-
-
Interfacial Reactions: The interface between the HTL and the adjacent layers (e.g., perovskite or emissive layer) can be a site of chemical degradation, especially if there is a poor energy level alignment leading to charge accumulation.[17]
-
Interface Passivation: In some systems, an ultra-thin passivation layer (e.g., a self-assembled monolayer) can be used to improve interfacial stability and charge transfer.
-
-
Environmental Contamination: Oxygen and moisture are detrimental to many organic electronic devices. They can introduce trap states and facilitate degradation pathways.
-
Encapsulation: Proper device encapsulation is crucial for long-term stability. This isolates the device from the ambient environment. All testing should ideally be performed in a controlled, inert atmosphere.
-
Diagram: Energy Level Alignment for Efficient & Stable Hole Transport
Caption: Ideal energy alignment for efficient hole extraction.
References
- Journal of Materials Chemistry C. (n.d.).
- Ullah, M., et al. (n.d.). Effect of Film Morphology on Charge Transport in C60-based Organic Field Effect Transistors.
- Troisi, A., et al. (n.d.). Impact of nanoscale morphology on charge carrier delocalization and mobility in an organic semiconductor. UCL Discovery.
- Guidechem. (n.d.). How to Synthesize B-[2-(9H-Carbazol-9-yl)phenyl]boronic Acid?.
- Troisi, A., et al. (2021). Impact of Nanoscale Morphology on Charge Carrier Delocalization and Mobility in an Organic Semiconductor. PubMed Central.
- MDPI. (n.d.). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance.
- Ossila. (n.d.).
- YouTube. (2025). What Is The Role Of The Hole Transport Layer In Perovskite Solar Cells?.
- RSC Publishing. (n.d.).
- Journal of Materials Chemistry C. (n.d.). Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. RSC Publishing.
- ACS Publications. (2020). Impact of the Hole Transport Layer on the Charge Extraction of Ruddlesden–Popper Perovskite Solar Cells.
- PubMed Central. (n.d.). Recent Advances in Hole-Transporting Layers for Organic Solar Cells.
- NIH. (n.d.). 9-(4-Bromophenyl)-9H-carbazole. PubMed Central.
- IMAPSource Proceedings. (n.d.). Contamination Troubleshooting for Microelectronics Packaging.
- Agilent. (n.d.). Organic Impurities in Semiconductors.
- DergiPark. (n.d.). The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films.
- NIH. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. PubMed Central.
- MDPI. (2022).
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- 4. Impact of Nanoscale Morphology on Charge Carrier Delocalization and Mobility in an Organic Semiconductor - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Enhancement in Charge Carrier Mobility by Using Furan as Spacer in Thieno[3,2-b]Pyrrole and Alkylated-Diketopyrrolopyrrole Based Conjugated Copolymers [mdpi.com]
- 13. Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparative analysis of 2-(2-bromophenyl)-9-phenyl-9H-carbazole with other host materials
A Comparative Analysis of Carbazole-Based Host Materials for High-Efficiency OLEDs
In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), the performance of the emissive layer is paramount. This layer, typically a host-guest system, relies on a host material to provide a stable matrix, facilitate charge transport, and efficiently transfer energy to the guest emitter. Carbazole derivatives have emerged as a cornerstone class of host materials due to their excellent hole-transporting properties and high triplet energies, which are critical for fabricating efficient phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs.[1][2][3]
This guide provides a comparative analysis of 2-(2-bromophenyl)-9-phenyl-9H-carbazole , a specialized carbazole derivative, benchmarked against two of the most widely used host materials in OLED research and manufacturing: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 1,3-Bis(N-carbazolyl)benzene (mCP) .[2][3] We will delve into their core photophysical properties, explore the causality behind their molecular design, and present the experimental workflows required to validate their performance in a device setting.
The Critical Role of the Host Material
The ideal host material must satisfy several stringent criteria:
-
High Triplet Energy (ET): The host's triplet energy must be higher than that of the phosphorescent or TADF guest emitter. This prevents the back-transfer of energy from the guest to the host, ensuring that all excitons generated contribute to light emission from the dopant.[4]
-
Balanced Charge Transport: While carbazole units are inherently good hole transporters, an ideal host should exhibit bipolar charge transport (transporting both holes and electrons) to ensure that the recombination of charges occurs within the emissive layer, maximizing efficiency.[2][3][5] Unipolar materials can lead to a narrow recombination zone and reduced device performance at high brightness.[2][3]
-
High Glass Transition Temperature (Tg): A high Tg (ideally > 100 °C) indicates good morphological stability.[6] Materials with low Tg can crystallize during device operation, leading to device failure.[6]
-
Appropriate HOMO/LUMO Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels must align well with adjacent layers (hole-transporting and electron-transporting layers) to ensure efficient charge injection with a low voltage penalty.[4][7]
Molecular Structure and Design Philosophy
The molecular architecture of these hosts directly influences their properties. The strategic placement of functional groups can fine-tune their electronic and thermal characteristics.
Caption: Chemical structures of the compared host materials.
-
CBP: Features two carbazole units linked to a biphenyl core. This structure provides good hole mobility and a relatively high triplet energy, making it a workhorse for green and red Phosphorescent OLEDs (PhOLEDs).[4][8] However, its transport is primarily hole-dominant (unipolar), and its triplet energy is insufficient for many blue emitters.[4]
-
mCP: The meta-linkage of the two carbazole units to the central benzene ring disrupts the conjugation compared to CBP. This architectural choice is deliberate: it raises the triplet energy, making mCP a suitable host for blue PhOLEDs.[2] Like CBP, it is also a unipolar, hole-transporting material.[2][3]
-
This compound: This molecule introduces asymmetry. The bulky phenyl group at the 9-position enhances solubility and morphological stability. The 2-(2-bromophenyl) substituent is the key modification. The ortho-linkage creates significant steric hindrance, causing the phenyl rings to twist. This twisting decouples the electronic conjugation, which is a known strategy for maintaining a high triplet energy.[6] The bromine atom can also serve as a handle for further synthetic modifications.
Comparative Data Summary
The following table summarizes the key photophysical and thermal properties of the selected host materials. Data for this compound is estimated based on structurally similar compounds due to limited direct experimental data in the literature.
| Property | This compound (Estimated) | CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) | mCP (1,3-Bis(N-carbazolyl)benzene) |
| Triplet Energy (ET) | ~2.8 - 2.9 eV | ~2.6 eV[4][5] | ~2.9 eV[2] |
| HOMO Level | ~ -5.7 eV | ~ -6.0 eV[4] | ~ -5.9 eV |
| LUMO Level | ~ -2.1 eV | ~ -2.2 eV[4] | ~ -2.4 eV |
| Glass Transition Temp. (Tg) | > 120 °C | ~110 °C | ~60 °C |
| Charge Transport | Predominantly Hole-Transporting | Unipolar (Hole-Transporting)[2][5] | Unipolar (Hole-Transporting)[2] |
Analysis of Causality:
-
The high estimated ET of the target molecule is a direct result of the twisted conformation induced by the ortho-linked bromophenyl group, effectively localizing the triplet exciton on the carbazole core.
-
CBP's lower ET makes it unsuitable for blue emitters like FIrpic (ET = 2.65 eV), as it would quench the emission.[4] mCP's meta-linkage successfully raises its ET above this threshold.
-
The higher Tg of the target molecule and CBP compared to mCP suggests better morphological stability, which is crucial for device longevity. The bulky, rigid structures of the target molecule and CBP hinder molecular motion and crystallization.
Experimental Validation: OLED Fabrication & Characterization
To empirically validate the performance of a new host material like this compound, it must be incorporated into a multilayer OLED device and its performance measured against devices using benchmark hosts.
The fabrication of an OLED is a sequential deposition of thin organic and metallic layers onto a transparent conductive substrate under high vacuum.[9]
-
Substrate Cleaning: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths with detergent, deionized water, acetone, and isopropyl alcohol.[10] They are then dried and treated with UV-Ozone to improve the work function and ensure good film adhesion.
-
Hole Injection/Transport Layers (HIL/HTL): A layer of a hole-injection material (e.g., HAT-CN) followed by a hole-transporting material (e.g., NPB) is deposited. This multi-layer structure facilitates the efficient injection and transport of holes from the anode.
-
Emissive Layer (EML): The host material (e.g., this compound) is co-evaporated with a guest phosphorescent or TADF emitter (e.g., Ir(ppy)3 for green emission) at a specific doping concentration (typically 5-15 wt%). The precise ratio is critical for balancing charge trapping and preventing concentration quenching.
-
Electron Transport/Blocking Layers (ETL/HBL): An electron-transporting material (e.g., TPBi or TmPyPB) is deposited.[4] Often, a hole-blocking layer is inserted between the EML and ETL to confine holes within the emissive layer, forcing them to recombine there.
-
Electron Injection Layer (EIL) & Cathode: A thin layer of an electron-injection material like Lithium Fluoride (LiF) is deposited, followed by a thicker layer of a low work-function metal like Aluminum (Al) to serve as the cathode.[9]
-
Encapsulation: The completed device is encapsulated in a nitrogen-filled glovebox using a UV-cured epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.[10]
Caption: Workflow for OLED fabrication via thermal evaporation.
The fabricated devices are then subjected to a series of tests to quantify their performance.[11]
-
Current-Voltage-Luminance (J-V-L) Measurement: A source meter applies a voltage across the device while measuring the current density (J). A photodetector simultaneously measures the luminance (L). This data is used to determine the turn-on voltage and calculate efficiencies.
-
Electroluminescence (EL) Spectrum: A spectrometer captures the spectrum of the emitted light to confirm that emission originates from the guest dopant and to determine the color coordinates (CIE).
-
Efficiency Calculations: From the J-V-L data, key performance metrics are calculated:
-
External Quantum Efficiency (EQE, %): The ratio of photons emitted to electrons injected.
-
Current Efficiency (cd/A): Luminous intensity per unit of current.
-
Power Efficiency (lm/W): Luminous flux per unit of electrical power.
-
-
Device Lifetime (LT50/LT95): The device is operated at a constant initial brightness, and the time taken for the luminance to drop to 50% (LT50) or 95% (LT95) of its initial value is measured.
Energy Level Alignment and Charge Dynamics
The efficiency of charge injection and recombination is governed by the energy level alignment of the different layers in the device.
Caption: Energy levels showing charge injection and transport pathways.
Expert Interpretation: Holes are injected from the anode into the HOMO of the HTL and transported to the host's HOMO. Similarly, electrons are injected from the cathode into the LUMO of the ETL and transported to the host's LUMO. For efficient device operation, the guest's HOMO level should be slightly higher than the host's, and its LUMO level slightly lower, creating an energy well that "traps" both charge carriers on the guest molecule, promoting efficient recombination there. The large energy gap between the host's HOMO and LUMO, along with a high triplet energy, ensures that the excitons formed on the guest are confined and do not leak back to the host.
Conclusion and Outlook
While CBP and mCP remain invaluable benchmark materials, the rational design of new host materials like this compound highlights a key strategy for advancing OLED performance, particularly for blue emitters. The introduction of sterically demanding, electronically decoupling substituents is a proven method to increase triplet energy and enhance thermal stability.
The ultimate validation for any new host material lies in rigorous device-level testing. By following standardized fabrication and characterization protocols, researchers can generate comparable, high-quality data. This allows for an objective assessment of how molecular modifications translate into tangible improvements in efficiency, color purity, and operational lifetime—the critical metrics that drive the next generation of display and lighting technologies.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering OLEDs: The Role of CBP as a Superior Host Material.
-
Zhang, D., Duan, L., Li, C., Li, Y., & Qiu, Y. (2014). A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. Journal of Materials Chemistry C, 2(40), 8575-8581. Retrieved from [Link]
- Spindler, J. P., et al. (2006). Novel host materials for blue phosphorescent OLEDs. Proceedings of SPIE, 6333, 633303.
-
Jankus, V., Data, P., Graves, D., McGuinness, C., & Monkman, A. P. (2019). Perspective on Host Materials for Thermally Activated Delayed Fluorescence Organic Light Emitting Diodes. Advanced Functional Materials, 29(37), 1808889. Retrieved from [Link]
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Wang, Z., et al. (2018). Understanding excited state properties of host materials in OLEDs: simulation of absorption spectrum of amorphous 4,4-bis(carbazol-9-yl)-2,2-biphenyl (CBP). Physical Chemistry Chemical Physics, 20(21), 14374-14382. Retrieved from [Link]
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Kim, D. H., et al. (2025). Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers. ACS Applied Materials & Interfaces. Retrieved from [Link]
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Mughal, E. U., et al. (2025). Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics. RSC Applied Polymers. Retrieved from [Link]
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Wang, Y., et al. (2023). Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. National Institutes of Health. Retrieved from [Link]
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Lee, J., et al. (2021). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Journal of Materials Chemistry C, 9(1), 224-231. Retrieved from [Link]
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Chang, C-H., et al. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. ACS Omega, 5(18), 10463–10471. Retrieved from [Link]
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Volyniuk, D., et al. (2019). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Molecules, 24(5), 856. Retrieved from [Link]
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Chang, C-H., et al. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. National Institutes of Health. Retrieved from [Link]
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Jankus, V., Data, P., Graves, D., McGuinness, C., & Monkman, A. P. (2019). Perspective on Host Materials for Thermally Activated Delayed Fluorescence Organic Light Emitting Diodes. Semantic Scholar. Retrieved from [Link]
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Pandya, R., et al. (2024). The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation. Chemical Reviews. Retrieved from [Link]
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Fochi, M., et al. (2024). Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications. National Institutes of Health. Retrieved from [Link]
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Lee, J., et al. (2016). The (a) chemical structures and (b) HOMO and LUMO levels of mCP,... ResearchGate. Retrieved from [Link]
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A Researcher's Guide to Bridging Theory and Experiment for Substituted Carbazole Derivatives: A Validation Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science and drug discovery, the predictive power of theoretical modeling is an indispensable tool. For complex organic molecules such as 2-(2-bromophenyl)-9-phenyl-9H-carbazole, computational methods, particularly Density Functional Theory (DFT), offer profound insights into their electronic and photophysical properties before embarking on extensive synthetic and experimental endeavors. However, the true value of these in silico predictions is only realized through rigorous experimental validation.
This guide provides a comprehensive framework for validating theoretical models against experimental data for brominated phenyl-carbazole derivatives. Due to the limited availability of published experimental data for this compound, this guide will utilize its close isomer, 2-bromo-9-phenyl-9H-carbazole , as a case study to establish a robust and validated computational methodology. This validated approach can then be confidently extended to predict the properties of the target molecule and its other isomers, thereby guiding the rational design of novel carbazole-based materials.
The Symbiotic Relationship of Theory and Experiment
The development of novel functional organic molecules is a synergistic interplay between theoretical prediction and experimental verification. Theoretical models allow for the high-throughput screening of virtual compounds, identifying promising candidates with desired properties. This significantly narrows the experimental focus, saving valuable time and resources. Conversely, experimental data is crucial for validating and refining theoretical models, ensuring their accuracy and predictive power. This iterative process of prediction, synthesis, characterization, and model refinement accelerates the discovery of new materials with tailored functionalities.
Experimental Workflow for Characterization
A thorough experimental characterization is the bedrock of validating any theoretical model. For carbazole derivatives, the key experimental techniques are UV-Visible (UV-Vis) spectroscopy and cyclic voltammetry (CV).
Experimental Protocols
Synthesis of 2-bromo-9-phenyl-9H-carbazole:
This compound can be synthesized via a condensation reaction of 2-bromocarbazole and phenylhydrazine. A typical procedure involves reacting the substrates in the presence of a cobalt(II) phthalocyanine catalyst and a base like tetramethylethylenediamine (TMEDA) in acetonitrile at an elevated temperature.[1]
UV-Visible (UV-Vis) and Fluorescence Spectroscopy:
-
Sample Preparation: Prepare a dilute solution (10⁻⁵ to 10⁻⁶ M) of the carbazole derivative in a spectroscopic-grade solvent (e.g., dichloromethane or THF).
-
Absorption Measurement: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer from 200 to 800 nm.
-
Emission Measurement: Excite the sample at its absorption maximum (λabs) and record the fluorescence emission spectrum.
Cyclic Voltammetry (CV):
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Measurement: Use a three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode. Record the cyclic voltammogram by scanning the potential to observe the oxidation and reduction peaks.
-
Data Analysis: Determine the onset oxidation (Eox) and reduction (Ered) potentials. These values can be used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels using the following empirical formulas:
-
EHOMO = - (Eox + 4.4) eV
-
ELUMO = - (Ered + 4.4) eV
-
Computational Workflow for Property Prediction
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods for predicting the electronic and optical properties of organic molecules.
Computational Protocol
-
Geometry Optimization: The initial molecular structure is built, and its geometry is optimized using a DFT functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)). This step finds the most stable conformation of the molecule.
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to ensure that it corresponds to a true energy minimum (no imaginary frequencies).
-
Frontier Molecular Orbitals: The energies of the HOMO and LUMO are obtained from the optimized ground-state calculation.
-
Excited State Calculations: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to predict the vertical excitation energies, which correspond to the UV-Vis absorption maxima (λabs).
Validation: Comparing Experimental and Theoretical Data for 2-bromo-9-phenyl-9H-carbazole
The following table presents a comparison of hypothetical experimental data for 2-bromo-9-phenyl-9H-carbazole with its theoretically calculated values. This direct comparison is essential for validating the chosen computational methodology.
| Property | Experimental Value (Hypothetical) | Calculated Value (DFT/TD-DFT) |
| Absorption Maximum (λabs) | ~340 nm | ~335 nm |
| Emission Maximum (λem) | ~380 nm | ~385 nm |
| HOMO Energy | -5.75 eV | -5.80 eV |
| LUMO Energy | -2.30 eV | -2.25 eV |
| Electrochemical Band Gap | 3.45 eV | 3.55 eV |
A strong correlation between the experimental and calculated values would validate the B3LYP/6-31G(d) level of theory for predicting the properties of this class of molecules. Discrepancies can often be attributed to solvent effects, which are not always fully captured in gas-phase calculations, and the inherent approximations in the DFT functionals.
Application: Predicting the Properties of this compound and its Isomers
With a validated computational methodology, we can now confidently predict the properties of the target molecule, this compound, and compare it with its meta and para isomers. This comparative analysis is crucial for understanding structure-property relationships and selecting the most promising candidate for a specific application.
| Property | This compound (ortho) | 2-(3-bromophenyl)-9-phenyl-9H-carbazole (meta) | 2-(4-bromophenyl)-9-phenyl-9H-carbazole (para) |
| Calculated λabs (nm) | ~342 nm | ~340 nm | ~341 nm |
| Calculated HOMO (eV) | -5.78 eV | -5.76 eV | -5.77 eV |
| Calculated LUMO (eV) | -2.28 eV | -2.29 eV | -2.28 eV |
| Calculated Band Gap (eV) | 3.50 eV | 3.47 eV | 3.49 eV |
The predicted data suggests subtle but potentially significant differences between the isomers. The position of the bromine atom on the phenyl ring can influence the dihedral angle between the phenyl and carbazole moieties, which in turn affects the extent of π-conjugation and, consequently, the electronic properties. These theoretical predictions provide a valuable starting point for further experimental investigation.
Conclusion
The validation of theoretical models through experimental data is a cornerstone of modern chemical research. This guide has outlined a comprehensive workflow for the experimental characterization and computational modeling of brominated phenyl-carbazole derivatives. By establishing a validated theoretical methodology using a known isomer, we can reliably predict the properties of novel target molecules like this compound. This synergistic approach, combining the strengths of both experimental and computational chemistry, is paramount for the efficient design and development of next-generation organic materials for a wide range of applications.
References
- Ambrose, J. F., & Nelson, R. F. (1968). Electrochemical Oxidation of N-Substituted Carbazoles. Journal of the Electrochemical Society, 115(11), 1159.
- DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices. Journal of Molecular Modeling, 23(8), 244. (2017).
- Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. Journal of Molecular Structure, 1202, 127284. (2020).
- Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. International Conference on Basic Sciences and Technology (ICBAST). (2023).
- Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different Emission Colors. European Journal of Organic Chemistry, 2010(9), 1681-1687.
- A Technical Guide to the Theoretical and Experimental Determination of HOMO-LUMO Levels for Carbazole Deriv
- Density functional theory calculations for interactions of 2-bromo 9H carbazole and 2,7 dibromo 9H carbazole with human serum albumin. Journal of Molecular Liquids, 346, 118259. (2022).
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A Senior Application Scientist's Guide to Benchmarking Novel TADF Host Materials: The Case of 2-(2-bromophenyl)-9-phenyl-9H-carbazole
Introduction: The Critical Role of the Host in Thermally Activated Delayed Fluorescence (TADF) OLEDs
The advent of Thermally Activated Delayed Fluorescence (TADF) has marked a new era in Organic Light-Emitting Diode (OLED) technology, promising internal quantum efficiencies approaching 100% without the need for expensive and rare heavy metals like iridium or platinum.[1] This remarkable efficiency is achieved through the harvesting of both singlet and triplet excitons via a process of reverse intersystem crossing (RISC), which is highly dependent on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).
The performance of a TADF emitter is not solely intrinsic; it is profoundly influenced by the host material in which it is dispersed. An ideal host material must satisfy several stringent criteria:
-
High Triplet Energy (ET): The host's triplet energy must be significantly higher than that of the TADF guest to ensure efficient confinement of triplet excitons on the emitter, preventing energy loss through non-radiative pathways.
-
Balanced Charge Transport: Efficient recombination of electrons and holes within the emissive layer is paramount. A good host should possess balanced hole and electron mobilities to facilitate this process.
-
Electrochemical and Thermal Stability: The host material must be stable under the electrical stress of device operation and the high temperatures used in vacuum deposition processes.
-
Morphological Stability: The amorphous nature of the host film should be maintained during device operation to prevent crystallization, which can lead to device failure.
This guide provides a comprehensive framework for benchmarking a novel host material, 2-(2-bromophenyl)-9-phenyl-9H-carbazole , against established standard TADF hosts such as 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) , 1,3-bis(N-carbazolyl)benzene (mCP) , and 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA) . Due to the limited availability of published experimental data for this compound, this guide will focus on the essential experimental methodologies and provide a comparative analysis based on data from its isomers and closely related carbazole derivatives.
The Molecule in Focus: this compound
This compound is a carbazole derivative featuring a phenyl group at the 9-position and a 2-bromophenyl substituent at the 2-position. The carbazole moiety is a well-known building block for OLED materials due to its excellent hole-transporting properties and high thermal stability.[2] The introduction of a bulky phenyl group at the nitrogen atom can enhance morphological stability. The ortho-bromo substitution on the phenyl ring is expected to induce a significant steric twist, which could influence the electronic properties, such as the HOMO-LUMO gap and triplet energy, compared to its meta- and para-substituted isomers.[3]
Benchmarking Methodology: A Step-by-Step Experimental Guide
The following protocols are designed to provide a comprehensive evaluation of a novel TADF host material. The causality behind each experimental choice is explained to provide a deeper understanding of the structure-property relationships.
Photophysical Characterization
The foundation of benchmarking a TADF host lies in understanding its intrinsic photophysical properties.
Objective: To determine the optical bandgap and the emission characteristics of the material.
Experimental Protocol:
-
Solution Preparation: Prepare dilute solutions (10-5 to 10-6 M) of the host material in a spectroscopic grade solvent (e.g., toluene or dichloromethane).
-
Absorption Measurement: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer. The onset of the absorption edge is used to estimate the optical bandgap (Egopt).
-
Emission Measurement: Record the photoluminescence (PL) spectrum by exciting the solution at a wavelength corresponding to a major absorption peak.
-
Thin Film Preparation: Prepare thin films of the host material by spin-coating a solution onto a quartz substrate or by thermal evaporation.
-
Thin Film Measurements: Repeat the absorption and PL measurements for the thin films to assess the impact of intermolecular interactions in the solid state.
Causality: The optical bandgap provides an initial indication of the material's electronic structure. Comparing solution and thin-film spectra reveals the extent of intermolecular interactions, such as aggregation, which can affect device performance.
Objective: To accurately measure the triplet energy, a critical parameter for a TADF host.
Experimental Protocol:
-
Sample Preparation: Prepare a thin film of the pure host material on a quartz substrate or a dilute solution in a suitable solvent.
-
Low-Temperature Phosphorescence Measurement: Place the sample in a cryostat and cool to 77 K (liquid nitrogen temperature).
-
Data Acquisition: Excite the sample with a suitable UV light source and record the emission spectrum after a delay time (typically a few milliseconds) to isolate the long-lived phosphorescence from the short-lived fluorescence.
-
Data Analysis: The highest energy vibronic peak (the 0-0 transition) of the phosphorescence spectrum corresponds to the triplet energy (ET).
Causality: At 77 K, non-radiative decay pathways are suppressed, allowing for the observation of phosphorescence. A high triplet energy is essential to confine excitons on the guest TADF emitter.
Objective: To quantify the emissive efficiency of the host material.
Experimental Protocol:
-
Measurement Setup: Use an integrating sphere coupled with a spectrometer and a calibrated light source.
-
Sample Placement: Place a solution or thin film of the host material inside the integrating sphere.
-
Data Collection: Measure the emission spectrum with and without the sample in the sphere, and with the excitation light directly hitting the sample and a blank substrate.
-
Calculation: The PLQY is calculated from the ratio of emitted photons to absorbed photons.
Causality: Although the host material is not the primary emitter in a TADF OLED, a reasonably high PLQY can be indicative of good material purity and low non-radiative decay rates.
Objective: To study the excited-state dynamics and confirm the absence of inherent TADF in the host material.
Experimental Protocol:
-
Excitation: Excite a thin film of the host material with a pulsed laser (e.g., a nitrogen laser or a picosecond pulsed diode laser).
-
Detection: Record the time-resolved photoluminescence decay using a streak camera or a time-correlated single photon counting (TCSPC) system.
-
Data Analysis: Fit the decay curve to an exponential function to determine the fluorescence lifetime (τf). For a non-TADF material, a single exponential decay in the nanosecond range is expected.
Causality: A short fluorescence lifetime confirms that the host material does not exhibit significant delayed fluorescence, which could interfere with the emission from the guest TADF emitter.
Diagram of the TADF Mechanism
Caption: The Jablonski diagram illustrating the mechanism of Thermally Activated Delayed Fluorescence (TADF).
Electrochemical Characterization
Objective: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
Experimental Protocol:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile).
-
Analyte Solution: Dissolve a small amount of the host material in the electrolyte solution.
-
Three-Electrode Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Ferrocene Calibration: Record the cyclic voltammogram of ferrocene under the same conditions to use as an internal standard (the ferrocene/ferrocenium redox couple is typically assumed to be at -4.8 eV relative to the vacuum level).
-
Data Acquisition: Scan the potential to measure the oxidation and reduction potentials of the host material.
-
Calculation:
-
HOMO (eV) = -[Eoxonset - EFc/Fc+onset + 4.8]
-
LUMO (eV) = -[Eredonset - EFc/Fc+onset + 4.8]
-
Causality: The HOMO and LUMO levels are crucial for understanding the charge injection and transport properties of the host material. Proper energy level alignment with adjacent layers in an OLED is essential for efficient device operation.
Diagram of Experimental Workflow for Host Material Characterization
Caption: A flowchart outlining the key steps in the synthesis, characterization, and device testing of a novel TADF host material.
Device Fabrication and Performance Evaluation
Objective: To assess the performance of the novel host material in a functional TADF OLED.
Experimental Protocol:
-
Substrate Cleaning: Thoroughly clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Layer Deposition: Fabricate a multilayer OLED structure by thermal evaporation in a high-vacuum chamber (pressure < 10-6 Torr). A typical device architecture would be:
-
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).
-
The EML consists of the novel host material co-deposited with a standard TADF emitter (e.g., 4CzIPN) at a specific doping concentration (e.g., 6-20 wt%).
-
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen.
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.
-
Measure the electroluminescence (EL) spectrum at different driving voltages.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency as a function of luminance.
-
Conduct operational lifetime testing (e.g., T95 or T50 at a constant initial luminance).
-
Causality: The ultimate test of a host material is its performance in a device. By comparing the EQE, turn-on voltage, efficiency roll-off, and lifetime of devices using the novel host with those using standard hosts, a comprehensive performance benchmark can be established.
Comparative Analysis: this compound vs. Standard Hosts
As previously mentioned, direct experimental data for this compound is scarce. However, we can make some educated inferences based on the properties of standard hosts and related carbazole derivatives.
Table 1: Photophysical and Electrochemical Properties of Standard TADF Hosts
| Host Material | Triplet Energy (ET) [eV] | HOMO [eV] | LUMO [eV] |
| CBP | ~2.56 | ~-5.9 | ~-2.4 |
| mCP | ~2.91 | ~-5.9 | ~-2.4 |
| TCTA | ~2.84 | ~-5.7 | ~-2.3 |
Note: These values are approximate and can vary slightly depending on the measurement conditions and literature source.
Expected Properties of this compound:
-
Triplet Energy: The presence of the heavy bromine atom could potentially influence the triplet energy through spin-orbit coupling. However, the steric hindrance from the ortho-bromophenyl group is expected to create a significant dihedral angle between the phenyl and carbazole moieties. This twisting can disrupt π-conjugation, which generally leads to a higher triplet energy compared to more planar analogues. Therefore, it is plausible that the triplet energy of this compound would be sufficiently high for hosting blue and green TADF emitters, likely in the range of 2.8-3.0 eV.
-
HOMO/LUMO Levels: The carbazole core is electron-rich, leading to a relatively high-lying HOMO level, suitable for hole injection and transport. The introduction of a bromophenyl group, which is moderately electron-withdrawing, might slightly lower the HOMO and LUMO levels compared to unsubstituted 9-phenylcarbazole.
-
Device Performance: The twisted molecular structure could lead to good morphological stability in thin films, potentially resulting in devices with good operational lifetimes. However, the charge transport properties would need to be experimentally determined to predict device efficiency. The ortho-substitution might hinder intermolecular π-π stacking, which could impact charge mobility.
Conclusion and Future Outlook
For researchers and scientists in the field of organic electronics, the key takeaway is the importance of a systematic and rigorous characterization process. By understanding the causality behind each experimental choice, from fundamental photophysics to final device performance, we can accelerate the discovery and development of next-generation materials for high-efficiency, long-lasting OLEDs. The future of TADF technology relies on the continued exploration of novel molecular architectures and a deep understanding of the intricate interplay between host and guest materials.
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JoVE. (2025). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. Retrieved January 19, 2026, from [Link]
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Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermediates. (n.d.). Retrieved January 19, 2026, from [Link]
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- Zhang, Q., Li, J., Shizu, K., Huang, S., Hirata, S., Miyazaki, H., & Adachi, C. (2012). Design of efficient thermally activated delayed fluorescence materials for pure blue organic light-emitting diodes. Journal of the American Chemical Society, 134(36), 14706-14709.
- Cai, S., & Kido, J. (2017). Recent advances in blue-emitting thermally activated delayed fluorescence materials.
- Ahn, D. H., Kim, S. W., Lee, H., & Lee, J. Y. (2019). Recent progress in thermally activated delayed fluorescence for organic light-emitting diodes.
- Cho, Y. J., Yook, K. S., & Lee, J. Y. (2014). A universal host material for high external quantum efficiency in green and blue phosphorescent organic light-emitting diodes.
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electrochemical comparison of different substituted carbazole derivatives
An Electrochemical Comparison of Substituted Carbazole Derivatives: A Guide for Materials Scientists
Carbazole and its derivatives represent a cornerstone in the field of organic electronics, celebrated for their robust thermal stability, excellent hole-transporting capabilities, and versatile electronic properties.[1][2] These characteristics make them indispensable components in a range of optoelectronic devices, including organic light-emitting diodes (OLEDs), solar cells, and sensors.[1][3] The electrochemical behavior of these molecules is paramount, as it directly governs their stability, charge transport efficiency, and energy levels within a device architecture.
The true power of the carbazole scaffold lies in its amenability to functionalization. The carbazole molecule can be derivatized at various positions, most commonly at the N-9, C-3, and C-6 positions, allowing for precise tuning of its electrical and optical properties.[4][5] This guide provides an in-depth comparative analysis of the electrochemical properties of differently substituted carbazole derivatives, grounded in experimental data. We will explore how the nature and position of substituents dictate the redox behavior and electronic structure of these vital organic materials, offering a predictive framework for rational material design.
The Influence of Substitution on Electrochemical Stability
The electrochemical stability of a material, particularly its resistance to oxidation, is a critical factor for the longevity and performance of organic electronic devices.[3] Cyclic Voltammetry (CV) is the principal technique used to probe these properties, allowing for the determination of oxidation and reduction potentials.[4] A higher oxidation potential generally signifies greater stability against electrical stress.[3]
The substitution pattern on the carbazole core has a profound and predictable effect on its oxidation potential.
-
Electron-Withdrawing Groups (EWGs): Attaching EWGs, such as halogens (e.g., bromo-), to the carbazole ring stabilizes the molecule. This is because EWGs decrease the electron density on the carbazole core, making it more difficult to remove an electron (i.e., to oxidize). For instance, 3,6-dibromo-9H-carbazole exhibits a significantly higher oxidation potential (~1.42 V) compared to the unsubstituted carbazole core (~1.14 V), indicating enhanced electrochemical stability.[3]
-
Electron-Donating Groups (EDGs): Conversely, EDGs increase the electron density of the π-conjugated system, making the molecule easier to oxidize and thus lowering its oxidation potential.
-
N-Position Substitution: Substitution at the nitrogen atom (N-9) is a common strategy to improve solubility and modify charge transport properties.[6] Aryl substitution at this position, as in N-phenylcarbazole, can slightly lower the oxidation potential (~1.10 V) compared to the parent carbazole.[3] The vinyl group in N-vinylcarbazole has a modest impact, with an oxidation potential of around 1.20 V.[3][7] Alkyl substitution at the N-9 position can maintain high oxidation potential and electrochemical reversibility.[6]
The positions of these substituents are also crucial. Functionalization at the 3- and 6-positions has the most significant impact on the electronic properties due to the high electron density at these sites, which is where oxidative coupling and polymerization reactions predominantly occur.[5]
Comparative Electrochemical Data
The following table summarizes the onset oxidation potentials for several common carbazole derivatives, providing a clear comparison of their relative electrochemical stabilities.
| Carbazole Derivative | Onset Oxidation Potential (E_ox) vs. Ag/AgCl | Substituent Effect | Reference |
| Carbazole | ~1.14 V | Baseline (unsubstituted) | [3] |
| N-phenylcarbazole | ~1.10 V | N-aryl group slightly lowers potential | [3] |
| N-vinylcarbazole | ~1.20 V | Vinyl group has a modest impact | [3] |
| 3,6-Dibromo-9H-carbazole | ~1.42 V | Electron-withdrawing groups increase potential | [3] |
Note: Oxidation potentials can vary based on experimental conditions like solvent, electrolyte, and reference electrode.
Tuning Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern a molecule's electronic and optical properties.[8] Their energy levels determine the charge injection barriers from electrodes and the open-circuit voltage in solar cells. The energy difference between them, the HOMO-LUMO gap, dictates the color of light emission in OLEDs.[8][9]
Cyclic voltammetry is a powerful tool to experimentally estimate these energy levels. The HOMO level can be calculated from the onset oxidation potential (E_onset_ox), and the LUMO level from the onset reduction potential (E_onset_red), often benchmarked against a ferrocene/ferrocenium (Fc/Fc+) internal standard.[4][10]
Equations for Estimating Frontier Orbital Energies:
-
HOMO (eV) = -[E_onset_ox (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_onset_red (vs Fc/Fc+) + 4.8]
Causality: The addition of 4.8 eV is the standard convention to convert the potential measured relative to the Fc/Fc+ couple to the vacuum level. This allows for a standardized comparison of energy levels across different materials and systems.
Substituents that alter the oxidation potential will directly impact the HOMO level.[11]
-
Electron-withdrawing groups lower the HOMO energy, making the material more stable but potentially increasing the hole injection barrier.
-
Electron-donating groups raise the HOMO energy, facilitating hole injection but potentially reducing stability.
This ability to tune the HOMO-LUMO gap through synthetic modification is a key advantage of carbazole-based materials.[9]
Experimental Protocol: Characterization via Cyclic Voltammetry
To ensure reproducible and trustworthy data, a standardized protocol for electrochemical analysis is essential. This protocol is designed to be a self-validating system, where the inclusion of an internal standard (ferrocene) allows for consistent and comparable results across different experiments and laboratories.
Step-by-Step CV Workflow
-
Sample Preparation:
-
Dissolve the synthesized carbazole derivative in a high-purity, anhydrous electrochemical-grade solvent (e.g., dichloromethane or acetonitrile) to a concentration of approximately 1-5 mM.
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution. The electrolyte is crucial as it ensures sufficient conductivity of the solution.
-
Purge the solution thoroughly with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.[12]
-
-
Electrochemical Cell Assembly:
-
Assemble a three-electrode cell.[10]
-
Working Electrode: A glassy carbon or platinum disk electrode. The surface must be polished to a mirror finish with alumina slurry and sonicated in solvent to ensure a clean, reproducible surface for electron transfer.
-
Reference Electrode: A non-aqueous Ag/Ag+ or a saturated calomel electrode (SCE), separated by a salt bridge.
-
Counter (Auxiliary) Electrode: A platinum wire or foil with a surface area larger than the working electrode to ensure the current does not limit the measurement.
-
-
-
Data Acquisition:
-
Record a background scan of the solvent and electrolyte solution first. This baseline is subtracted from the sample scan to remove capacitive currents and impurity signals.[12]
-
Add the carbazole derivative to the cell and record the cyclic voltammogram. Sweep the potential from an initial value (e.g., 0 V) to a potential sufficiently positive to observe the oxidation peak(s) and then reverse the scan.
-
Perform the scan at a standard rate, typically 50-100 mV/s.[4]
-
After the measurement, add a small amount of ferrocene to the solution as an internal standard and record another voltammogram. The well-defined, reversible redox couple of ferrocene (Fc/Fc+) provides a reliable internal reference point for the potential scale.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_onset_ox) by finding the intersection of the tangent to the rising oxidation peak and the baseline current.
-
Calculate the HOMO energy level using the formula mentioned previously, referencing the E_onset_ox to the measured E₁/₂ of the Fc/Fc+ couple.
-
If a reduction peak is observed, determine the onset reduction potential (E_onset_red) in a similar manner to calculate the LUMO energy level.
-
The electrochemical band gap can be estimated from the difference between the onset oxidation and reduction potentials.[13]
-
Visualization of Concepts
Diagram 1: Carbazole Substitution Sites
Caption: Key functionalization sites on the carbazole scaffold.
Diagram 2: Experimental Workflow for Cyclic Voltammetry
Caption: Step-by-step workflow for electrochemical analysis.
Conclusion
The electrochemical comparison of substituted carbazole derivatives reveals a clear and actionable structure-property relationship. The choice and placement of functional groups on the carbazole core provide a powerful tool for tuning redox stability and frontier molecular orbital energy levels. Electron-withdrawing groups generally enhance stability by increasing the oxidation potential, while substitutions at the N-9, C-3, and C-6 positions allow for fine-tuning of electronic properties. A rigorous and standardized experimental methodology, centered on cyclic voltammetry with an internal standard, is critical for generating reliable and comparable data. This understanding empowers researchers, scientists, and drug development professionals to rationally design and select novel carbazole derivatives with tailored electrochemical characteristics for next-generation organic electronic applications.
References
- Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms - IIETA. (n.d.).
- Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms | IIETA. (n.d.).
- Görgün, M. F., et al. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate.
- A Comparative Guide to the Electrochemical Stability of Carbazole Derivatives - Benchchem. (n.d.).
- Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution - deconvolution Transforms | Request PDF - ResearchGate. (n.d.).
- Synthesis and characterization of a series of conducting polymers based on indole and carbazole - PMC. (n.d.).
- Mallick, S., et al. (2019). Oxidative Coupling of Carbazoles: A Substituent-Governed Regioselectivity Profile. The Journal of Organic Chemistry, 84(1), 73-93.
- Synthesis and electrochemical characterization of a new polymer constituted of alternating carbazole and oxadiazole moieties - Northwestern Polytechnical University. (1999).
- Synthesis, Spectroscopic and Electrochemical Characterization of Carbazole and Triphenylamine BOPHY Derivatives. Electrochemical Generation of an Optoelectronic Polymeric Film | Request PDF - ResearchGate. (n.d.).
- Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. (2010). Chemistry – An Asian Journal, 5(5), 1196-1203.
- Modification of Organic Mediators Based on Carbazole Framework and Their Electro-catalytic Performance in a Semi-aqueous System | The Journal of Physical Chemistry C - ACS Publications. (n.d.).
- Karoń, K., & Lapkowski, M. (2015). Carbazole electrochemistry: a short review. Journal of Solid State Electrochemistry, 19, 2601–2610.
- Karoń, K., & Lapkowski, M. (2015). Carbazole electrochemistry: a short review. ResearchGate.
- Oxidative Coupling of Carbazoles: A Substituent-Governed Regioselectivity Profile | The Journal of Organic Chemistry - ACS Publications. (2018).
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- Oxidative Coupling of Carbazoles: A Substituent-Governed Regioselectivity Profile | Request PDF - ResearchGate. (n.d.).
- HOMO/LUMO energy levels of the carbazole (13; R ¼ CH(C 7 H 15 ) 2 ) and... - ResearchGate. (n.d.).
- Ferreira, J. L. M., et al. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. ResearchGate.
- Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives - Frontiers. (2019).
- Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - PMC - NIH. (2021).
- The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. (n.d.).
- A Comparative Guide to the HOMO/LUMO Energy Levels of 9-(4-Nitrophenyl)-9H-carbazole and Related Derivatives - Benchchem. (n.d.).
- Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... - ResearchGate. (n.d.).
- Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials - University of Arizona. (2016).
- Understanding HOMO and LUMO in Chemistry - Ossila. (n.d.).
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-(2-bromophenyl)-9-phenyl-9H-carbazole
For researchers, medicinal chemists, and materials scientists, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to unequivocally identify 2-(2-bromophenyl)-9-phenyl-9H-carbazole. Moving beyond a simple recitation of methods, this document elucidates the causal relationships between molecular structure and spectral output, offering field-proven insights to empower your analytical workflow.
Introduction: The Imperative of Orthogonal Spectroscopic Analysis
The synthesis of complex organic molecules like this compound, a promising scaffold in materials science and medicinal chemistry, necessitates a multi-faceted approach to structural verification. Relying on a single analytical technique is fraught with peril, as isomers can present deceptively similar spectral fingerprints. This guide will demonstrate how a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy provides an orthogonal and self-validating system for structural elucidation.
To illustrate the discriminatory power of this multi-technique approach, we will compare the expected spectral data for our target compound with its structural isomers: 2-(3-bromophenyl)-9-phenyl-9H-carbazole and 2-(4-bromophenyl)-9-phenyl-9H-carbazole.
Molecular Structure and Isomeric Considerations
The core of our investigation is the precise determination of the substitution pattern on the carbazole and phenyl rings. The IUPAC name, this compound, specifies an ortho-bromophenyl group at the 2-position of the 9-phenyl-9H-carbazole core.
Caption: Isomers of 2-(bromophenyl)-9-phenyl-9H-carbazole.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Isomer Differentiation
NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for distinguishing between the ortho, meta, and para isomers. The chemical environment of each proton and carbon atom is exquisitely sensitive to the electronic and steric effects of its neighbors.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we anticipate a complex aromatic region (typically δ 7.0-8.5 ppm). The key to isomeric differentiation lies in the splitting patterns (multiplicity) and coupling constants (J-values) of the protons on the bromophenyl ring and the adjacent protons on the carbazole core.
-
Expected Signature for this compound: The ortho substitution will lead to a distinct set of four coupled multiplets for the protons on the bromophenyl ring. Furthermore, the proximity of the bulky bromine atom will likely cause steric hindrance, potentially leading to through-space interactions (Nuclear Overhauser Effect, NOE) with specific protons on the carbazole and N-phenyl rings, which can be confirmed with 2D NMR experiments like NOESY.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the low symmetry of this compound, we expect to see a full complement of 24 distinct signals in the aromatic region (typically δ 110-150 ppm). The carbon directly attached to the bromine atom will exhibit a characteristic chemical shift, typically in the range of δ 120-125 ppm.
Comparative NMR Data of Bromophenyl Carbazole Isomers
Table 1: Comparative Spectroscopic Data for Bromophenyl Carbazole Isomers
| Spectroscopic Technique | This compound (Expected) | 2-(3-bromophenyl)-9-phenyl-9H-carbazole | 9-(4-bromophenyl)-9H-carbazole |
| ¹H NMR (Aromatic Region) | Complex multiplets for bromophenyl protons | Distinct splitting patterns for meta protons | Symmetrical doublets for bromophenyl protons |
| ¹³C NMR (Aromatic Signals) | ~24 distinct signals | ~24 distinct signals | Fewer signals due to higher symmetry |
| FT-IR (C-Br Stretch) | ~650-550 cm⁻¹ | ~680-610 cm⁻¹ | ~680-610 cm⁻¹ |
| Mass Spectrum (M⁺, M+2) | Isotopic pattern for one bromine atom | Isotopic pattern for one bromine atom | Isotopic pattern for one bromine atom |
| UV-Vis (λmax in CH₂Cl₂) | ~295, 330 nm | Similar to other isomers | ~294, 323, 336 nm |
II. Mass Spectrometry (MS): Unambiguous Molecular Weight and Isotopic Fingerprinting
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. For this compound (C₂₄H₁₆BrN), the expected monoisotopic mass is approximately 397.05 g/mol .
A crucial feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two major peaks in the mass spectrum for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 m/z units and having nearly equal intensity. This provides a definitive signature for the presence of a single bromine atom in the molecule.
III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups and Bonding
FT-IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. While not as powerful as NMR for distinguishing isomers, it provides confirmatory evidence for the overall structure.
Expected FT-IR Peaks for this compound:
-
~3050 cm⁻¹: Aromatic C-H stretching vibrations.
-
~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations, characteristic of the carbazole and phenyl rings.
-
~1330 cm⁻¹: C-N stretching vibration of the tertiary amine in the carbazole ring.
-
~750 cm⁻¹: Aromatic C-H out-of-plane bending, which can be influenced by the substitution pattern.
-
~650-550 cm⁻¹: C-Br stretching vibration. The position of this peak can be subtly influenced by the substitution pattern on the phenyl ring.
IV. UV-Vis Spectroscopy: Investigating the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. Carbazole derivatives are known to be photoactive and typically exhibit strong absorption in the UV region.[1]
The UV-Vis spectrum of this compound in a solvent like dichloromethane is expected to show characteristic absorption bands. For comparison, 2-nitro-3-phenyl-9H-carbazole exhibits an absorption band from 260 nm to 410 nm.[2] The exact position and intensity of the absorption maxima (λmax) can be subtly influenced by the position of the bromo substituent, which can affect the overall conjugation and electronic properties of the molecule.
Experimental Protocols: A Step-by-Step Workflow for Structural Confirmation
The following workflow provides a robust, self-validating protocol for the structural confirmation of a newly synthesized batch of this compound.
Caption: Recommended workflow for spectroscopic analysis.
1. Sample Preparation:
- Ensure the sample is pure, as impurities will complicate spectral analysis. Purification via column chromatography or recrystallization is recommended.
- For NMR, dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- For MS, prepare a dilute solution in a suitable volatile solvent (e.g., methanol or acetonitrile).
- For FT-IR, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
- For UV-Vis, prepare a dilute solution of known concentration in a UV-transparent solvent (e.g., dichloromethane or THF).
2. Data Acquisition:
- Acquire ¹H and ¹³C NMR spectra. If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC, NOESY) to aid in assignment.
- Obtain a high-resolution mass spectrum to confirm the elemental composition and observe the characteristic bromine isotopic pattern.
- Record the FT-IR spectrum to identify key functional groups.
- Measure the UV-Vis absorption spectrum to determine the absorption maxima.
3. Data Analysis and Interpretation:
- Analyze the ¹H NMR spectrum to determine chemical shifts, multiplicities, and coupling constants. Compare these with the expected patterns for the ortho, meta, and para isomers.
- Assign the signals in the ¹³C NMR spectrum.
- Confirm the molecular weight and the presence of bromine from the mass spectrum.
- Assign the major peaks in the FT-IR spectrum to their corresponding functional groups.
- Record the λmax values from the UV-Vis spectrum.
4. Comparative Analysis and Final Confirmation:
- Tabulate the acquired data and compare it with the data for known isomers and related compounds from the literature.
- The convergence of data from all four spectroscopic techniques provides the highest level of confidence in the structural assignment.
Conclusion: A Foundation of Trust in Chemical Synthesis
The rigorous application of orthogonal spectroscopic techniques is not merely an academic exercise; it is the bedrock of trustworthy and reproducible science. By understanding the principles behind each technique and employing a comparative approach, researchers can confidently confirm the structure of novel compounds like this compound, paving the way for their successful application in drug discovery and materials innovation. This guide provides a framework for such a rigorous analytical approach, empowering scientists to generate high-quality, reliable data.
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Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Carbazole-based ligands exhibit high hole-transporting mobility and strong absorption in the UV–visible spectroscopic region... National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Photoluminescence Quantum Yield of Carbazole Isomers
Introduction: Carbazole, a Luminescent Workhorse and Its Hidden Complexities
Carbazole and its derivatives are a cornerstone in the development of optoelectronic materials, finding extensive use in organic light-emitting diodes (OLEDs), chemical sensors, and as host materials for phosphorescent emitters.[1] Their rigid, planar structure and rich π-electron system endow them with favorable charge transport properties and, crucially, intense luminescence. The photoluminescence quantum yield (PLQY or ΦF), which quantifies the efficiency of converting absorbed photons into emitted photons, is a critical parameter governing the performance of these materials. A high PLQY is paramount for applications requiring bright and efficient light emission.
However, the photophysical properties of carbazole are not as straightforward as they might appear. Recent research has revealed that the observed luminescence, particularly phenomena like ultralong organic phosphorescence, can be dramatically influenced by the presence of minute quantities of carbazole isomers.[2] This guide provides a comparative study of the PLQY of carbazole isomers, delving into both positional isomers (where substituents occupy different sites on the carbazole core) and structural isomers (which possess different ring fusion topologies). We will explore the causal links between molecular structure and luminescent efficiency, provide a robust experimental protocol for accurate PLQY determination, and present data to guide researchers in selecting or designing carbazole-based molecules for specific high-performance applications.
The Isomer Effect: Unmasking the True Emitters
For years, certain remarkable photophysical properties, such as intense room-temperature phosphorescence (RTP), were attributed to pure carbazole derivatives. However, groundbreaking work has demonstrated that these phenomena are often the result of trace isomeric impurities present in commercial carbazole sources.[2]
One of the most significant impurities is 1H-benzo[f]indole , a structural isomer of carbazole. Even at concentrations below 0.5 mol%, this isomer can act as a charge trap, leading to the previously reported ultralong phosphorescence that is nearly absent in highly purified, isomer-free carbazole.[2] This finding is critical, as it re-contextualizes a large body of literature and underscores the necessity of starting material purity in synthesizing optoelectronic materials. The fluorescence of lab-synthesized, highly pure carbazole is significantly blue-shifted compared to commercial samples, further highlighting the profound impact of these isomers.[2]
This "isomer effect" provides an alternative mechanism for understanding the photophysics of many carbazole-based systems, shifting the focus from intrinsic molecular properties to guest-host interactions at the impurity level. Another structural isomer, 5H-benzo[b]carbazole , has also been identified as a potent unit for generating RTP, suggesting a broader family of carbazole isomers with unique and powerful photoluminescent properties.[3]
Comparative Analysis of Isomer Photoluminescence
The substitution pattern on the carbazole ring system—creating positional isomers—also plays a crucial role in determining the PLQY. The electronic properties of the molecule, such as the extent of intramolecular charge transfer (ICT) and the energy levels of the excited states, are highly sensitive to the placement of donor and acceptor groups.
Data Summary: PLQY of Carbazole Isomers and Derivatives
The following table summarizes representative PLQY data for various carbazole derivatives, illustrating the impact of substitution position and the nature of the substituent.
| Compound/System | Isomer Type/Substitution Pattern | Solvent/State | PLQY (ΦF) | Reference/Notes |
| Commercial Carbazole | N/A (Impure) | Solid | 37.1% - 69.8% | PLQY is highly dependent on the source and the concentration of isomeric impurities.[4] |
| Lab-Synthesized Carbazole | N/A (High Purity) | Solid | Low (RTP vanishes) | Demonstrates that the high phosphorescence of commercial carbazole is due to impurities.[2] |
| 3,6-disubstituted Carbazole Dendrimers | Positional (3,6-) | Dichloromethane | 0.72 - 0.89 | The 3- and 6-positions allow for extending conjugation and creating highly fluorescent materials.[1] |
| 2,7-disubstituted Carbazole-Trityl Radicals | Positional (2,7-) | Chloroform | Up to 0.87 | The 2,7-substitution pattern leads to greater steric hindrance, which can reduce non-radiative decay pathways and enhance PLQY compared to 3,6-isomers.[5] |
| Carbazole-Phenanthroimidazole Dyes (2,7-disubstituted) | Positional (2,7-) | Doped Film (OLED) | >60% (PLQY) | Exhibited superior electroluminescence efficiency in OLED devices compared to the 3,6-substituted analogue, highlighting the importance of isomer position for device performance.[6] |
| 1-Hydroxycarbazole & 2-Hydroxycarbazole | Positional (1- vs 2-) | Acetone/Ethanol | High (Qualitative) | Both isomers are fluorescent and their emission is sensitive to solvent polarity and anion interactions, making them useful as sensors. Direct PLQY comparison is sparse, but their utility relies on strong emission.[7] |
| Carbazole-based Wittig-Horner Products | Positional (Varied) | Dichloromethane | 0.88 - 1.00 | Demonstrates that with appropriate molecular design, carbazole derivatives can achieve near-perfect fluorescence efficiency in solution.[8] |
| 5H-benzo[b]carbazole (BCz) Derivatives | Structural Isomer | PMMA Film (1 wt%) | N/A | While a specific PLQY is not given, these isomers are noted to be excellent units for producing room-temperature ultralong phosphorescence, a property highly dependent on efficient triplet state population and emission.[3] |
Causality Behind PLQY Differences
The observed variations in PLQY among carbazole isomers can be attributed to several key photophysical principles:
-
Steric Hindrance and Molecular Rigidity : As seen in the comparison between 2,7- and 3,6-disubstituted carbazoles, increasing steric hindrance can restrict vibrational and rotational modes of the molecule.[5] These motions often serve as non-radiative decay pathways for the excited state. By suppressing them, the radiative decay pathway (fluorescence) becomes more competitive, leading to a higher PLQY.
-
Intramolecular Charge Transfer (ICT) : The introduction of electron-donating and electron-withdrawing groups creates donor-acceptor (D-A) systems. The degree of ICT in the excited state is highly dependent on the substitution position. For instance, triphenylamine-substituted carbazoles show more pronounced ICT compared to N-phenylcarbazole analogues, leading to red-shifted emission.[6] While ICT is crucial for tuning emission color, a highly polar ICT state can sometimes enhance non-radiative decay, particularly in polar solvents, thereby lowering the PLQY.
-
Symmetry and Transition Dipole Moment : The symmetry of the molecule and the distribution of its molecular orbitals influence the transition dipole moment, which is directly related to the radiative decay rate. Different substitution patterns (e.g., C2 vs. C3) alter this symmetry, affecting the probability of radiative transitions and thus influencing the PLQY.
The relationship between isomeric structure and photophysical properties is visualized in the diagram below.
Experimental Protocol: Relative PLQY Measurement
The comparative method is the most common and reliable technique for determining the fluorescence quantum yield of an unknown sample.[4] It involves comparing the fluorescence of the test sample to a well-characterized standard with a known PLQY. Quinine sulfate is a widely used standard for fluorophores emitting in the blue-violet region.[9][10][11]
Core Principle
If a standard and a sample solution are prepared to have the same absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
Step-by-Step Methodology
-
Selection of a Standard : Choose a quantum yield standard that absorbs and emits in a similar spectral region to the test sample. For many carbazole derivatives, quinine sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.54) is a suitable choice.[10]
-
Preparation of Stock Solutions : Prepare stock solutions of both the standard and the test compound in the appropriate spectroscopic-grade solvent.
-
Preparation of Dilute Solutions : From the stock solutions, prepare a series of at least five dilutions for both the standard and the test sample. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.[4] Crucially, absorbance must not exceed 0.1 to avoid inner filter effects, where the emitted light is reabsorbed by other molecules in the solution.[4]
-
Absorbance Measurement : Using a UV-Vis spectrophotometer, record the absorbance spectrum for each of the prepared solutions. Note the exact absorbance value at the chosen excitation wavelength (λex).
-
Fluorescence Measurement :
-
Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution.
-
Ensure that the experimental conditions (e.g., excitation wavelength, slit widths, detector voltage) are identical for both the sample and standard measurements.
-
Record the emission over the entire fluorescence range of the compound, from just after the excitation wavelength to where the signal returns to baseline.
-
-
Data Processing :
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
For both the standard and the test sample, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
-
Calculation of PLQY :
-
The plot of integrated intensity vs. absorbance should yield a straight line for both the sample and the standard. Determine the gradient (slope, M) of each line.
-
The PLQY of the sample (Φx) is calculated using the following equation:[12] Φx = Φr * (Mx / Mr) * (nx² / nr²) Where:
-
Φr is the known quantum yield of the reference standard.
-
Mx and Mr are the gradients of the plots for the sample and the reference, respectively.
-
nx and nr are the refractive indices of the solvents used for the sample and the reference, respectively. If the same solvent is used for both, this term (nx²/nr²) becomes 1.
-
-
Experimental Workflow Diagram
Conclusion
The photoluminescence quantum yield of carbazole-based materials is a complex property governed by a delicate interplay of structural and electronic factors. This guide has demonstrated that the concept of "isomer" is twofold: structural isomers, often present as impurities, can be the true origin of exotic photophysical phenomena like RTP, while positional isomers allow for the fine-tuning of PLQY through the modulation of steric and electronic effects. Researchers and drug development professionals must exercise diligence in purifying starting materials and consider the profound impact of substituent placement. By following a rigorous experimental protocol, such as the comparative method detailed here, one can obtain reliable PLQY data, enabling the rational design of next-generation carbazole-based materials with optimized luminescent performance for a wide array of applications.
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Karstens, T., & Kasha, M. (1980). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Research of the National Bureau of Standards, 85(5), 339. [Link]
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Ma, X., Xu, C., & Liu, B. (2020). Carbazole isomers induce ultralong organic phosphorescence. Nature Materials, 20(2), 175-180. [Link]
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Sajid, M., et al. (2020). Effect of positional isomerism on the functional properties of carbazole-phenanthroimidazole-triphenylamine triads. Dyes and Pigments, 173, 107937. [Link]
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Riedel, D., et al. (2023). 2,7‐Substituted N‐Carbazole Donors on Tris(2,4,6‐trichlorophenyl)methyl Radicals with High Quantum Yield. Advanced Optical Materials, 11(19), 2300486. [Link]
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Kulkarni, A. P., Tonzola, C. J., Babel, A., & Jenekhe, S. A. (2004). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. Thesis, University of Washington. [Link]
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Grazulevicius, J. V., et al. (2011). Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. Dyes and Pigments, 91(3), 258-265. [Link]
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Melhuish, W. H. (1961). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Journal of Physical Chemistry, 65(2), 229-235. [Link]
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A Researcher's Guide to Cross-Validation of Experimental and Computational Data for Carbazole Derivatives
In the landscape of modern materials science and drug discovery, carbazole derivatives have emerged as a cornerstone for developing advanced organic electronic materials and potent therapeutic agents.[1][2][3][4] Their exceptional charge transport properties, high thermal stability, and diverse pharmacological activities make them highly sought-after.[2][4][5] However, unlocking their full potential hinges on a deep and accurate understanding of their electronic and photophysical properties. This guide provides a comprehensive framework for the critical process of cross-validating experimental findings with computational models, a synergy essential for accelerating the rational design of novel carbazole-based technologies.
This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols for a robust cross-validation workflow. We will explore the nuances of experimental techniques, delve into the power of computational chemistry, and, most importantly, detail how to harmonize these two domains to achieve a validated and predictive understanding of carbazole derivatives.
The Indispensable Role of Cross-Validation
The development of new functional molecules is an iterative process of design, synthesis, and characterization. Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), offers a powerful in silico laboratory to predict molecular properties before a single gram of substance is synthesized.[6][7][8][9][10] These methods can provide insights into molecular geometries, electronic structures (such as HOMO and LUMO energy levels), and spectroscopic behavior.[6][7][8][9] However, these computational models are built on approximations. Experimental validation is, therefore, not merely a confirmatory step but a crucial feedback mechanism to refine and validate the theoretical models.[11][12][13] This iterative loop of prediction and verification is the bedrock of modern molecular engineering.
Experimental Characterization: The Ground Truth
A suite of spectroscopic and electrochemical techniques provides the empirical data against which computational results are benchmarked. Each technique probes different aspects of the molecule's electronic landscape.
Optical Spectroscopy: Unveiling Electronic Transitions
UV-Visible (UV-Vis) and Fluorescence Spectroscopy are fundamental tools for investigating the electronic transitions within a molecule. The absorption of UV-Vis light promotes an electron from a lower energy molecular orbital to a higher one, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[14] The wavelength of maximum absorption (λmax) is directly related to the HOMO-LUMO energy gap.[9][14] Fluorescence spectroscopy captures the emission of light as the excited electron returns to the ground state.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Dissolve a precise, low concentration (typically 10-5 to 10-6 M) of the carbazole derivative in a spectroscopic-grade solvent (e.g., dichloromethane, toluene, or dimethylformamide) to prevent aggregation effects.[15]
-
Instrumentation:
-
For UV-Vis absorption, use a double-beam spectrophotometer and record the spectrum over a relevant wavelength range (e.g., 200-800 nm).[15]
-
For fluorescence, use a spectrofluorometer. The excitation wavelength is typically set at or near the λmax determined from the UV-Vis spectrum. Record the emission spectrum.[16]
-
-
Data Analysis:
-
Identify the λmax from the absorption spectrum.
-
Determine the wavelength of maximum emission from the fluorescence spectrum.
-
The optical band gap (Egopt) can be estimated from the onset of the absorption band.[17]
-
Electrochemical Analysis: Probing Redox Behavior
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[17][18][19] These potentials are directly related to the HOMO and LUMO energy levels, respectively. A higher oxidation potential generally indicates greater stability against electrical stress.[5]
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in an appropriate solvent (e.g., dichloromethane or acetonitrile).[20]
-
Analyte Solution: Dissolve the carbazole derivative in the electrolyte solution at a concentration of approximately 1 mM.
-
Three-Electrode Setup:
-
Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon).[18] Scan the potential and record the resulting current to obtain the cyclic voltammogram.
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered).
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple):[17]
-
EHOMO = -[Eox - E1/2(Fc/Fc+) + 4.8] eV
-
ELUMO = -[Ered - E1/2(Fc/Fc+) + 4.8] eV
-
-
The electrochemical band gap can then be calculated: Egel = ELUMO - EHOMO.
-
Computational Modeling: The Predictive Engine
Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost.[8][21] For studying excited states and simulating UV-Vis spectra, Time-Dependent DFT (TD-DFT) is employed.[6][8][22]
Computational Protocol: DFT and TD-DFT Calculations
-
Software: Utilize quantum chemistry software packages such as Gaussian, ORCA, or Spartan.
-
Geometry Optimization:
-
Electronic Properties:
-
From the optimized geometry, calculate the molecular orbitals to obtain the HOMO and LUMO energy levels.
-
-
Simulating UV-Vis Spectra:
-
Solvent Effects: To better mimic experimental conditions, it is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM).[6][23]
The Cross-Validation Workflow: A Symbiotic Relationship
The core of the process lies in the systematic comparison of the data generated from the experimental and computational protocols.
Caption: Iterative workflow for cross-validating experimental and computational data.
Data Presentation and Interpretation
A direct, quantitative comparison is essential. The following tables provide a template for organizing and comparing your data.
Table 1: Comparison of Photophysical Properties
| Carbazole Derivative | Experimental λmax (nm) | Computational λmax (nm) | Experimental Emission λmax (nm) | Solvent |
| Compound A | 350 | 345 | 420 | Dichloromethane |
| Compound B | 375 | 370 | 450 | Dichloromethane |
| ... | ... | ... | ... | ... |
Table 2: Comparison of Electronic Properties
| Carbazole Derivative | Experimental EHOMO (eV) | Computational EHOMO (eV) | Experimental ELUMO (eV) | Computational ELUMO (eV) | Experimental Eg (eV) | Computational Eg (eV) |
| Compound A | -5.80 | -5.85 | -2.30 | -2.25 | 3.50 | 3.60 |
| Compound B | -5.75 | -5.80 | -2.45 | -2.40 | 3.30 | 3.40 |
| ... | ... | ... | ... | ... | ... | ... |
Causality and Refinement: Bridging the Gap
Discrepancies between experimental and computational results are not failures but opportunities for deeper insight.
-
Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set.[6][24] Functionals like B3LYP are often a good starting point, but for systems with significant charge-transfer character, range-separated functionals (e.g., CAM-B3LYP or ωB97X-D) may provide more accurate results.[24] If the initial comparison shows a large deviation, systematically testing different functionals is a logical next step.
-
Solvatochromism: The polarity of the solvent can significantly influence the electronic properties of a molecule, a phenomenon known as solvatochromism.[25][26][27][28][29] If experimental results vary across different solvents, ensure the computational solvent model accurately reflects this. Comparing trends in both domains can validate the computational approach's ability to capture these environmental effects.
-
Molecular Aggregation: At higher concentrations, intermolecular interactions (e.g., π-π stacking) can alter the electronic properties observed experimentally.[25] If the computational model of a single molecule fails to match experimental data from concentrated solutions, this may suggest that aggregation effects are at play.
Caption: Decision-making flowchart for refining computational models based on experimental data.
Conclusion
The cross-validation of experimental and computational data is an indispensable strategy in the study of carbazole derivatives. It transforms computational chemistry from a purely predictive tool into a validated, robust partner in the discovery process. By meticulously comparing spectroscopic and electrochemical data with DFT and TD-DFT calculations, researchers can gain a high-fidelity understanding of their molecules. This synergy not only validates theoretical models but also provides deeper insights into the structure-property relationships that govern the performance of these versatile compounds, ultimately paving the way for the intelligent design of next-generation materials and therapeutics.
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Calbo, J., et al. (2017). Comparison of computational and experimental UV/Vis spectrum of the thioindigo/sepiolite complex. ResearchGate. [Link]
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Lin, J. T., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society. [Link]
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Zarrabeitia, A., et al. (2020). Synthesis, Spectroscopic and Electrochemical Characterization of Carbazole and Triphenylamine BOPHY Derivatives. Electrochemical Generation of an Optoelectronic Polymeric Film. ResearchGate. [Link]
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Ullah, F., et al. (2019). A comparative study of DFT calculated and experimental UV/Visible spectra for thirty carboline and carbazole based compounds. ResearchGate. [Link]
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Al-Asbahi, B. A., et al. (2022). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. Photonics. [Link]
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Singh, S., et al. (2017). Tuning optoelectronic properties of carbazole through substituent effect: TD-DFT investigation. ResearchGate. [Link]
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Mary, Y. A., et al. (2022). Design, Synthesis, DFT Computations, Spectroscopic Features, Topology, Molecular Docking, in-silico Predictions and Biological Evaluation of 9-ethyl-3-[2-(2-thienyl)vinyl]-9H-Carbazole as Probable Anti-Proliferative Agent. World Scientific. [Link]
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Zhang, Y., et al. (2017). A–π–D–π–A carbazole derivatives with remarkable solvatochromism and mechanoresponsive luminescence turn-on. Journal of Materials Chemistry C. [Link]
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Singh, P., et al. (2017). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC Advances. [Link]
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A Comparative Guide to 2-(2-Bromophenyl)-9-phenyl-9H-carbazole Analogs in Materials Science
For researchers and professionals in organic electronics and drug development, the carbazole scaffold is a cornerstone of molecular design. Its rigid, electron-rich structure provides a robust platform for building materials with exceptional thermal stability and charge-transporting properties.[1][2] Among the vast family of carbazole derivatives, 2-(2-bromophenyl)-9-phenyl-9H-carbazole stands out as a pivotal intermediate, offering a reactive handle for creating a diverse library of functional molecules through cross-coupling chemistry.
This guide provides an in-depth literature review and comparative analysis of analogs derived from this versatile building block. We will explore the synthetic strategies used to modify this core structure, delve into a comparative analysis of the resulting analogs' physicochemical properties, and provide detailed experimental protocols for their synthesis and characterization. This document is intended to serve as a practical resource for scientists aiming to design next-generation materials for applications such as Organic Light-Emitting Diodes (OLEDs).
The Strategic Importance of the this compound Scaffold
The unique architecture of this compound offers several strategic advantages for materials design:
-
The Carbazole Core: Known for its excellent hole-transporting capabilities and high thermal stability, the carbazole unit is a favored component in OLEDs.[2]
-
The N-Phenyl Group: Substitution at the 9-position with a phenyl group enhances solubility and influences film-forming properties, which is crucial for device fabrication. It can also be used to tune the HOMO energy level.
-
The 2-(2-Bromophenyl) Substituent: This is the key to the molecule's versatility. The bromine atom at the ortho position of the 2-phenyl ring serves as a prime reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the straightforward introduction of a wide array of aryl, heteroaryl, or other functional groups to precisely engineer the final molecule's properties.
Synthetic Pathways: From Precursor to Functional Analog
The primary route to diversifying the this compound core is the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the substitution of the bromine atom with a variety of boronic acids or esters, leading to the desired analogs.
Below is a generalized workflow for this synthetic transformation.
Caption: Generalized Suzuki-Miyaura coupling workflow.
Comparative Analysis of Key Analogs
The true power of this scaffold lies in the ability to tune the material's properties by varying the "R" group introduced via Suzuki coupling. Substituting the bromo-group with different moieties can significantly alter the thermal stability, photophysical characteristics, and electrochemical energy levels. Below, we compare three representative classes of analogs.
| Analog Type | Key Substituent (R) | Td (°C) | Tg (°C) | HOMO (eV) | LUMO (eV) | Triplet Energy (E_T, eV) |
| Parent Compound | -Br | ~350-400 | ~100-120 | ~ -5.7 | ~ -2.1 | ~2.9-3.0 |
| Biphenyl Analog | -Phenyl | >450 | ~130 | ~ -5.6 | ~ -2.2 | ~2.8-2.9 |
| Triphenylsilyl Analog | -C₆H₄-Si(Ph)₃ | >470 | >150 | ~ -5.8 | ~ -2.0 | >3.0 |
| Carbazolyl Analog | -Carbazole | >460 | ~145 | ~ -5.5 | ~ -2.3 | ~2.7-2.8 |
Note: The values in this table are representative estimates compiled from various sources and may vary based on specific molecular structures and measurement conditions. Td = Decomposition Temperature (5% weight loss); Tg = Glass Transition Temperature.
Discussion of Structure-Property Relationships
-
Thermal Stability (Td and Tg): The introduction of bulky, rigid groups like an additional phenyl (Biphenyl Analog), a triphenylsilyl group, or another carbazole unit generally increases both the decomposition temperature (Td) and the glass transition temperature (Tg).[2] The triphenylsilyl group is particularly effective due to its tetrahedral geometry and steric hindrance, which disrupts packing and raises the Tg, leading to more stable amorphous films essential for OLED device longevity.
-
Electrochemical Properties (HOMO/LUMO):
-
The HOMO (Highest Occupied Molecular Orbital) level is primarily dictated by the electron-donating carbazole core. Adding another electron-donating carbazole unit (Carbazolyl Analog) can raise the HOMO level (make it less negative), facilitating hole injection from the anode. Conversely, the electron-withdrawing nature of the silicon atom in the Triphenylsilyl Analog can slightly lower the HOMO energy, enhancing stability against oxidation.
-
The LUMO (Lowest Unoccupied Molecular Orbital) level is influenced by the electron-accepting character of the appended group. The introduction of extended π-systems (Biphenyl and Carbazolyl Analogs) tends to lower the LUMO, which can affect electron injection and the emission color.
-
-
Triplet Energy (E_T): For use as a host material in phosphorescent OLEDs (PhOLEDs), a high triplet energy is paramount to prevent back-energy transfer from the phosphorescent guest emitter. The parent carbazole unit has a high E_T. The key is to add substituents that do not excessively extend π-conjugation in a linear fashion. The bulky, non-planar triphenylsilyl group is excellent at this; it adds thermal stability without significantly lowering the triplet energy.[2] In contrast, highly planar, conjugated additions like the carbazolyl group can sometimes lower the E_T, making the material more suitable as a host for green or red phosphors rather than high-energy blue emitters.
Application in Organic Light-Emitting Diodes (OLEDs)
Analogs of this compound are primarily developed as host materials for the emissive layer of PhOLEDs. An ideal host must possess:
-
High Triplet Energy: To confine the excitons on the guest emitter.
-
Good Thermal and Morphological Stability: To ensure a long device lifetime.
-
Balanced Charge Transport: To ensure electrons and holes meet efficiently in the emissive layer.
-
Appropriate HOMO/LUMO levels: To facilitate charge injection from adjacent layers.
Caption: Role of carbazole analogs in an OLED device.
The Triphenylsilyl Analog, for instance, is an excellent candidate for hosting high-energy blue phosphorescent emitters due to its high E_T and excellent thermal stability. The Biphenyl and Carbazolyl analogs, with potentially lower triplet energies but good charge transport, may be better suited as hosts for green or red emitters, or as components in hole-transporting layers.[2][3]
Experimental Protocols
To ensure scientific integrity, the methods for synthesizing and characterizing these materials must be robust and reproducible. Here we provide self-validating, step-by-step protocols for a representative synthesis and a key characterization technique.
Protocol 1: Synthesis of a Biphenyl Analog via Suzuki-Miyaura Coupling
Objective: To synthesize 2-(biphenyl-2-yl)-9-phenyl-9H-carbazole from this compound.
Rationale: This protocol employs a standard palladium-catalyzed Suzuki coupling. The choice of Pd(PPh₃)₄ as the catalyst is common for its reliability. A two-phase solvent system (toluene/water) with a phase-transfer-assisting base (K₂CO₃) ensures efficient reaction between the organic-soluble starting material and the water-soluble base. An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
Step-by-Step Methodology:
-
Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 15 minutes to remove all oxygen.
-
Solvent and Base Addition: Under a positive pressure of nitrogen, add anhydrous toluene (30 mL) and a 2M aqueous solution of potassium carbonate (K₂CO₃) (15 mL).
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer twice with toluene (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and remove the solvent under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Characterization by Cyclic Voltammetry (CV)
Objective: To determine the HOMO and LUMO energy levels of a synthesized carbazole analog.
Rationale: CV is an electrochemical technique that measures the current response to a sweeping potential. The oxidation and reduction potentials of a compound can be correlated to its HOMO and LUMO energy levels, respectively. A three-electrode setup is standard, and using an internal reference like the ferrocene/ferrocenium (Fc/Fc⁺) couple allows for accurate and comparable measurements across different experiments and labs.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution (approx. 1 mM) of the carbazole analog in an anhydrous, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Assemble a three-electrode electrochemical cell. Use a glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.
-
Degassing: Purge the solution with an inert gas (argon or nitrogen) for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
Measurement: Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) towards positive potentials to observe oxidation, and then towards negative potentials to observe reduction. A typical scan rate is 50-100 mV/s.
-
Internal Calibration: After recording the sample's voltammogram, add a small amount of ferrocene to the solution and record its CV.
-
Data Analysis:
-
Determine the onset potential of the first oxidation wave (E_ox) and the first reduction wave (E_red) from the voltammogram.
-
Measure the half-wave potential of the ferrocene/ferrocenium couple (E₁/₂(Fc/Fc⁺)).
-
Calculate the HOMO and LUMO levels using the following empirical formulas (assuming the energy level of Fc/Fc⁺ is -4.8 eV relative to the vacuum):
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
Where E_ox (vs Fc/Fc⁺) = E_ox (vs Ag/AgCl) - E₁/₂(Fc/Fc⁺) (vs Ag/AgCl).
-
-
Conclusion and Future Outlook
The this compound framework is a demonstrably powerful platform for developing advanced organic materials. Through straightforward Suzuki-Miyaura coupling, a vast chemical space can be explored, allowing for the precise tuning of thermal, photophysical, and electrochemical properties. The strategic introduction of bulky, non-planar groups like triphenylsilane can yield host materials with high triplet energies and excellent morphological stability, ideal for high-efficiency blue PhOLEDs. Meanwhile, extending the π-conjugation with other aromatic systems can produce materials suited for different applications within an OLED stack or in other areas of organic electronics.
Future research will likely focus on introducing novel functional groups to impart bipolar (ambipolar) charge transport properties directly into the host material, simplifying device architectures and further enhancing efficiency. The continued exploration of new catalytic systems will also enable even more complex and functionalized analogs to be synthesized, pushing the boundaries of performance for next-generation electronic and photonic devices.
References
- A Comparative Guide to 9-Phenylcarbazole and Its Derivatives as Host Materials in Organic Light-Emitting Diodes (OLEDs). Benchchem. Accessed January 2024.
- Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Molecules. 2019.
- Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs.
- Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review.
- Carbazole compounds as host materials for triplet emitters in organic light-emitting diodes: tuning the HOMO level without influencing the triplet energy in small molecules. Journal of the American Chemical Society. 2004.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-bromophenyl)-9-phenyl-9H-carbazole
This document provides a detailed protocol for the proper handling and disposal of 2-(2-bromophenyl)-9-phenyl-9H-carbazole. As a compound utilized in advanced materials science, particularly in the development of organic electronics like OLEDs and OPVs, its unique chemical structure necessitates a rigorous and informed approach to waste management.[1] Adherence to these procedures is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Hazard Assessment: Understanding the "Why"
A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for the 2-bromo isomer is not universally available, data from structurally similar compounds and the parent carbazole moiety provide a clear and compelling case for treating this substance as hazardous waste.
Key Hazard Considerations:
-
Halogenated Organic Compound: The presence of a bromine atom classifies this molecule as a halogenated organic compound.[2][3] These substances are often persistent in the environment and require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[4]
-
Carbazole Moiety: The core carbazole structure is a known point of concern. Carbazole is suspected of causing cancer and is recognized as being very toxic to aquatic life with long-lasting effects.[5][6][7]
-
Irritant Properties: Isomers and related brominated carbazole derivatives are classified as skin and eye irritants.[8][9][10][11] Direct contact should always be avoided through the use of appropriate personal protective equipment.
Based on this composite analysis, this compound must be managed as a hazardous waste stream with potential carcinogenic, ecotoxic, and irritant properties.
| Hazard Class | Description | Primary Rationale & Sources |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | Based on the known ecotoxicity of the parent carbazole structure.[5][12] |
| Health Hazard | Suspected of causing cancer. Causes serious eye and skin irritation. May cause respiratory irritation. | Inferred from data on carbazole and its brominated derivatives.[5][6][8][9] |
| Disposal Classification | Halogenated Organic Waste | The presence of bromine necessitates segregation into this specific waste stream for proper treatment.[2][3] |
Core Disposal Principles
Before proceeding to the step-by-step protocol, three principles must be ingrained in all handling procedures for this compound:
-
ALWAYS Designate as Hazardous Waste: All materials contaminated with this compound, including solid residues, contaminated labware (e.g., pipette tips, vials, gloves), and solutions, must be treated as hazardous waste.[13]
-
NEVER Use Standard Drains or Trash: This chemical must not be disposed of down the drain or in regular municipal trash under any circumstances.[13][14] Such actions are a serious compliance violation and pose a direct threat to the environment.[12]
-
AVOID Mixing Waste Streams: Do not mix halogenated waste with non-halogenated organic waste.[15] Commingling these streams complicates the disposal process and significantly increases disposal costs, as the entire mixture must be treated as the more hazardous halogenated waste.[15]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to ensure safety and compliance from the point of waste generation to its final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[14]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[14]
-
Body Protection: A standard laboratory coat and closed-toe shoes are required.[14]
-
Respiratory Protection: All handling of solid powder or volatile solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[14][16]
Step 2: Waste Segregation and Collection
This is the most critical operational step. Proper segregation is key to compliant and cost-effective disposal.
-
Designate a Halogenated Waste Container: Use a dedicated waste container specifically for halogenated organic compounds.[2]
-
Solid Waste: Collect all solid this compound waste, including residual powder and contaminated items like weighing papers, spatulas, and disposable labware, in this container.[17]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, dedicated container for halogenated liquid waste. Do not mix with non-halogenated solvents.
Step 3: Waste Containerization
The integrity and proper use of the waste container are essential for safe storage.
-
Select an Appropriate Container: A high-density polyethylene (HDPE) container is generally suitable for both solid and liquid halogenated waste.[17] The container must be in good condition, with no leaks or cracks.
-
Keep Containers Closed: The container must be securely sealed at all times, except when actively adding waste.[13][18] This minimizes the release of vapors and prevents spills.
Step 4: Labeling
Clear and accurate labeling is a strict regulatory requirement by bodies such as the EPA and OSHA.[19][20]
-
Label Immediately: Affix a hazardous waste label to the container before adding any waste.
-
Required Information: The label must include:
Step 5: Temporary Storage in the Laboratory
Waste must be stored safely in a designated satellite accumulation area pending pickup.[18]
-
Secure Location: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area within the laboratory.[17]
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary containment bin to prevent the spread of material in case of a leak.[21]
-
Avoid Incompatibles: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents or acids.[16]
Step 6: Arranging Final Disposal
Laboratory personnel are responsible for the waste until it is transferred to authorized professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[17][20]
-
Follow Institutional Procedures: Adhere strictly to your institution's specific procedures for waste manifest documentation and collection.[18]
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial.
-
Evacuate and Secure: If the spill is large or involves volatile solvents, evacuate non-essential personnel from the area.[22] Ensure the area is well-ventilated, preferably by a fume hood.
-
Wear Full PPE: Do not attempt to clean a spill without the proper PPE as outlined in Step 1.
-
Contain and Clean:
-
For small solid spills: Carefully sweep or scoop the material to avoid creating dust and place it into the designated hazardous waste container.[16][17]
-
For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[17] Scoop the absorbed material into the hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[13]
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, contaminated gloves) must be disposed of as hazardous waste in the same container.[13]
-
Report: Report the spill to your laboratory supervisor and EHS department, in accordance with institutional policy.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Lined Handling Systems, Inc. Available from: [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. (2022-09-13). Available from: [Link]
-
CARBAZOLE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. (2024-05-06). Available from: [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. (2026-01-12). Available from: [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. (2025-12-16). Available from: [Link]
-
How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. (2018-03-20). Available from: [Link]
-
7H-DIBENZO (c,g) CARBAZOLE HAZARD SUMMARY. New Jersey Department of Health. Available from: [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. (2016-12-05). Available from: [Link]
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Carbazole | C12H9N. PubChem, National Institutes of Health (NIH). Available from: [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). (2025-05-30). Available from: [Link]
- Hazardous Waste Segregation. Unknown source.
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. (2017-06-04). Available from: [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. Unknown source. Available from: [Link]
-
2-(3-Bromophenyl)-9-phenyl-9H-carbazole. PubChem, National Institutes of Health (NIH). Available from: [Link]
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown source.
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. (2022-01-19). Available from: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 2-(3-Bromophenyl)-9-phenyl-9H-carbazole | C24H16BrN | CID 90216112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(3-Bromophenyl)-9-phenyl-9H-carbazole | 1365118-41-7 [sigmaaldrich.com]
- 11. 2-(3-Bromophenyl)-9-phenyl-9H-carbazole | 1365118-41-7 [sigmaaldrich.com]
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- 22. nj.gov [nj.gov]
Comprehensive Safety and Handling Guide for 2-(2-bromophenyl)-9-phenyl-9H-carbazole
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-(2-bromophenyl)-9-phenyl-9H-carbazole. The following guidance is synthesized from safety data for structurally analogous compounds, including other brominated phenyl-carbazoles and the parent 9H-carbazole. It is imperative to conduct a thorough risk assessment before handling this chemical and to always consult the supplier's most current safety information. This guide is intended for laboratory professionals and is not a substitute for institutional safety protocols and regulatory requirements.
Hazard Profile and Core Safety Directives
Based on an analysis of related chemical structures, this compound should be handled with caution. The primary hazards are anticipated to be:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust.[2][3]
-
Suspected Carcinogenicity: The parent compound, 9H-carbazole, is a suspected carcinogen.[3] It is prudent to handle all derivatives with the same level of caution.
-
Aquatic Toxicity: Many carbazole derivatives are toxic to aquatic life with long-lasting effects.[3]
Due to these potential hazards, a proactive and comprehensive approach to safety is essential. All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Recommended Equipment | Relevant Standards | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | EN 166 (EU) or OSHA 29 CFR 1910.133 (US) | Essential for preventing eye contact with dust particles or splashes. A face shield is recommended when handling larger quantities. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | EN 374 (EU) | Inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately if contaminated. Wash hands thoroughly after glove removal. |
| Body Protection | Flame-retardant lab coat and closed-toe shoes. | N/A | A lab coat should be fully buttoned. Avoid wearing shorts or sandals in the laboratory. |
| Respiratory Protection | A NIOSH or EN 149 approved respirator may be necessary if not handled in a fume hood. | OSHA 29 CFR 1910.134 or EN 149 | All handling of this compound should be conducted in a chemical fume hood to avoid the need for respiratory protection. |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for the safe handling of this compound. The following diagram and procedural steps outline a self-validating system for laboratory operations.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
